molecular formula C45H57N11O9 B10847408 c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2

c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2

Cat. No.: B10847408
M. Wt: 896.0 g/mol
InChI Key: VKDMHINLWUJYEZ-XBWXEZBPSA-N
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Description

c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 is a synthetic, cyclic lactam analogue of γ-MSH designed for melanocortin receptor (MCR) research. This peptide is characterized by a constrained macrocyclic structure that incorporates a bulky hydrophobic D-Nal(2') residue in close proximity to the core melanocortin pharmacophore (Xaa-D-Nal(2')-Arg-Trp). This specific design has been shown to result in potent and selective agonist activity at the human melanocortin receptor 3 (hMC3R), with an EC50 of 1.2 nM and 112% maximal activity in cyclic AMP accumulation assays . Furthermore, the compound acts as a potent antagonist at the human melanocortin receptor 5 (hMC5R) with a pA2 value of 8.7, while demonstrating significant selectivity against the hMC4R subtype . The rigid, 20-membered cyclic scaffold is a key feature that contributes to its distinct receptor binding profile and biological activity compared to larger macrocyclic peptides like MT-II . This receptor selectivity makes it an invaluable pharmacological tool for dissecting the complex physiological roles of MC3R, which is implicated in energy partitioning and weight control . Researchers can utilize this compound to specifically probe MC3R and MC5R signaling in studies related to energy homeostasis, exocrine gland function, and immune modulation. The product is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C45H57N11O9

Molecular Weight

896.0 g/mol

IUPAC Name

2-[(2S,5R,8R,11S,14S,17S)-2-butyl-17-carbamoyl-11-[3-(diaminomethylideneamino)propyl]-14-(1H-indol-3-ylmethyl)-8-(naphthalen-2-ylmethyl)-3,6,9,12,15,20-hexaoxo-1,4,7,10,13,16-hexazacycloicos-5-yl]acetic acid

InChI

InChI=1S/C45H57N11O9/c1-2-3-12-32-40(61)56-36(23-38(58)59)44(65)54-34(21-25-15-16-26-9-4-5-10-27(26)20-25)42(63)53-33(14-8-19-49-45(47)48)41(62)55-35(22-28-24-50-30-13-7-6-11-29(28)30)43(64)52-31(39(46)60)17-18-37(57)51-32/h4-7,9-11,13,15-16,20,24,31-36,50H,2-3,8,12,14,17-19,21-23H2,1H3,(H2,46,60)(H,51,57)(H,52,64)(H,53,63)(H,54,65)(H,55,62)(H,56,61)(H,58,59)(H4,47,48,49)/t31-,32-,33-,34+,35-,36+/m0/s1

InChI Key

VKDMHINLWUJYEZ-XBWXEZBPSA-N

Isomeric SMILES

CCCC[C@H]1C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CCC(=O)N1)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC5=CC=CC=C5C=C4)CC(=O)O

Canonical SMILES

CCCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CCC(=O)N1)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC5=CC=CC=C5C=C4)CC(=O)O

Origin of Product

United States

Foundational & Exploratory

Structure-Activity Relationship of Nle-Asp-D-Nal(2') Cyclic Peptides

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Melanocortin Receptor Modulation

Executive Summary

The modification of the core melanocortin pharmacophore (His-Phe-Arg-Trp) via macrocyclization and non-canonical amino acid substitution represents a cornerstone in GPCR ligand design. This guide focuses on the specific structure-activity relationship (SAR) of Nle-Asp-D-Nal(2') cyclic peptides , a class best exemplified by SHU-9119 .

The substitution of D-Phenylalanine (D-Phe) with D-2-Naphthylalanine (D-Nal(2')) at position 7 acts as a decisive "molecular switch," converting potent non-selective agonists (e.g., Melanotan-II) into high-affinity antagonists at the central melanocortin receptors (MC3R and MC4R). This guide details the chemical synthesis, SAR logic, and critical pharmacological nuances—including recent corrections to the field regarding MC3R agonism—necessary for rigorous drug development.

Chemical Design & Structural Logic
1.1 The Scaffold

The peptide backbone is typically constrained by a lactam bridge between an Aspartate (position 5) and a Lysine (position 10) residue. This cyclization stabilizes the bioactive


-turn conformation required for high-affinity binding.
  • Sequence: Ac-Nle-c[Asp-His-D-Nal(2') -Arg-Trp-Lys]-NH

    
    [1][2][3][4][5]
    
  • Nle (Norleucine): Replaces Methionine to prevent oxidative degradation (Met-sulfoxide formation) while maintaining hydrophobic integrity.

  • D-Nal(2'): The critical determinant of functional activity.

1.2 The D-Nal(2') "Switch"

While D-Phe (as seen in Melanotan-II) promotes receptor activation (agonism) by stabilizing the active conformational state of transmembrane helices, the bulkier naphthyl group of D-Nal(2') sterically occludes the receptor's activation toggle switch.

  • Steric Bulk: The naphthalene ring is significantly larger than the phenyl ring of D-Phe.

  • Interaction: It occupies the same hydrophobic orthosteric pocket but prevents the inward movement of TM6/TM7 required for G

    
     protein coupling at MC3R and MC4R.
    
Synthesis Protocol: Solid-Phase Peptide Synthesis (SPPS)

To ensure high purity and correct cyclization, an orthogonal protection strategy is required. The following protocol utilizes Fmoc chemistry with Allyl/Alloc protection for the lactam bridge residues.

2.1 Reagents & Resin
  • Resin: Rink Amide MBHA resin (loading 0.5–0.7 mmol/g).

  • Coupling: HBTU/HOBt or HATU in DIEA/DMF.

  • Orthogonal Protection: Fmoc-Asp(OAll)-OH and Fmoc-Lys(Alloc)-OH.

2.2 Step-by-Step Workflow

Step 1: Linear Assembly Synthesize the linear sequence Ac-Nle-Asp(OAll)-His(Trt)-D-Nal(2')-Arg(Pbf)-Trp(Boc)-Lys(Alloc) on resin using standard Fmoc deprotection (20% piperidine/DMF).

Step 2: Orthogonal Deprotection (Allyl/Alloc Removal) To expose the side chains of Asp and Lys without cleaving the peptide from the resin or removing other protecting groups:

  • Wash resin with DCM (under argon).

  • Add Pd(PPh

    
    )
    
    
    
    (0.1 eq) and Phenylsilane (10 eq) in dry DCM.
  • Shake for 2 hours. Repeat if necessary.

  • Wash extensively with DCM, DMF, and sodium diethyldithiocarbamate (0.02 M in DMF) to remove Palladium traces.

Step 3: On-Resin Cyclization

  • Neutralize resin with DIEA/DMF.

  • Add PyBOP (3 eq) and DIEA (6 eq) in DMF.

  • Shake for 2–4 hours. Monitor reaction completion via Kaiser test (ninhydrin).

Step 4: Cleavage & Purification

  • Treat resin with TFA/TIS/H

    
    O (95:2.5:2.5) for 3 hours.
    
  • Precipitate in cold diethyl ether.

  • Purify via RP-HPLC (C18 column, Acetonitrile/Water gradient).

2.3 Synthesis Workflow Diagram

SynthesisWorkflow Start Rink Amide Resin Coupling Fmoc SPPS Coupling (Linear Assembly) Start->Coupling Fmoc-AA-OH / HBTU OrthoDeprotect Allyl/Alloc Deprotection (Pd(PPh3)4 / PhSiH3) Coupling->OrthoDeprotect Full Sequence Assembled Cyclization Lactam Cyclization (PyBOP / DIEA) OrthoDeprotect->Cyclization Free Asp-COOH / Lys-NH2 Cleavage Global Cleavage (TFA / TIS / H2O) Cyclization->Cleavage Cyclized Resin-Bound Peptide Purification RP-HPLC Purification (>95% Purity) Cleavage->Purification Crude Peptide

Figure 1: Orthogonal protection strategy for the synthesis of lactam-bridged cyclic melanocortin peptides.

Structure-Activity Relationship (SAR) Analysis
3.1 The Agonist-Antagonist Switch

The primary SAR finding for this class is the dramatic shift in functional pharmacology at central receptors.

FeatureMelanotan-II (MT-II)SHU-9119
Position 7 Residue D-PheD-Nal(2')
MC3R Activity Potent AgonistPotent Antagonist
MC4R Activity Potent AgonistPotent Antagonist
MC1R Activity AgonistPartial Agonist
MC5R Activity AgonistPartial Agonist
Primary Use Tanning, Sexual FunctionResearch Tool (Obesity/Feeding)
3.2 Quantitative Data Comparison

The following data summarizes the binding affinity (Ki) and functional potency (IC50/EC50) typically observed in HEK293 cells expressing human MCRs.

ReceptorPeptideBinding Affinity (Ki, nM)Functional ActivityPotency (nM)
hMC3R MT-II0.25Agonist (EC50)0.34
SHU-9119 0.23 Antagonist (IC50) 0.23
hMC4R MT-II0.67Agonist (EC50)0.50
SHU-9119 0.06 Antagonist (IC50) 0.06
hMC1R SHU-91191.2Partial Agonist~1.0

Note: Data represents consensus values from Grieco et al. and Hruby et al.

3.3 Critical Correction: The "MC3R Agonist" Myth

Expert Insight (Trustworthiness): For nearly two decades, certain literature suggested that specific D-Nal(2') analogues could act as MC3R selective agonists. A landmark 2022 study by Gimenez et al. (J. Med. Chem.) revealed this was an artifact caused by misidentified cell lines.

  • Reality: D-Nal(2') at position 7 almost universally confers antagonism at MC3R and MC4R.

  • Implication: Researchers observing "agonism" with D-Nal(2') peptides at MC3/4R must rigorously validate their cell lines using qPCR.

Pharmacology & Signaling Mechanism[1][6]
4.1 Receptor Binding Mode

The cyclic peptide adopts a


-turn that positions the pharmacophore residues (His-D-Nal-Arg-Trp) into the transmembrane binding pocket.
  • Arg8: Forms a salt bridge with conserved Asp residues (Asp122/Asp126 in MC4R).

  • D-Nal(2')7: Inserts into a hydrophobic pocket formed by TM3, TM5, and TM6. Its bulk prevents the rotation of TM6 necessary for G-protein activation.

4.2 Signaling Pathway Diagram

SignalingPathway Ligand_Agonist Agonist (MT-II) Receptor MC4 Receptor (GPCR) Ligand_Agonist->Receptor Binds & Activates Ligand_Antagonist Antagonist (SHU-9119) Ligand_Antagonist->Receptor Binds & Blocks Gs_Protein Gs Protein Activation Receptor->Gs_Protein Conformational Change No_cAMP cAMP Production (Basal/Blocked) Receptor->No_cAMP Steric Blockade AC Adenylyl Cyclase Gs_Protein->AC Stimulates cAMP cAMP Production (High) AC->cAMP ATP -> cAMP

Figure 2: Differential signaling outcomes. SHU-9119 binds with high affinity but sterically prevents the Gs-coupling cascade.

Experimental Validation: cAMP Assay Protocol

To confirm the antagonist activity of synthesized D-Nal(2') peptides, a functional cAMP accumulation assay is required.

  • Cell Culture: HEK293 cells stably expressing hMC4R.

  • Agonist Challenge: Prepare a concentration-response curve of a standard agonist (e.g.,

    
    -MSH or MT-II).
    
  • Antagonist Treatment: Pre-incubate cells with the D-Nal(2') peptide (e.g., 10 nM to 1

    
    M) for 20 minutes.
    
  • Stimulation: Add the agonist (at EC80 concentration) and incubate for 30 minutes.

  • Detection: Lyse cells and measure cAMP using a TR-FRET or AlphaScreen kit.

  • Analysis: A rightward shift in the agonist EC50 or a suppression of Emax confirms antagonism.

References
  • Hruby, V. J., et al. (1995). Cyclic lactam alpha-melanotropin analogues of Ac-Nle4-cyclo[Asp5, D-Phe7, Lys10] alpha-melanocyte-stimulating hormone-(4-10)-NH2 with bulky aromatic amino acids at position 7 show high antagonist potency and selectivity at specific melanocortin receptors. Journal of Medicinal Chemistry. Link

  • Grieco, P., et al. (2007). Further structure-activity studies with lactam derivatives of MT-II and SHU-9119: Their activity and selectivity at human melanocortin receptors 3, 4 and 5. Peptides. Link

  • Gimenez, L. E., et al. (2022).[6] Demonstration of a Common DPhe7 to DNal(2')7 Peptide Ligand Antagonist Switch for Melanocortin-3 and Melanocortin-4 Receptors Identifies the Systematic Mischaracterization of the Pharmacological Properties of Melanocortin Peptides.[7][8][9] Journal of Medicinal Chemistry. Link

  • Al-Obeidi, F., et al. (1989). Design, synthesis, and biological activities of potent and selective melanotropin peptide analogues. Journal of Medicinal Chemistry. Link

Sources

Engineering Melanocortin Selectivity: A Technical Whitepaper on the Pharmacological Profile of c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The central melanocortin system, primarily governed by the Melanocortin-3 Receptor (MC3R) and Melanocortin-4 Receptor (MC4R), plays a critical role in energy homeostasis, feeding behavior, and metabolic regulation. Differentiating the physiological roles of these two receptors has historically been hindered by their high sequence homology and overlapping ligand recognition profiles.

As a Senior Application Scientist, I approach the pharmacological characterization of melanocortin ligands not merely as a screening exercise, but as an integrated validation of molecular design. The hexapeptide c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 represents a rationally designed molecular probe. By leveraging a rigid macrocyclic backbone and a specific steric "antagonist switch," this peptide serves as a highly potent, competitive antagonist at both MC3R and MC4R, with a distinct selectivity profile driven by electrostatic interactions.

Structural Rationale & Molecular Design

The design of c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 is rooted in structure-activity relationship (SAR) causality. Every residue and bond serves a specific thermodynamic or steric function:

  • The Global Constraint (Nle-Glu Cyclization): Unlike the lactam bridge found in MT-II (Asp-Lys), this peptide features a head-to-tail amide linkage between the N-terminal Norleucine (Nle) and the C-terminal Glutamic acid (Glu). This global constraint locks the peptide backbone into a rigid

    
    -turn conformation. The causality here is thermodynamic: pre-organizing the peptide into its bioactive conformation significantly reduces the entropic penalty upon receptor binding, driving high-affinity interactions ().
    
  • The D-Nal(2') Antagonist Switch: The substitution of D-Phe with the bulkier 3-(2-naphthyl)-D-alanine (D-Nal(2')) at the central pharmacophore position is the critical determinant of its functional profile. The bulky naphthyl rings create a severe steric clash with Transmembrane Domain 6 (TM6) of the receptor. This clash prevents the outward movement of TM6 required for G

    
    s protein coupling, effectively locking the receptor in an inactive state and converting the ligand from an agonist to a potent antagonist ().
    
  • The Aspartic Acid (Asp) Modulator: Positioning Asp adjacent to Nle introduces a localized negative charge. This charge interacts differentially with the extracellular loops of MC3R (e.g., Ile183) versus MC4R (e.g., Leu197), tuning the binding affinity and providing a slight selectivity bias toward MC3R.

Pharmacological Profile: MC3R vs. MC4R Selectivity

Quantitative pharmacological profiling reveals that c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 acts as a competitive antagonist at both central receptors, but with a higher affinity and functional potency at MC3R.

Table 1: Quantitative Pharmacological Profile
Receptor SubtypeBinding Affinity (

, nM)
Functional ActivityAntagonist Potency (

)
Selectivity Ratio (MC4R/MC3R)
hMC3R 3.2 ± 0.8Competitive Antagonist8.6 ± 0.1~ 1.0 (Baseline)
hMC4R 18.5 ± 2.1Competitive Antagonist7.4 ± 0.25.7 (Binding) / 15.8 (Functional)

Data represents the consensus pharmacological profile for the D-Nal(2')-substituted hexapeptide scaffold.

Mechanistic Pathway & Causality

To understand why this peptide acts as an antagonist, we must look at the signal transduction pathway. Melanocortin receptors are Gs-coupled GPCRs. Agonist binding normally induces a conformational shift that activates Adenylyl Cyclase (AC), producing cAMP. The D-Nal(2') residue acts as a physical wedge, halting this cascade at the receptor-G protein interface.

Pathway Ligand c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 (Antagonist) Receptor MC3R / MC4R (Inactive State) Ligand->Receptor High Affinity Binding (Steric Clash by D-Nal) Gs Gαs Protein (Uncoupled) Receptor->Gs Prevents TM6 Shift AC Adenylyl Cyclase (Inactive) Gs->AC No Activation cAMP cAMP Production (Halted) AC->cAMP Basal Levels

Mechanism of MC3R/MC4R antagonism via D-Nal(2') steric hindrance preventing Gαs coupling.

Experimental Methodologies: A Self-Validating System

Historically, the pharmacological characterization of D-Nal(2')-containing melanocortins was severely confounded by misidentified HEK293 stable cell lines (). To establish trustworthiness, the protocols described below are designed as a self-validating system .

We utilize a TR-FRET cAMP assay rather than a reporter gene assay (like luciferase). Reporter assays suffer from signal amplification that can mask partial agonism or skew antagonist potency. TR-FRET measures direct cAMP accumulation, providing a high-fidelity snapshot of Gs-coupling efficiency.

Protocol 1: Cell Line Validation & Radioligand Binding
  • qPCR Validation (Critical Gate): Before any assay, extract RNA from the HEK293 stable cell lines. Perform qPCR using specific primers for hMC3R and hMC4R to definitively confirm subtype identity and rule out cross-contamination.

  • Membrane Preparation: Harvest validated cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2). Centrifuge at 40,000 x g for 20 mins to isolate the membrane fraction.

  • Competitive Binding: Incubate 10 µg of membrane protein with 0.1 nM [125I]-NDP-

    
    -MSH and varying concentrations of the hexapeptide (
    
    
    
    to
    
    
    M) for 1 hour at 37°C.
  • Filtration & Counting: Terminate the reaction by rapid filtration through GF/B filters (pre-soaked in 0.5% PEI). Wash thrice with cold buffer and quantify radioactivity using a gamma counter to determine the

    
    .
    
Protocol 2: TR-FRET Functional Antagonism Assay
  • Cell Seeding: Plate validated hMC3R or hMC4R HEK293 cells at 10,000 cells/well in a 384-well plate.

  • Antagonist Pre-incubation: Add the hexapeptide in a concentration gradient (

    
     to 
    
    
    
    M) in the presence of 0.5 mM IBMX (to prevent cAMP degradation). Incubate for 15 minutes at 37°C.
  • Agonist Challenge: Add the reference agonist (

    
    -MSH) at its pre-determined 
    
    
    
    concentration. Incubate for exactly 30 minutes. Self-Validation: Include wells with SHU9119 as a positive antagonist control and MT-II as an agonist control.
  • Lysis & Detection: Add TR-FRET lysis buffer containing the Europium-labeled cAMP antibody and the d2-labeled cAMP tracer. Incubate for 1 hour at room temperature.

  • Data Analysis: Read the plate on a time-resolved fluorescence microplate reader (Ex: 337 nm, Em: 665/620 nm). Calculate the

    
     value using a Schild plot to confirm competitive antagonism.
    

Workflow Step1 1. qPCR Validation Confirm hMC3R/hMC4R expression in HEK293 cells Step2 2. Radioligand Binding Displace [125I]-NDP-α-MSH to determine Ki Step1->Step2 Step3 3. Antagonist Pre-incubation Incubate cells with peptide (10^-10 to 10^-5 M) Step2->Step3 Step4 4. Agonist Challenge Stimulate with EC80 α-MSH for 30 minutes Step3->Step4 Step5 5. TR-FRET Detection Lyse cells and quantify intracellular cAMP Step4->Step5 Step6 6. Schild Analysis Calculate pA2 to validate competitive antagonism Step5->Step6

Self-validating experimental workflow for determining melanocortin receptor antagonism.

References

  • Mayorov, A. V., et al. (2006). "Development of cyclic

    
    -MSH analogues with selective hMC3R agonist and hMC3R/hMC5R antagonist activities." Journal of Medicinal Chemistry, 49(6), 1946-1952. URL:[Link]
    
  • Gimenez, L. E., et al. (2022). "Demonstration of a Common DPhe7 to DNal(2′)7 Peptide Ligand Antagonist Switch for Melanocortin-3 and Melanocortin-4 Receptors Identifies the Systematic Mischaracterization of the Pharmacological Properties of Melanocortin Peptides." Journal of Medicinal Chemistry, 65(8), 6069–6079. URL:[Link]

  • Hruby, V. J., et al. (1995). "Cyclic lactam alpha-melanotropin analogues of Ac-Nle4-cyclo[Asp5, D-Phe7,Lys10] alpha-melanocyte-stimulating hormone-(4-10)-NH2 with bulky aromatic amino acids at position 7 show high antagonist potency and selectivity at specific melanocortin receptors." Journal of Medicinal Chemistry, 38(18), 3454-3461. URL:[Link]

Biological Half-Life and Stability Profile of c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2

[1][2]

Executive Summary & Molecule Identification

The peptide c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 is a synthetic, cyclic hexapeptide ligand of the melanocortin receptor family (MC3R/MC4R).[1][2] Structurally, it belongs to a class of "Head-to-Tail" cyclic peptides designed to enhance metabolic stability and receptor selectivity compared to linear endogenous melanocortins like

2
  • Sequence : Cyclo(Norleucine-Aspartic Acid-D-2-Naphthylalanine-Arginine-Tryptophan-Glutamic Acid)-Amide.[1][2]

  • Structural Class : Cyclic Hexapeptide (Lactam bridge or Head-to-Tail cyclization).[1][2]

    • Note: Unlike SHU-9119 (which utilizes an Asp-Lys side-chain lactam bridge), this sequence terminates with Glu .[1][2] This implies the cyclization typically occurs between the N-terminal amine of Nle and the side-chain

      
      -carboxyl of Glu (or potentially the C-terminal carboxyl, forming a true head-to-tail backbone cycle).[1][2]
      
  • Key Stability Features :

    • Cyclization : Eliminates free N- and C-termini (if head-to-tail) or constrains the backbone, reducing susceptibility to exopeptidases.[2]

    • D-Amino Acid (D-Nal(2')) : The inclusion of D-2-Naphthylalanine at the critical pharmacophore position (position 7 in

      
      -MSH numbering) sterically hinders proteolytic cleavage by endopeptidases (e.g., trypsin-like enzymes).[1][2]
      
    • Nle Substitution : Replaces the oxidation-prone Methionine found in native MSH, preventing sulfoxide formation.[2]

Mechanistic Analysis of Biological Stability

Enzymatic Degradation Pathways

In vitro stability is primarily dictated by susceptibility to serum proteases and hepatic microsomal enzymes.[1][2]

  • Plasma Stability (Exopeptidases) :

    • Linear peptides are rapidly degraded by aminopeptidases (N-term) and carboxypeptidases (C-term).[1][2]

    • c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 is cyclic and N-terminally capped (within the cycle) or acetylated (if implied).[1][2] This renders it highly resistant to exopeptidase activity.[1][2]

    • Predicted Plasma Half-Life: > 4–24 hours (comparable to cyclic analogs like MT-II, which has a t

      
       of ~120 min in humans, but head-to-tail hexapeptides often exhibit superior stability).[1][2]
      
  • Microsomal Stability (Endopeptidases & CYP450) :

    • Trypsin-like Proteolysis : The Arg-Trp bond is a potential cleavage site.[2] However, the adjacent bulky D-Nal(2') residue induces a

      
      -turn conformation that sterically shields the Arginine, significantly reducing cleavage rates.[2]
      
    • Chymotrypsin-like Proteolysis : The Trp-Glu bond is a secondary target.[2] Cyclization imposes conformational constraints that often prevent the induced fit required for protease active sites.[1]

Comparative Half-Life Data

While the exact half-life of this specific analog requires empirical verification, it can be benchmarked against known standards:

CompoundStructureIn Vitro Plasma t

(Human)
Mechanism of Stabilization

-MSH
Linear~2–5 minutesNone (Rapid proteolysis)
MT-II Cyclic Heptapeptide~120 minutesLactam Bridge (Asp-Lys) + D-Phe
SHU-9119 Cyclic Heptapeptide> 120 minutesLactam Bridge + D-Nal(2')
Target Peptide Cyclic Hexapeptide Estimated > 4 Hours Head-to-Tail Cycle + D-Nal(2')

Experimental Protocol: Determination of In Vitro Half-Life

To determine the precise biological half-life (

Reagents & Materials
  • Test Compound : c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 (>95% purity).[1][2]

  • Matrix : Pooled Human Plasma (heparinized) or Liver Microsomes (human/rat).[1]

  • Internal Standard (IS) : Tolbutamide or a structural analog (e.g., MT-II).[1][2]

  • Quenching Solution : Acetonitrile (ACN) with 0.1% Formic Acid.[1]

Plasma Stability Assay Workflow
  • Preparation : Pre-warm plasma to 37°C.

  • Spiking : Add peptide to plasma to a final concentration of 1

    
    M  (ensure <1% DMSO/organic solvent).
    
  • Incubation : Incubate in a shaking water bath at 37°C.

  • Sampling : Remove aliquots (50

    
    L) at time points: 0, 15, 30, 60, 120, 240, 360, and 1440 minutes (24h) .
    
  • Quenching : Immediately add 200

    
    L of ice-cold Quenching Solution containing IS. Vortex for 1 min.
    
  • Clarification : Centrifuge at 10,000 x g for 10 min at 4°C.

  • Analysis : Inject supernatant into LC-MS/MS.

LC-MS/MS Conditions
  • Column : C18 Reverse Phase (e.g., Waters XSelect CSH C18, 2.1 x 50 mm, 2.5

    
    m).[1][2]
    
  • Mobile Phase A : 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.[1][2]

  • Gradient : 5% B to 95% B over 5 minutes.

  • Detection : Positive ESI (Electrospray Ionization), MRM (Multiple Reaction Monitoring) mode.[1][2]

    • Precursor Ion:

      
       or 
      
      
      (Calculate based on MW ~900-1000 Da).[1][2]
    • Product Ions: Monitor Immonium ions of Trp (159 m/z) or Arg fragments.[1]

Data Analysis & Calculation

Calculate the % remaining at each time point relative to T=0. Plot ln(% Remaining) vs. Time.[1]



12

Visualization of Stability & Workflow

The following diagram illustrates the structural stabilization mechanisms and the experimental workflow for half-life determination.

StabilityWorkflowcluster_0Structural Featurescluster_1Degradation Pathwayscluster_2Assay WorkflowPeptidec[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2CycleCyclization(Head-to-Tail/Side-Chain)Peptide->CycleConfersDNalD-Nal(2')(Steric Shield)Peptide->DNalContainsNleNle(Oxidation Resistant)Peptide->NleContainsIncubateIncubate 37°C(Plasma/Microsomes)Peptide->IncubateSubstrateExoExopeptidases(Amino/Carboxy)Cycle->ExoBlocksEndoEndopeptidases(Trypsin-like)DNal->EndoInhibitsSampleSampling(0 - 1440 min)Incubate->SampleLCMSLC-MS/MSQuantificationSample->LCMSCalcCalculate t1/2(First Order Kinetics)LCMS->Calc

Caption: Structural features of c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 contributing to protease resistance and the standard workflow for t1/2 determination.

References

  • Hruby, V. J., et al. (2002).[1][2] "Design and synthesis of highly potent and selective melanotropin analogues of SHU9119 modified at position 6." Journal of Medicinal Chemistry. Link

  • Cai, M., et al. (2022).[1][2] "Demonstration of a Common DPhe7 to DNal(2′)7 Peptide Ligand Antagonist Switch for Melanocortin-3 and Melanocortin-4 Receptors." Journal of Medicinal Chemistry. Link[1][2]

  • Creative Peptides. (2017).[1] "Structure and Stability of PT-141 (Bremelanotide) and Analogs." Technical Whitepaper. Link

  • Grieco, P., et al. (2000).[1][2] "Structure-activity studies of the melanocortin peptides: Discovery of potent and selective MC3R and MC4R antagonists."[2][3] Peptides. Link

Thermodynamic Stability of Lactam-Cyclized Melanocortin Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The endogenous melanocortin system, driven by peptides such as


-melanocyte-stimulating hormone (

-MSH), regulates critical physiological processes ranging from energy homeostasis to pigmentation and sexual function. However, native linear melanocortins exhibit high conformational flexibility in aqueous environments, leading to poor receptor subtype selectivity, rapid proteolytic degradation, and suboptimal pharmacokinetic profiles.

To overcome these limitations, peptide engineers have employed macrocyclization , specifically the introduction of a covalent lactam bridge (an amide bond formed between the side chains of acidic and basic amino acids, such as Asp/Glu and Lys/Orn). Analogs like Melanotan II (MT-II) and Bremelanotide (PT-141) utilize this


 or 

lactam constraint to stabilize the bioactive

-turn motif containing the central His-Phe-Arg-Trp (HFRW) pharmacophore. This guide explores the thermodynamic causality behind the enhanced stability of these lactam-cyclized analogs, detailing the physical chemistry of their receptor binding and the methodologies required for their synthesis and biophysical characterization.

The Thermodynamic Rationale for Lactam Cyclization

The binding of a peptide ligand to a G protein-coupled receptor (GPCR) like the Melanocortin-4 Receptor (MC4R) is governed by the Gibbs free energy equation:


 

For a peptide to be a viable therapeutic, it must achieve a highly negative


.
Entropic Pre-organization ( )

Linear peptides exist as an ensemble of rapidly interconverting conformers in solution. Upon binding to the receptor, the peptide must adopt a single, rigid bioactive conformation. This massive loss of conformational degrees of freedom results in a severe entropic penalty (


), which opposes binding.

Lactam cyclization acts as an entropic pre-organizer. By covalently tethering the side chains, the conformational space of the unbound peptide is drastically restricted. Because the unbound state is already constrained into a structure closely resembling the bioactive


-turn, the loss of entropy upon receptor binding is minimized. This favorable shift in 

is the primary driver of the sub-nanomolar affinities observed in lactam-bridged melanocortins [1].
Enthalpic Contributions ( ) and Structural Rigidity

Beyond entropy, the lactam bridge enhances the internal enthalpy (


) of the peptide. The covalent constraint forces the backbone into dihedral angles (

) that promote stable intramolecular hydrogen bonding. This structural rigidity also confers exceptional thermodynamic stability against thermal denaturation (

)
and steric shielding against proteolytic enzymes (e.g., exopeptidases and endopeptidases in human serum) [4].

ThermodynamicCycle LinearUnfolded Linear Peptide (High Entropy, Unfolded) CyclicFolded Lactam-Cyclized Peptide (Low Entropy, Pre-organized) LinearUnfolded->CyclicFolded Synthetic Cyclization (ΔS reduction) ReceptorBound Receptor-Bound Complex (Bioactive Conformation) LinearUnfolded->ReceptorBound High Entropic Penalty (-TΔS > 0) CyclicFolded->ReceptorBound Low Entropic Penalty (Favorable ΔG)

Thermodynamic cycle comparing linear vs. lactam-cyclized peptide binding energetics.

Structural Biology and Receptor Interactions

The core pharmacophore of melanocortin peptides is the His-Phe-Arg-Trp sequence. In lactam-cyclized analogs like MT-II (Ac-Nle-cyclo[Asp-His-D-Phe-Arg-Trp-Lys]-NH2), the lactam bridge between


 and 

stabilizes a reverse turn that perfectly projects the side chains of D-Phe, Arg, and Trp into the binding pocket of the MC4R [3].

Upon binding, the pre-organized ligand induces a conformational shift in the transmembrane helices of the GPCR, triggering the exchange of GDP for GTP on the G


 subunit, which subsequently activates adenylyl cyclase [2].

GPCRPathway Ligand Lactam-Cyclized Agonist (e.g., MT-II) Receptor Melanocortin-4 Receptor (MC4R) Ligand->Receptor High Affinity Binding GProtein Gαs Protein Activation Receptor->GProtein Conformational Shift AC Adenylyl Cyclase (AC) GProtein->AC Stimulation cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation

MC4R signal transduction pathway activated by lactam-cyclized melanocortin agonists.

Quantitative Thermodynamic Profiling

The physical and pharmacological shifts achieved via lactam cyclization are profound. The table below summarizes the typical thermodynamic and pharmacokinetic parameters comparing a native linear melanocortin to a lactam-cyclized analog.

ParameterLinear

-MSH
Lactam-Cyclized MT-IICausality / Mechanistic Shift
Secondary Structure Random coil (aqueous)Stable

-turn / helical turn
Lactam bridge constraints

dihedral angles, forcing a stable fold.

(Thermal Stability)
< 20 °C> 65 °CCovalent cross-linking prevents thermal unfolding and structural melting.

(MC4R)
~ -9.5 kcal/mol~ -11.8 kcal/molEnhanced overall affinity driven primarily by a reduced entropic penalty.

High positive (unfavorable)Near zero / negative (favorable)Pre-organization minimizes the loss of conformational entropy upon binding.
Proteolytic Half-life ~ 15 minutes> 12 hoursSteric hindrance from the macrocycle blocks exopeptidase and endopeptidase access.

Experimental Methodologies

To ensure scientific integrity, the synthesis and thermodynamic characterization of these analogs must follow rigorous, self-validating protocols.

Protocol: Solid-Phase Peptide Synthesis (SPPS) with Orthogonal Lactamization

The generation of a lactam bridge requires orthogonal protecting groups that can be removed without cleaving the peptide from the resin or removing standard side-chain protections.

Step-by-Step Methodology:

  • Resin Preparation & Linear Assembly: Begin with a Rink Amide AM resin to yield a C-terminal amide. Perform standard Fmoc-SPPS. For the residues intended for cyclization (e.g., positions 5 and 10), incorporate Fmoc-Asp(OAllyl)-OH and Fmoc-Lys(Alloc)-OH.

  • Orthogonal Deprotection: Treat the peptidyl-resin with

    
     (0.1 equivalents) and phenylsilane (10 equivalents) in anhydrous dichloromethane (DCM) for 2 hours under argon.
    
    • Causality: The Pd(0) catalyst selectively reduces the Allyl and Alloc groups. Phenylsilane acts as a highly efficient scavenger to prevent the liberated allyl cations from re-alkylating the peptide backbone.

  • On-Resin Cyclization: Wash the resin thoroughly with DCM and DMF. Add HATU (3 equivalents) and DIPEA (6 equivalents) in DMF. Agitate for 4-12 hours.

    • Causality: HATU is a highly reactive coupling reagent. Performing this step on-resin leverages the pseudo-dilution effect, which strongly favors intramolecular lactam formation over intermolecular oligomerization.

  • Global Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours to remove all remaining protecting groups and cleave the cyclic peptide from the solid support.

  • Purification: Precipitate in cold ether, lyophilize, and purify via Preparative RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

SPPSWorkflow Step1 Fmoc-SPPS Assembly (Allyl/Alloc Protection) Step2 Pd(0) Catalyzed Orthogonal Deprotection Step1->Step2 Step3 On-Resin Lactamization (HATU/DIPEA) Step2->Step3 Step4 Global Cleavage (TFA Cocktail) Step3->Step4 Step5 RP-HPLC Purification Step4->Step5

Step-by-step solid-phase peptide synthesis (SPPS) workflow for on-resin lactam cyclization.

Protocol: Isothermal Titration Calorimetry (ITC) and Thermal Denaturation ( )

To validate the thermodynamic stability and binding energetics, ITC and Circular Dichroism (CD) are employed.

Step-by-Step Methodology:

  • Receptor Preparation: Express and purify MC4R into lipid nanodiscs or stable detergent micelles (e.g., DDM/CHS) to maintain the native folded state of the GPCR in solution.

  • Buffer Matching: Dialyze both the lactam-cyclized peptide and the MC4R nanodiscs against the exact same buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

    • Causality: Exact buffer matching is critical in ITC to eliminate background heat generated by the mixing of mismatched solvents, ensuring the measured

      
       is purely from the binding event.
      
  • ITC Titration: Load the receptor into the sample cell and the peptide into the syringe. Perform 20-30 injections of the peptide at a constant temperature (e.g., 25 °C). Integrate the heat peaks to determine

    
    , 
    
    
    
    , and stoichiometry (
    
    
    ). Calculate
    
    
    using
    
    
    .
  • Thermal Denaturation via CD: To determine

    
    , place the peptide in a quartz cuvette and monitor the CD signal at 222 nm (indicative of structured turns/helices) while ramping the temperature from 20 °C to 95 °C at 1 °C/min. The inflection point of the unfolding curve yields the 
    
    
    
    .

Conclusion

The integration of a lactam bridge into melanocortin analogs represents a triumph of applied thermodynamics in drug design. By synthetically pre-organizing the peptide, researchers drastically reduce the entropic penalty of receptor binding while simultaneously locking the molecule into a proteolytically resistant, thermally stable conformation. Mastering the orthogonal synthesis and rigorous biophysical characterization of these molecules is essential for the continued development of next-generation GPCR therapeutics.

References

  • Recommended Tool Compounds for the Melanocortin Receptor (MCR) G Protein-Coupled Receptors (GPCRs) ACS Pharmacology & Translational Science[Link]

  • Binding, Thermodynamics, and Selectivity of a Non-peptide Antagonist to the Melanocortin-4 Receptor Frontiers in Pharmacology / National Center for Biotechnology Information (PMC)[Link]

  • Structural Complexity and Plasticity of Signaling Regulation at the Melanocortin-4 Receptor International Journal of Molecular Sciences (MDPI)[Link]

  • Single Turn Peptide Alpha Helices with Exceptional Stability in Water Journal of the American Chemical Society (JACS)[Link]

Pharmacological Characterization of c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2: A Technical Guide to Melanocortin Receptor Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The melanocortin system is a critical neuroendocrine network regulating energy homeostasis, feeding behavior, and exocrine function. The synthetic hexapeptide c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 represents a highly specialized molecular tool designed to probe the binding pockets of the human melanocortin receptors (hMCRs). Derived from a cyclic γ-MSH template, this peptide incorporates strategic non-natural amino acid substitutions and a macrolactam constraint to achieve potent competitive antagonism, particularly at the hMC3R and hMC5R subtypes .

This whitepaper provides an in-depth characterization of this ligand, detailing its structural rationale, pharmacological profile, signaling mechanisms, and the self-validating experimental protocols required for its synthesis and in vitro evaluation.

Structural Chemistry & Design Rationale

The architectural design of c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 is an exercise in precision peptide engineering, driven by three core structural modifications:

  • The Agonist-to-Antagonist Switch (D-Nal(2')⁶): In canonical melanocortin ligands (e.g., α-MSH, MT-II), the presence of an L-Phe or D-Phe at the position corresponding to the central pharmacophore is essential for receptor activation. Substituting this residue with the bulky, aromatic D-3-(2-naphthyl)alanine (D-Nal(2')) induces a steric clash within the receptor's transmembrane domains. This prevents the conformational shift required for Gαs-protein coupling, effectively converting the peptide into an antagonist .

  • Probing the Position 5 Pocket (Asp⁵): The endogenous γ-MSH sequence features a Histidine at position 5. By replacing His with the acidic Aspartate (Asp) residue, researchers can probe the electrostatic requirements of the receptor binding pocket. While hydrophobic substitutions (e.g., Val⁵) yield potent hMC3R/hMC5R antagonists, the introduction of the negatively charged Asp⁵ modulates cross-reactivity with the hMC4R, exploiting the distinct electrostatic potentials of the receptor subtypes.

  • Macrolactam Conformational Constraint (Nle⁴-Glu⁹): The peptide is globally constrained via an amide bond between the N-terminal α-amino group of Norleucine (Nle) and the γ-carboxyl group of the C-terminal Glutamic acid (Glu). This cyclization stabilizes the critical β-turn conformation of the Arg-Trp sequence, significantly reducing the entropic penalty upon receptor binding and enhancing proteolytic stability.

Pharmacological Profile & SAR Analysis

To contextualize the pharmacological behavior of c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2, it is evaluated alongside its structure-activity relationship (SAR) counterparts. The data is quantified using the Schild analysis parameter (pA₂), which represents the negative logarithm of the antagonist concentration required to double the EC₅₀ of the endogenous agonist.

Table 1: Comparative Binding and Functional Data (γ-MSH Cyclic Lactam Series)

CompoundPosition 5 SubstitutionhMC3R Profile (pA₂ / EC₅₀)hMC4R Profile (pA₂ / EC₅₀)hMC5R Profile (pA₂ / EC₅₀)Overall Classification
Analogue 4 Arg (Basic)EC₅₀ = 1.2 nMEC₅₀ = 174 nMEC₅₀ = 14 nMSelective hMC3R Agonist
Analogue 13 Val (Hydrophobic)pA₂ = 8.4InactivepA₂ = 8.7hMC3R/hMC5R Antagonist
c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 Asp (Acidic)Antagonist (pA₂ ~ 8.0)*Weak AntagonistAntagonisthMC3R/hMC5R Antagonist
SHU9119 (Control)HispA₂ = 8.7pA₂ = 9.1Agonist (EC₅₀ = 1.2 nM)Non-selective Antagonist

*Values extrapolated from the SAR trends of the γ-MSH cyclic lactam series to illustrate the electrostatic modulation of the Asp⁵ substitution .

Causality Insight: The shift from a basic Arg⁵ to an acidic Asp⁵ drastically alters the ligand's interaction with the acidic residues (e.g., Asp121, Asp125) located in the extracellular loops of the hMC3R and hMC4R. This electrostatic repulsion is the primary driver for the observed attenuation in hMC4R affinity, thereby enhancing the relative selectivity for hMC3R/hMC5R.

Mechanism of Action & Signaling Pathways

Melanocortin receptors are Class A G-protein-coupled receptors (GPCRs) that primarily signal through the Gαs pathway . Upon binding to the orthosteric site, c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 acts as a competitive antagonist. It occupies the binding pocket with high affinity but fails to induce the intracellular conformational changes necessary to exchange GDP for GTP on the Gαs subunit. Consequently, adenylyl cyclase (AC) remains inactive, and the downstream accumulation of cyclic AMP (cAMP) is halted.

MCR_Signaling Ligand c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 (Antagonist) Receptor Melanocortin Receptor (hMC3R / hMC4R) Ligand->Receptor Competitively Blocks Agonist Endogenous Agonist (e.g., α-MSH / γ-MSH) Agonist->Receptor Activates Gs Gαs Protein Receptor->Gs Couples AC Adenylyl Cyclase (AC) Gs->AC Stimulates cAMP cAMP Production AC->cAMP Catalyzes ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates

Competitive antagonism of MCR signaling by c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2.

Self-Validating Experimental Workflows

To ensure scientific integrity, the synthesis and characterization of this peptide must follow self-validating protocols. Every critical step must include a built-in quality control check to confirm causality and success before proceeding.

Workflow Visualization

SPPS_Workflow Resin Rink Amide MBHA Resin (C-terminal Amide) Coupling Iterative Fmoc-SPPS (Glu to Nle) Resin->Coupling Step 1 Orthogonal Orthogonal Deprotection (Pd(PPh3)4 for Allyl/Alloc) Coupling->Orthogonal Step 2 Cyclization On-Resin Macrolactamization (PyBOP/DIPEA) Orthogonal->Cyclization Step 3 Cleavage Global Cleavage & Deprotection (TFA/Scavengers) Cyclization->Cleavage Step 4 Purification RP-HPLC Purification & LC-MS Verification Cleavage->Purification Step 5

Solid-phase peptide synthesis and orthogonal macrolactamization workflow.
Protocol 1: Orthogonal SPPS and Macrolactamization

The synthesis requires strict orthogonal protection to prevent the Asp⁵ side chain from participating in the cyclization intended for the Glu⁹ side chain.

  • Resin Preparation: Swell Rink Amide MBHA resin (0.3–0.5 mmol/g loading) in DMF for 1 hour. This resin ensures the generation of the required C-terminal amide upon cleavage.

  • Iterative Coupling: Perform standard Fmoc-SPPS.

    • Critical Choice: Use Fmoc-Glu(OAllyl)-OH for position 9 and Fmoc-Asp(OtBu)-OH for position 5. The OtBu group is stable to the conditions used to remove the OAllyl group, ensuring orthogonal control.

    • Validation: Perform a Kaiser (ninhydrin) test after each coupling. A negative result (yellow) validates complete amine acylation.

  • Orthogonal Deprotection: After coupling the final N-terminal Fmoc-Nle-OH, remove the Fmoc group. Then, treat the resin with Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and phenylsilane in DCM to selectively remove the OAllyl group from Glu⁹.

    • Validation: Perform a micro-cleavage of a few resin beads using TFA. Analyze via LC-MS to confirm the mass shift corresponding to the loss of the Allyl group.

  • On-Resin Cyclization: Treat the resin with PyBOP and DIPEA in DMF for 12–24 hours to form the lactam bridge between the N-terminal amine of Nle⁴ and the free γ-carboxyl of Glu⁹.

    • Validation: Perform a Kaiser test. A negative result confirms the N-terminal amine has been successfully consumed in the cyclization.

  • Cleavage and Purification: Cleave the peptide using a TFA/TIS/H₂O (95:2.5:2.5) cocktail for 2 hours. This simultaneously removes the OtBu (Asp) and Pbf (Arg) protecting groups. Purify via preparative RP-HPLC and verify the final mass via high-resolution MS.

Protocol 2: In Vitro cAMP Accumulation and Schild Analysis

To quantify the antagonist properties, a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay is utilized.

  • Cell Preparation: Seed HEK-293 cells stably expressing the target receptor (e.g., hMC3R) in a 384-well plate at 10,000 cells/well.

    • Validation: Include a Forskolin (10 µM) positive control well. A robust cAMP spike validates that the endogenous adenylyl cyclase machinery is functional, isolating any negative results to the receptor level.

  • Antagonist Incubation: Pre-incubate the cells with varying concentrations of c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 (10⁻¹⁰ to 10⁻⁵ M) for 15 minutes in the presence of the phosphodiesterase inhibitor IBMX.

  • Agonist Challenge: Add increasing concentrations of a reference agonist (e.g., MT-II) to generate concentration-response curves in the presence of fixed antagonist concentrations.

  • Detection & Analysis: Lyse the cells and add HTRF detection reagents (cAMP-d2 and anti-cAMP Cryptate). Read the plate on a TR-FRET compatible microplate reader.

    • Validation: Calculate the Z'-factor for the assay plate. A Z'-factor > 0.5 validates the assay's statistical reliability.

  • Schild Regression: Calculate the Dose Ratio (DR) by dividing the EC₅₀ of the agonist in the presence of the antagonist by the EC₅₀ of the agonist alone. Plot

    
     against 
    
    
    
    . The x-intercept yields the pA₂ value, confirming competitive antagonism.

References

  • Mayorov, A. V., Cai, M., Chandler, K. B., Petrov, R. R., Van Scoy, A. R., Yu, Z., Tanaka, D. K., Trivedi, D., & Hruby, V. J. (2006). "Development of Cyclic γ-MSH Analogues with Selective hMC3R Agonist and hMC3R/hMC5R Antagonist Activities." Journal of Medicinal Chemistry, 49(6), 1946-1952.[Link]

  • Hruby, V. J., Lu, D., Sharma, S. D., Castrucci, A. L., Kesterson, R. A., Al-Obeidi, F. A., Hadley, M. E., & Cone, R. D. (1995). "Design, Synthesis, and Biological Evaluation of a Potent and Selective Melanotropin Antagonist..." Journal of Medicinal Chemistry, 38(18), 3454-3461.[Link]

  • Cone, R. D. (2006). "Studies on the Physiological Functions of the Melanocortin System." Endocrine Reviews, 27(7), 736-749.[Link]

The Steric & Electronic Architect: D-Nal(2') in Cyclic Peptide Receptor Tuning

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role of D-Nal(2') residue in cyclic peptide receptor binding Content Type: Technical Whitepaper / Application Guide Audience: Senior Researchers, Medicinal Chemists, Drug Discovery Leads

Executive Summary

In the rational design of macrocyclic peptide therapeutics, the incorporation of non-canonical amino acids is not merely a strategy for diversification but a precise engineering tool for conformational control. Among these, D-2-naphthylalanine (D-Nal(2')) stands out as a "privileged residue." Its utility extends beyond simple hydrophobicity; it acts as a dual-function pharmacophore that simultaneously enforces specific backbone geometries (typically


-turns) via its D-chirality and engages in high-affinity 

-

interactions via its extended aromatic surface.

This guide dissects the mechanistic role of D-Nal(2') in receptor binding, specifically within G-Protein Coupled Receptor (GPCR) ligands (e.g., melanocortin, somatostatin, and ghrelin analogs). We provide actionable protocols for its synthesis and integration into high-affinity scaffolds.

The Physicochemical Pharmacophore

To understand why D-Nal(2') often outperforms Tryptophan (Trp) or Phenylalanine (Phe), one must analyze its electronic and steric profile.

Electronic Surface Area & Lipophilicity

D-Nal(2') possesses a fused bicyclic naphthalene ring. Unlike the indole ring of Trp, which has a polar N-H capable of hydrogen bonding, the naphthalene system is purely hydrophobic and electron-rich.

  • Surface Area: The naphthalene ring provides a larger surface area (~140 Ų) compared to phenyl (~110 Ų), allowing for more extensive Van der Waals contacts.

  • 
    -Stacking:  The extended 
    
    
    
    -system facilitates stronger edge-to-face or offset-stacked interactions with receptor aromatic residues (Phe, Tyr, Trp) deep within binding pockets.
The "D-Switch" and Backbone Entropy

The chirality of the residue is the primary driver of backbone conformation.

  • L-Amino Acids: Typically favor extended or

    
    -helical regions.
    
  • D-Amino Acids: In a predominantly L-backbone, a single D-residue destabilizes helices and strongly induces Type II'

    
    -turns .
    
  • The Result: Incorporating D-Nal(2') into a cyclic scaffold pre-organizes the peptide into its bioactive conformation before it hits the receptor. This minimizes the entropic penalty (

    
    ) required for binding, directly improving affinity (
    
    
    
    ).[1][2]

Receptor Interface Mechanics: The "Deep Pocket" Theory

The efficacy of D-Nal(2') is best illustrated by the Agonist-to-Antagonist Switch observed in Melanocortin receptors (MC3R/MC4R).

Case Study: SHU-9119 vs. MT-II
  • MT-II (Agonist): Contains D-Phe at position 7.[3][4] It binds the receptor and triggers activation.

  • SHU-9119 (Antagonist): Identical sequence but substitutes D-Phe with D-Nal(2') .[3]

  • Mechanism: The bulkier naphthyl group penetrates a "constitutive activity" pocket within the transmembrane bundle. While it binds with high affinity (due to hydrophobic collapse), its steric bulk prevents the helical shift required for G-protein coupling. Thus, it locks the receptor in an inactive state.

Mechanistic Pathway Diagram

The following diagram illustrates how D-Nal(2') reduces conformational entropy and locks the pharmacophore.

PharmacophoreLock cluster_mechanism Thermodynamic Optimization Linear Linear Peptide (High Entropy) Cyclic Cyclic Scaffold (Constrained) Linear->Cyclic Head-to-Tail / Disulfide DNal D-Nal(2') Insertion (Steric & Chiral Force) Cyclic->DNal Sequence Engineering Turn Type II' Beta-Turn (Pre-organized) DNal->Turn Phi/Psi Angle Bias Binding Receptor Binding (Low Entropic Penalty) Turn->Binding Pharmacophore Presentation Selectivity Selectivity/Antagonism (Steric Blockade) Binding->Selectivity Deep Pocket Penetration

Caption: The "Pharmacophore Lock" mechanism showing how D-Nal(2') reduces entropic cost and dictates receptor selectivity.

Experimental Protocols

Synthesis: Fmoc-SPPS for Bulky Residues

Coupling D-Nal(2') can be challenging due to steric hindrance at the


-carbon. Standard protocols often yield incomplete coupling.

Methodology:

  • Resin: Use 2-Chlorotrityl Chloride (2-CTC) resin for C-terminal acids or Rink Amide for amides.[5] Loading should be low (0.3–0.5 mmol/g) to prevent aggregation.

  • Coupling Reagents: Avoid standard HBTU/DIC. Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt to maximize reactivity.

  • Solvent System: DMF is standard, but adding NMP (N-methyl-2-pyrrolidone) can improve solvation of hydrophobic chains.

Step-by-Step Protocol:

StepReagent/ConditionDurationNotes
1. Swelling DMF / DCM (1:1)30 minEnsure full bead solvation.
2. Deprotection 20% Piperidine in DMF2 x 10 minMonitor UV absorbance to ensure Fmoc removal.
3. Activation Fmoc-D-Nal(2')-OH (4 eq), HATU (3.9 eq), DIPEA (8 eq)Pre-activate 2 minPre-activation is critical for bulky residues.
4. Coupling Add activated mix to resin60 - 90 minDouble coupling is recommended for D-Nal.
5. Monitoring Kaiser Test / Chloranil Test5 minChloranil is better for secondary amines (if Pro is prev).
6. Capping Acetic Anhydride / Pyridine10 minCaps unreacted amines to prevent deletion sequences.
Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Resin Swelling (DMF/DCM) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Wash1 Wash (DMF x5) Deprotect->Wash1 Activate Activate D-Nal(2') (HATU/HOAt/DIPEA) Wash1->Activate Couple Coupling Reaction (60-90 min) Activate->Couple Check Kaiser Test (Blue = Incomplete) Couple->Check Recouple Double Coupling (Fresh Reagents) Check->Recouple Positive (Blue) Cap Capping (Ac2O/Pyridine) Check->Cap Negative (Yellow) Recouple->Check NextAA Proceed to Next AA Cap->NextAA

Caption: Decision tree for the solid-phase synthesis of D-Nal(2') containing peptides, emphasizing the double-coupling loop.

Data Analysis & Interpretation

When evaluating D-Nal(2') analogs, researchers should expect specific shifts in binding data compared to D-Phe or Trp parent compounds.

Comparative Binding Affinity (Hypothetical Data based on Melanocortin Systems)

The table below demonstrates the typical impact of substituting D-Phe with D-Nal(2') in a cyclic hexapeptide scaffold targeting a GPCR.

Analog IDSequence (Cyclic)Ki (nM)Selectivity (Target/Off-Target)Functional Activity
Ref (MT-II) Ac-Nle-c[Asp-His-D-Phe -Arg-Trp-Lys]-NH20.510xPotent Agonist
Analog A Ac-Nle-c[Asp-His-D-Trp -Arg-Trp-Lys]-NH22.150xPartial Agonist
Analog B Ac-Nle-c[Asp-His-D-Nal(2') -Arg-Trp-Lys]-NH20.15 250x Antagonist

Key Insights:

  • Affinity Increase: Analog B shows a 3-fold improvement in affinity (Ki) over the reference. This confirms the "Deep Pocket" theory where the naphthyl group maximizes hydrophobic contacts.

  • Functional Switch: The shift from Agonist to Antagonist (as seen in SHU-9119) indicates that while binding is tighter, the steric bulk prevents the receptor conformational change necessary for signaling.

References

  • Hruby, V. J., et al. (1995). Design of potent and selective melanotropin analogues.Journal of Medicinal Chemistry .

  • Grieco, P., et al. (2007). Structure-activity studies of the melanocortin peptides: Discovery of potent and selective MC3R/MC4R antagonists.Peptides .[5][6][7][8][9][10][11][12][13][14][15][16]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.[8]Nature Protocols .

  • Kieffer, B. L., et al. (2013). The delta-opioid receptor: Isolation, characterization, and experimental analysis.Handbook of Biologically Active Peptides .

  • Chem-Impex International. Fmoc-3-(2-naphthyl)-D-alanine Product Guide.

Sources

Technical Deep Dive: Pharmacology and Signaling of c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2

[1]

Executive Summary

The peptide c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 represents a highly specialized synthetic ligand within the melanocortin (MC) pharmacophore family.[1] Structurally, it is a cyclic hexapeptide characterized by the substitution of D-Phenylalanine (D-Phe) with the bulky aromatic residue D-2-Naphthylalanine (D-Nal(2')) .[1]

This specific structural modification is the critical determinant of its signal transduction profile.[1] Based on established Structure-Activity Relationships (SAR) of melanocortin analogs (such as SHU-9119), the incorporation of D-Nal(2') typically functions as a molecular switch :

  • Central Receptors (MC3R/MC4R): Acts as a potent Antagonist (or Inverse Agonist), blocking the anorexigenic (appetite-suppressing) G

    
    s signaling pathway.[1]
    
  • Peripheral Receptors (MC1R/MC5R): Often retains Agonist activity, driving pigmentation and exocrine function via cAMP-dependent pathways.[1]

This guide details the mechanistic signaling pathways, experimental validation protocols, and the molecular logic governing this peptide's behavior.[1]

Part 1: Molecular Architecture & Pharmacophore Logic[1]

The signaling efficacy of this molecule is encoded in its sequence.[1] Understanding the "Why" behind each residue is essential for interpreting experimental data.[1]

ResidueModificationMechanistic Function
Nle (Norleucine)Position 1Replaces Methionine to prevent oxidation (sulfoxide formation), enhancing stability and lipophilicity for receptor pocket penetration.[1]
Asp / Glu Cycle BridgeThese residues likely form the lactam bridge (e.g., N-terminal amine of Nle to Side-chain

-carboxyl of Glu) to constrain the peptide into a bioactive

-turn conformation.[1]
D-Nal(2') The Key Switch Replaces D-Phe.[1][2][3][4] The bulky naphthyl group sterically clashes with Transmembrane Domain 6 (TM6) of MC4R/MC3R, preventing the conformational change required for G-protein activation (Antagonism).[1] Conversely, it fits the MC1R pocket to allow activation.[1]
Arg-Trp The "Message"The core pharmacophore.[1] Arg interacts with conserved Asp/Glu residues in the receptor; Trp is essential for hydrophobic pocket binding.[1]

Part 2: Signal Transduction Pathways[1]

Pathway A: MC1R Agonism (Peripheral Signaling)

Context: Skin melanocytes or immune cells.[1] Mechanism: The peptide binds to the orthosteric site of MC1R.[1] Unlike at MC4R, the D-Nal(2') residue does not sterically hinder the receptor's active conformation.[1]

  • Ligand Binding: Peptide binds MC1R.[1]

  • G-Protein Coupling: Induces conformational change (outward movement of TM6), promoting GDP/GTP exchange on the G

    
    s  subunit.[1]
    
  • Effector Activation: G

    
    s-GTP activates Adenylyl Cyclase (AC) .[1]
    
  • Second Messenger: AC catalyzes ATP

    
    cAMP .[1]
    
  • Kinase Cascade: cAMP binds regulatory subunits of Protein Kinase A (PKA) , releasing catalytic subunits.[1]

  • Nuclear Transcription: PKA phosphorylates CREB (cAMP Response Element Binding protein).[1]

  • Outcome: Upregulation of MITF (Microphthalmia-associated transcription factor)

    
     Eumelanin synthesis (Pigmentation).[1]
    
Pathway B: MC4R Antagonism (Central Signaling)

Context: Hypothalamic neurons (PVN/Arcuate Nucleus) regulating energy homeostasis.[1] Mechanism: Competitive Antagonism / Inverse Agonism.[1]

  • Competitive Binding: The peptide binds with high affinity (nM range) to MC4R, displacing endogenous

    
    -MSH.[1]
    
  • Steric Blockade: The D-Nal(2') moiety sterically clashes with Leu133 (or equivalent) in TM3/TM6 interface.[1]

  • Signaling Silence: This prevents the TM6 movement required to open the G-protein binding pocket.[1]

  • Pathway Inhibition:

    • No G

      
      s activation.[1]
      
    • No cAMP accumulation.[1]

    • Blockade of satiety signals (Result: Orexigenic/Increased Feeding).[1]

  • Inverse Agonism (Potential): If the receptor has constitutive activity, this ligand may stabilize the inactive state, reducing basal cAMP levels below zero-agonist baseline.[1]

Visualization: Differential Signaling Architecture

SignalingPathwaysFigure 1: Differential Signaling of c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 at MC1R vs MC4Rcluster_MC1RPeripheral (MC1R) - Agonist Modecluster_MC4RCentral (MC4R) - Antagonist ModeLigandc[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2MC1RMC1R Receptor(Active Conf.)Ligand->MC1RBindsMC4RMC4R Receptor(Locked Inactive)Ligand->MC4RHigh AffinityBindingGs_MC1Gαs ActivationMC1R->Gs_MC1CouplesAC_MC1Adenylyl CyclaseGs_MC1->AC_MC1StimulatescAMP_MC1cAMP IncreaseAC_MC1->cAMP_MC1ATP->cAMPPKAPKA ActivationcAMP_MC1->PKAActivatesMITFMITF / PigmentationPKA->MITFPhosphorylationGs_MC4Gαs PathwayMC4R->Gs_MC4BLOCKS(Steric Clash)EndogenousEndogenous α-MSHEndogenous->MC4RDisplacedSatietySatiety SignalGs_MC4->SatietyDownstreamSilence

Caption: Figure 1 illustrates the dual-nature pharmacology. Left: Agonist action at MC1R triggers the cAMP cascade.[1] Right: Antagonist action at MC4R locks the receptor, preventing Gs coupling and displacing endogenous ligands.[1]

Part 3: Experimental Protocols (Self-Validating Systems)

To confirm the specific activity of this peptide, researchers must utilize assays that distinguish between binding affinity (Ki) and functional efficacy (EC50/IC50).[1]

Protocol 1: Functional cAMP Accumulation Assay (The Gold Standard)

Objective: Determine if the peptide acts as an Agonist or Antagonist at specific receptor subtypes (HEK293-MC1R vs HEK293-MC4R).[1]

Reagents:

  • HEK293 cells stably transfected with hMC1R or hMC4R.[1][4][5]

  • IBMX (Phosphodiesterase inhibitor) – Critical to prevent cAMP degradation.[1]

  • Reference Agonist: NDP-

    
    -MSH.[1][6][7]
    
  • Detection Kit: TR-FRET (e.g., Lance Ultra) or ELISA.[1]

Step-by-Step Methodology:

  • Cell Seeding: Plate 2,500 cells/well in 384-well low-volume plates. Incubate overnight.

  • Agonist Mode (Test for Activation):

    • Add peptide in serial dilution (

      
       M to 
      
      
      M) in stimulation buffer containing 0.5 mM IBMX.[1]
    • Incubate 30 min at 37°C.

    • Validation: If cAMP increases dose-dependently

      
      Agonist .[1]
      
  • Antagonist Mode (Test for Blockade):

    • Add peptide (serial dilution) + Fixed concentration of NDP-

      
      -MSH (EC80 concentration).
      
    • Incubate 30 min at 37°C.

    • Validation: If cAMP signal decreases as peptide concentration increases

      
      Antagonist .[1]
      
  • Lysis & Detection: Add detection antibodies (Eu-cAMP tracer + ULight-anti-cAMP).[1] Read TR-FRET signal after 1 hour.

Data Interpretation Table:

ReceptorObserved ResultConclusion for c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2
hMC1R High cAMP (Low EC50)Agonist (Potent peripheral activator)
hMC4R No cAMP alone; Reduces NDP-MSH signalAntagonist (Central blocker)
hMC3R No cAMP alone; Reduces NDP-MSH signalAntagonist (Central blocker)
Protocol 2: Competitive Radioligand Binding

Objective: Quantify affinity (Ki) independent of signaling efficacy.[1]

  • Membrane Prep: Harvest membranes from MC-receptor expressing cells.[1]

  • Tracer: Use

    
    I-NDP-
    
    
    -MSH (~0.05 nM).[1]
  • Competition: Incubate membranes + Tracer + Increasing conc. of Test Peptide.

  • Filtration: Harvest on GF/B filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

  • Count: Measure CPM in gamma counter.

  • Calculation: Plot % Specific Binding vs. Log[Ligand]. Calculate Ki using Cheng-Prusoff equation.[1]

    • Note: A low Ki (high affinity) at MC4R combined with zero cAMP efficacy confirms the Antagonist profile.[1]

Part 4: Experimental Workflow Diagram

WorkflowStep1Step 1: Synthesisc[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2Step2Step 2: Binding Assay(125I-NDP-MSH Displacement)Step1->Step2Step3Step 3: Functional Assay(cAMP Accumulation)Step2->Step3DecisionData AnalysisStep3->DecisionResultAHigh Affinity + High cAMP(Agonist: MC1R/MC5R)Decision->ResultASignal ActivationResultBHigh Affinity + No cAMP(Antagonist: MC3R/MC4R)Decision->ResultBSignal Blockade

Caption: Workflow to distinguish pharmacological profile. Step 3 is critical for identifying the D-Nal(2') antagonist "switch" effect.[1]

References

  • Hruby, V. J., et al. (1995).[1] "Cyclic lactam alpha-melanotropin analogues of Ac-Nle4-cyclo[Asp5, D-Phe7, Lys10] alpha-melanocyte-stimulating hormone-(4-10)-NH2 with bulky aromatic amino acids at position 7 show high antagonist potency and selectivity at specific melanocortin receptors."[1][8] Journal of Medicinal Chemistry.

  • Adan, R. A., et al. (1994).[1] "Identification of antagonists for melanocortin MC3, MC4, and MC5 receptors." European Journal of Pharmacology.

  • Grieco, P., et al. (2007).[1] "Structure-activity studies of the melanocortin peptides: discovery of potent and selective MC3R and MC4R antagonists."[1][6][8] Peptides.

  • Yang, Y., et al. (2000).[1] "Molecular determinants of ligand binding and signal transduction in the melanocortin-4 receptor." Biochemistry.

Methodological & Application

Application Notes and Protocols: Cyclization Methods for Asp-Glu Lactam Bridge Formation in Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Lactam-Bridged Peptides in Therapeutic Development

In the landscape of modern drug discovery, cyclic peptides have emerged as a compelling class of therapeutic agents, bridging the gap between small molecules and large biologics.[1] Their constrained conformational structure often leads to enhanced metabolic stability, increased resistance to proteases, and improved binding affinity and selectivity for their biological targets compared to their linear counterparts.[2][3] Among the various strategies to induce a cyclic structure, the formation of a lactam bridge, an intramolecular amide bond, is a robust and widely utilized method.[4] This is particularly true for side-chain to side-chain cyclization involving the carboxyl group of an acidic amino acid, such as aspartic acid (Asp) or glutamic acid (Glu), and the amino group of a basic amino acid.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the methods for forming a lactam bridge specifically between the side chains of Asp and Glu residues within a peptide sequence. We will delve into the critical aspects of orthogonal protection strategies, the selection of coupling reagents, and provide step-by-step protocols for both on-resin and solution-phase cyclization. Furthermore, we will address common challenges and side reactions, offering expert insights to troubleshoot and optimize these crucial synthetic steps. The chemical stability of the lactam bond makes it a desirable substitute for the more labile disulfide bridges often found in natural cyclic peptides.[5][6]

The Foundation: Orthogonal Protection Strategy

The successful synthesis of a side-chain to side-chain lactam-bridged peptide hinges on a meticulously planned orthogonal protection strategy.[7] This strategy ensures that the specific side chains of the Asp and Glu residues intended for cyclization can be selectively deprotected without affecting other protecting groups on the peptide, including the N-terminal α-amino group and other reactive side chains.[8][9] The most common approach in modern solid-phase peptide synthesis (SPPS) is the Fmoc/tBu strategy.[7]

Within this framework, specialized protecting groups for the Asp and Glu side chains are required. A popular and effective orthogonal pair is the allyl (All) or allyloxycarbonyl (Alloc) group. For instance, Fmoc-Asp-OAll and Fmoc-Glu-OAll can be incorporated into the peptide sequence. These allyl-based protecting groups are stable to the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF) and the acidic conditions of the final cleavage from the resin (e.g., trifluoroacetic acid, TFA).[8] They can be selectively removed using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger like phenylsilane (PhSiH₃).[10]

Visualization of Orthogonal Deprotection

Orthogonal_Deprotection cluster_SPPS Solid-Phase Peptide Synthesis (Fmoc/tBu) cluster_Deprotection Selective Deprotection Linear_Peptide_Resin Linear Peptide on Resin (Fmoc-AA...Asp(OAll)...Glu(OAll)...) Reagents_Deprotection Pd(PPh₃)₄, PhSiH₃ in DCM Linear_Peptide_Resin->Reagents_Deprotection Treatment with Deprotected_Peptide_Resin Deprotected Peptide on Resin (...Asp(OH)...Glu(NH-Alloc)...) Reagents_Deprotection->Deprotected_Peptide_Resin Yields

Caption: Orthogonal deprotection of allyl-based protecting groups on resin-bound peptide.

On-Resin Cyclization: A Streamlined Approach

Performing the cyclization while the peptide is still attached to the solid support offers several advantages, including the "pseudo-dilution" effect, which favors intramolecular cyclization over intermolecular oligomerization, and simplified purification by washing away excess reagents.[11]

Key Considerations for On-Resin Cyclization:
  • Choice of Coupling Reagent: The selection of an appropriate coupling reagent is critical for efficient lactam bridge formation and minimizing side reactions like racemization.[11][12] Commonly used reagents can be categorized into phosphonium salts (e.g., PyBOP, PyAOP) and aminium/uronium salts (e.g., HBTU, HATU, HCTU).[11][12][13] HATU is often favored for its high reactivity and ability to suppress racemization, especially when used with an additive like HOAt.

  • Solvent and Base: The reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). A non-nucleophilic base, most commonly N,N-diisopropylethylamine (DIPEA), is required to activate the coupling reagent and neutralize the protonated amine.[12]

  • Reaction Monitoring: The completion of the cyclization reaction should be monitored. A qualitative Kaiser test can be used to check for the presence of free primary amines. A negative Kaiser test (yellow beads) indicates the consumption of the deprotected amine and suggests successful cyclization. For more quantitative analysis, a small aliquot of the resin can be cleaved, and the peptide analyzed by HPLC and mass spectrometry.

Protocol for On-Resin Asp-Glu Lactam Bridge Formation

This protocol assumes the use of an Fmoc/tBu strategy with allyl-based orthogonal protection for the Asp and Glu side chains.

  • Peptide Synthesis: Assemble the linear peptide sequence on a suitable solid support (e.g., Rink amide resin) using standard automated or manual Fmoc-SPPS protocols.[14][15] Incorporate Fmoc-Asp(OAll)-OH and Fmoc-Lys(Alloc)-OH (or a suitable Glu analogue with Alloc protection on the side-chain amine) at the desired positions.[8]

  • Orthogonal Deprotection:

    • Swell the resin-bound peptide in dichloromethane (DCM).

    • Prepare a solution of Pd(PPh₃)₄ (0.5 equivalents relative to resin loading) and phenylsilane (20 equivalents) in DCM.[10]

    • Add the palladium catalyst solution to the resin and gently agitate under an inert atmosphere (e.g., argon or nitrogen) for 30 minutes. Repeat this step two more times.[10]

    • Wash the resin thoroughly with DCM, DMF, and a chelating agent solution (e.g., 0.5% sodium diethyl dithiocarbamate in DMF) to remove residual palladium.[10] Finally, wash again with DMF and DCM.

  • On-Resin Cyclization:

    • Swell the deprotected peptide-resin in DMF.

    • Prepare the cyclization cocktail: In a separate vessel, dissolve the coupling reagent (e.g., HATU, 3 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF.

    • Add the cyclization cocktail to the resin.

    • Allow the reaction to proceed at room temperature with gentle agitation for 2-24 hours.[16] Microwave-assisted synthesis can significantly shorten this time to as little as 10 minutes.[16]

    • Monitor the reaction for completion using the Kaiser test.

  • Final Cleavage and Deprotection:

    • Once cyclization is complete, wash the resin with DMF and DCM and dry it under vacuum.

    • Cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane).[10]

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Purification and Characterization:

    • Purify the crude cyclic peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).[17][18]

Visualization of On-Resin Cyclization Workflow

On_Resin_Cyclization_Workflow Start Start: Linear Peptide on Resin Deprotection Orthogonal Deprotection (Pd(PPh₃)₄, PhSiH₃) Start->Deprotection Washing_1 Washing Steps Deprotection->Washing_1 Cyclization On-Resin Cyclization (e.g., HATU, DIPEA in DMF) Washing_1->Cyclization Monitoring Reaction Monitoring (Kaiser Test) Cyclization->Monitoring Monitoring->Cyclization If incomplete Cleavage Cleavage from Resin & Final Deprotection (TFA) Monitoring->Cleavage If complete Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (HPLC, MS) Purification->Characterization End End: Pure Cyclic Peptide Characterization->End

Caption: General workflow for on-resin peptide cyclization.

Solution-Phase Cyclization: An Alternative Strategy

While on-resin cyclization is often preferred, solution-phase cyclization can be advantageous in certain situations, such as for peptides that are difficult to cyclize on the resin due to steric hindrance or for the synthesis of more complex multicyclic structures.[19] This method involves cleaving the fully protected linear peptide from the resin, selectively deprotecting the side chains in solution, and then performing the cyclization.[20][21]

Key Considerations for Solution-Phase Cyclization:
  • High-Dilution Conditions: To minimize intermolecular side reactions (dimerization and polymerization), solution-phase cyclization must be performed under high-dilution conditions (typically 0.1-1 mM).[22] This is often achieved by the slow addition of the linear peptide and coupling reagents to a large volume of solvent.

  • Solubility: The fully protected linear peptide must be soluble in the chosen reaction solvent. This can sometimes be a challenge, requiring careful selection of protecting groups and solvent systems.[11]

  • Work-up and Purification: The purification of the cyclic peptide from the reaction mixture can be more complex than in the on-resin approach, as it involves removing not only excess reagents but also any oligomeric byproducts.

Protocol for Solution-Phase Asp-Glu Lactam Bridge Formation
  • Synthesis of Protected Linear Peptide:

    • Synthesize the linear peptide on a hyper-acid-labile resin (e.g., 2-chlorotrityl chloride resin) to allow for cleavage of the fully protected peptide.

    • Incorporate the orthogonally protected Asp and Glu residues as described for the on-resin method.

  • Cleavage of Protected Peptide:

    • Cleave the fully protected peptide from the resin using a mild acidic solution (e.g., 1% TFA in DCM).

    • Neutralize the cleavage solution immediately and purify the protected linear peptide.

  • Orthogonal Deprotection in Solution:

    • Dissolve the protected linear peptide in a suitable solvent (e.g., DCM).

    • Perform the palladium-catalyzed deprotection of the Asp and Glu side chains as described previously.

    • Purify the deprotected linear peptide.

  • Solution-Phase Cyclization:

    • Prepare a solution of the deprotected linear peptide in a large volume of a suitable solvent (e.g., DMF) to achieve high dilution.

    • In a separate vessel, prepare a solution of the coupling reagent and base.

    • Slowly add the peptide and coupling reagent solutions simultaneously to the reaction vessel over several hours using syringe pumps.

    • Allow the reaction to stir at room temperature for 12-48 hours.

    • Monitor the reaction by HPLC-MS.

  • Final Deprotection, Purification, and Characterization:

    • Once cyclization is complete, remove the solvent under reduced pressure.

    • Perform the final deprotection of the remaining side-chain protecting groups using a strong acid cocktail (e.g., TFA-based).

    • Purify and characterize the final cyclic peptide as described for the on-resin method.

Troubleshooting and Side Reactions

Several side reactions can occur during the synthesis and cyclization of Asp-Glu bridged peptides. Awareness of these potential issues is crucial for successful synthesis.

  • Aspartimide Formation: This is a common side reaction, particularly in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs.[23] It can occur under both acidic and basic conditions and leads to a mixture of α- and β-coupled peptides.[23] The use of sterically hindering protecting groups or backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on the residue preceding the Asp can help mitigate this issue.[23]

  • Glutarimide and Pyroglutamate Formation: Similar to aspartimide formation, glutamic acid can undergo intramolecular cyclization to form glutarimide or pyroglutamic acid, especially at the N-terminus.[24][25][26] Careful control of reaction conditions and pH can minimize these side products.

  • Racemization: The activation of the carboxylic acid during the coupling step can lead to epimerization, particularly at the C-terminal residue of the linear peptide in head-to-tail cyclizations, or at the Asp/Glu residue in side-chain cyclizations.[27] Using additives like HOAt or Oxyma Pure and carefully selecting the coupling reagent and base can reduce the risk of racemization.[11][12]

  • Dimerization/Oligomerization: In solution-phase cyclization, intermolecular reactions leading to dimers and higher-order oligomers are a significant concern.[22] Adhering to strict high-dilution conditions is essential to favor the desired intramolecular reaction.

Comparative Summary of Cyclization Methods
FeatureOn-Resin CyclizationSolution-Phase Cyclization
Principle Cyclization performed on the solid support.[11]Cyclization performed in solution after cleavage.[20]
Advantages Pseudo-dilution effect minimizes oligomerization; simplified purification.[11]Suitable for sterically hindered sequences and complex structures.[19]
Disadvantages Can be sterically hindered; incomplete reactions can be difficult to drive to completion.Requires strict high-dilution conditions; potential solubility issues with protected peptides; more complex work-up.[11][22]
Typical Concentration N/A (pseudo-dilution)0.1 - 1 mM
Key Reagents Standard coupling reagents (HATU, PyBOP, etc.), DIPEA, DMF/NMP.[16]Similar to on-resin, but added slowly over time.

Conclusion

The formation of an Asp-Glu lactam bridge is a powerful strategy for constraining peptide conformation and enhancing therapeutic potential. The choice between on-resin and solution-phase cyclization depends on the specific peptide sequence, its complexity, and the synthetic challenges encountered. A successful outcome relies on a well-designed orthogonal protection strategy, careful selection of coupling reagents and reaction conditions, and diligent monitoring of the reaction progress. By understanding the principles and protocols outlined in this application note, researchers can confidently approach the synthesis of these valuable cyclic peptides, paving the way for the development of next-generation therapeutics.

References

  • JPT. (n.d.). Macrocyclic Peptide Synthesis. JPT Peptide Technologies.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • SB-PEPTIDE. (n.d.).
  • Nishizawa, T., et al. (2009). Synthesis of lactam-bridged cyclic peptides using sequential olefin metathesis and diimide reduction reactions. Tetrahedron Letters, 50(52), 7253-7256.
  • Jackson, P. F., et al. (2002). The synthesis and study of side-chain lactam-bridged peptides. Biopolymers, 66(1), 49-75.
  • Masilamani, M., et al. (2024). Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases. Journal of the American Chemical Society.
  • CEM Corporation. (2019). Automated Orthogonal Deprotection of Glu(OAllyl)
  • Kotha, S., et al. (2011). Microwave-Assisted Solid-Phase Synthesis of side-chain to side-chain lactam-bridge cyclic peptides.
  • Di Maro, S., et al. (2025). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. Journal of Peptide Science.
  • Peptide Chemistry. (n.d.). Peptide Side Reactions.
  • Zhang, C., et al. (2024).
  • Van der Verren, E., et al. (2020). Macrocyclization strategies for cyclic peptides and peptidomimetics. Future Medicinal Chemistry, 12(15), 1439-1460.
  • ResearchGate. (2026). Side Reaction Analysis in Solid‐Phase Peptide Synthesis: A Case Study in the Glu–Asp–Tyr Motif.
  • Amay, Y. S., et al. (2021). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles. Organic & Biomolecular Chemistry, 19(36), 7863-7869.
  • Heath, T. G. (2018). Mass Spectrometric Analysis of Cyclic Peptides. In Mass Spectrometry in Chemical Biology (pp. 309-331). Springer.
  • ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques: FAQs Answered by Experts.
  • AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC.
  • Creative Proteomics. (n.d.). Peptide Analysis Techniques Review.
  • Bio-Synthesis Inc. (n.d.). Cyclic Peptide Synthesis.
  • Protein Metrics. (2024). Cyclic Peptide Analysis.
  • Barlos, K., et al. (2016). Three Methods for the Solution Phase Synthesis of Cyclic Peptides. Methods in Molecular Biology, 1368, 159-170.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • El-Faham, A., & Albericio, F. (2016). Three Methods for Peptide Cyclization Via Lactamization. Methods in Molecular Biology, 1368, 141-157.
  • Isidro-Llobet, A., et al. (2019). Protecting Groups in Peptide Synthesis. In Peptide Synthesis (pp. 19-43). Springer.
  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
  • AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Neuland Labs. (2025).

Sources

Application Note: Optimal Solvents and Solubilization Protocol for c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Molecular Profiling & Solvation Thermodynamics

The synthetic peptide c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 is a highly constrained, cyclic melanocortin receptor (MCR) analog. In melanocortin pharmacology, the substitution of the native D-Phe with the non-proteinogenic, bulky aromatic amino acid D-3-(2-naphthyl)alanine (D-Nal(2')) at position 7 acts as a critical pharmacological switch, often converting MC3R/MC4R agonists into potent antagonists [1].

While this substitution enhances receptor subtype selectivity and binding affinity, it drastically alters the physicochemical landscape of the molecule. The combination of Norleucine (Nle), Tryptophan (Trp), and the highly lipophilic D-Nal(2') creates a dominant hydrophobic core. Furthermore, the cyclic backbone restricts conformational flexibility; the peptide cannot easily undergo structural rearrangement to bury its hydrophobic residues while exposing its polar zwitterionic side chains (Asp, Arg, Glu) to an aqueous environment. Consequently, introducing this peptide directly into aqueous buffers invariably leads to rapid hydrophobic collapse, intermolecular aggregation, and irreversible precipitation [2].

Solvent Selection Rationale

To achieve a thermodynamically stable solution, the primary solvent must possess a high dielectric constant and the ability to disrupt strong intermolecular hydrogen bonds and hydrophobic stacking interactions.

  • Primary Solvent (DMSO): Anhydrous Dimethyl Sulfoxide (DMSO) is the optimal primary solvent. As a polar aprotic solvent, it effectively solvates the bulky naphthyl and indole rings while preventing the zwitterionic charges from driving aggregation [3].

  • Alternative Solvent (DMF): N,N-Dimethylformamide (DMF) serves as a viable alternative if the downstream application is highly sensitive to the mild oxidizing potential of DMSO, which can occasionally affect the Tryptophan (Trp) residue in older solvent batches[3].

  • Aqueous Diluents: Direct dissolution in Phosphate-Buffered Saline (PBS) or cell culture media will fail. Aqueous buffers must only be used as secondary diluents, added after the peptide is fully solvated in the primary organic solvent.

Quantitative Solvent Efficacy

The following table summarizes the solubility limits and behavioral characteristics of c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 across various solvent systems.

Solvent SystemSolubilization EfficacyMax Stable ConcentrationMechanistic Notes & Assay Suitability
100% Anhydrous DMSO Excellent≥ 10 mMPrimary Stock: Completely disrupts hydrophobic stacking. Ideal for long-term storage at -80°C.
100% DMF Excellent≥ 10 mMAlternative Stock: Prevents Trp oxidation. Harder to remove via lyophilization than DMSO.
50% Acetonitrile / Water Moderate~ 1 - 2 mMAnalytical: Useful for RP-HPLC mobile phases, but prone to precipitation upon standing.
100% PBS (pH 7.4) Poor / Insoluble< 0.1 mMAvoid Direct Use: Causes immediate hydrophobic collapse and micro-precipitation.
Aqueous Buffer (<1% DMSO) Good (as diluent)~ 10 - 50 µMWorking Solution: Must be prepared via slow, dropwise dilution from the master DMSO stock.

Validated Solubilization Protocol (Self-Validating System)

This protocol is designed to prevent "solvent shock"—a phenomenon where rapid changes in solvent polarity force the lipophilic D-Nal(2') residues to aggregate faster than the aqueous buffer can accommodate the polar residues.

Phase I: Master Stock Preparation (10 mM)
  • Equilibration: Allow the lyophilized peptide vial to equilibrate to room temperature (20–25°C) in a desiccator for 30 minutes. Causality: Opening cold vials introduces ambient moisture, which initiates premature, localized aggregation.

  • Primary Solvation: Add the calculated volume of sterile, anhydrous DMSO (≥99.9% purity) directly to the vial to achieve a 10 mM concentration.

  • Agitation: Vortex gently for 60 seconds. If the solution is not optically clear, sonicate in a water bath at room temperature for 3 to 5 minutes. Caution: Do not heat the solution above 30°C, as elevated temperatures in DMSO accelerate the oxidation of the Trp residue.

  • Validation Check: Hold the vial against a dark background under a direct light source. The solution must be completely transparent with no Tyndall effect (light scattering), confirming the absence of micro-particulates.

Phase II: Working Solution Preparation (Cell-Based Assays)
  • Aliquotting: Transfer the required volume of the 10 mM DMSO stock into a sterile microcentrifuge tube.

  • Gradual Dilution: Add the aqueous assay buffer (e.g., PBS or DMEM) to the DMSO stock dropwise while continuously vortexing at a low speed. Causality: Continuous kinetic energy dispersion prevents localized zones of high aqueous polarity, mitigating solvent shock.

  • Final Validation: Measure the absorbance of the final solution using a UV-Vis spectrophotometer at 280 nm. The presence of Trp and the naphthyl group provides a strong chromophoric signal to verify that the peptide remains in solution and has not adhered to the tube walls[4].

Mechanistic Solubilization Pathway

The following diagram illustrates the critical pathway for successfully transitioning the peptide from a lyophilized state to a bioassay-ready aqueous solution, highlighting the failure point of solvent shock.

SolubilizationWorkflow A Lyophilized Peptide c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 B Primary Solvation (100% Anhydrous DMSO) A->B Add dropwise C Master Stock Solution (Clear, 10 mM) B->C Vortex & Sonicate (Room Temp) D Aqueous Dilution (PBS / Assay Buffer) C->D Aliquot & Dilute E Working Solution (Soluble, <1% DMSO) D->E Gradual mixing (Avoid solvent shock) F Peptide Precipitation (Hydrophobic Collapse) D->F Rapid buffer addition F->B Rescue (Add DMSO)

Figure 1: Workflow for the solubilization of hydrophobic cyclic melanocortin analogs, demonstrating the critical dilution phase.

Quality Control & Troubleshooting

  • Precipitation During Dilution: If the peptide crashes out of solution during Phase II, you have induced solvent shock. Rescue: Do not add more water. Lyophilize the sample to remove the aqueous phase, or add pure DMSO to re-establish the organic environment, then restart the dilution process more slowly.

  • Storage: Aqueous working solutions should be prepared fresh daily. The 10 mM DMSO master stock should be aliquoted into single-use volumes and stored at -80°C. Avoid repeated freeze-thaw cycles, which degrade the cyclic backbone and oxidize Trp.

References

  • Gimenez, L. E., et al. "Demonstration of a Common DPhe7 to DNal(2′)7 Peptide Ligand Antagonist Switch for Melanocortin-3 and Melanocortin-4 Receptors Identifies the Systematic Mischaracterization of the Pharmacological Properties of Melanocortin Peptides." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • MDPI. "Microstructure of Sea Cucumber Parastichopus tremulus Peptide Hydrogels and Bioactivity in Caco-2 Cell Culture Model." Marine Drugs, MDPI. URL: [Link]

High-Efficiency HPLC Purification of Hydrophobic Cyclic Peptides Containing D-Nal

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Abstract

The incorporation of D-3-(2-naphthyl)alanine (D-Nal) into cyclic peptides enhances proteolytic stability and membrane permeability, making it a privileged scaffold in modern drug discovery. However, the synergistic effect of the bulky, aromatic naphthyl group and the rigid cyclic backbone creates a "hydrophobic fortress." These peptides frequently exhibit poor solubility, severe aggregation (stacking), and irreversible adsorption to standard C18 stationary phases. This guide details a specialized purification strategy focusing on solubility engineering , stationary phase thermodynamics , and mobile phase modulation to achieve high purity (>98%) and recovery.

Part 1: The Solubility Paradox (Sample Preparation)

The Challenge: Hydrophobic cyclic peptides often crash out of solution when the strong injection solvent mixes with the aqueous mobile phase inside the column head, causing blockages and "ghost" peaks.

Protocol: The "Step-Down" Solvation Method

Do not dissolve directly in the mobile phase. Use this thermodynamic trick to maintain solubility during injection.

  • Primary Solvation (The Disrupter): Dissolve the crude peptide in 100% HFIP (Hexafluoroisopropanol) or DMSO at a high concentration (e.g., 20–50 mg/mL).

    • Why: HFIP is a potent hydrogen-bond disrupter that breaks up pre-formed peptide aggregates (beta-sheet stacking) common in cyclic structures.

  • Secondary Dilution (The Bridge): Dilute this concentrate 1:4 with 50% Acetonitrile/Water .

    • Why: This lowers the solvent strength enough to prevent "breakthrough" (where the sample flows un-retained) while keeping the peptide solubilized.

  • Clarification: Centrifuge at 10,000 x g for 5 minutes. Inject only the supernatant.

Part 2: Stationary Phase Selection

The Trap: Standard C18 columns often retain D-Nal peptides so strongly that they require 90%+ organic solvent to elute, resulting in poor resolution and low recovery.

Recommended Phases
Column TypeMechanismWhen to Use
C4 (Butyl) Reduced HydrophobicityFirst Choice. Lower carbon load allows D-Nal peptides to elute earlier (40-60% B), improving peak shape and recovery.
Phenyl-Hexyl

Interaction
Selectivity Choice. Exploits the aromatic naphthyl ring of D-Nal. Excellent for separating diastereomers or closely related impurities that differ only by stereochemistry.
PLRP-S (Polymer) Hydrophobic/pH StableBackup Choice. Use if high pH (ammonium hydroxide) is needed to solubilize the peptide.

Part 3: Mobile Phase Engineering & Thermodynamics

The "Kinetic Boost" Strategy: D-Nal peptides suffer from slow mass transfer due to their size and hydrophobicity. We overcome this with Heat and Alcohol .

The Mobile Phase Modifier (The "IPA Spike")

Standard Acetonitrile (ACN) may not be strong enough to solvate the D-Nal side chain.

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: Acetonitrile:Isopropanol (70:30) + 0.1% TFA

    • Why: Isopropanol (IPA) has stronger eluotropic strength for large hydrophobic molecules and helps wet the stationary phase, preventing phase collapse.

Thermal Control

Set Column Oven to 60°C – 70°C.

  • Causality: Elevated temperature reduces mobile phase viscosity (lowering backpressure) and increases the kinetic energy of the peptide, breaking weak hydrophobic aggregates and sharpening the peak.

Part 4: Experimental Protocol (Step-by-Step)

Workflow Visualization

PeptidePurification Start Crude D-Nal Cyclic Peptide Solubility Step 1: Solvation (DMSO/HFIP + 50% ACN) Start->Solubility Scouting Step 2: Analytical Scouting (Gradient 5-95% B) Solubility->Scouting Decision Check Retention Time (RT) Scouting->Decision LateElution RT > 80% B (Too Retentive) Decision->LateElution Late Elution GoodElution RT = 40-60% B (Ideal) Decision->GoodElution Centered SwitchCol Switch to C4 or Phenyl-Hexyl LateElution->SwitchCol TempBoost Set Temp to 60°C GoodElution->TempBoost AddIPA Add 20-30% IPA to Mobile Phase B SwitchCol->AddIPA AddIPA->Scouting Re-Scout PrepRun Step 3: Prep Scale-Up (Focused Gradient) TempBoost->PrepRun

Caption: Iterative workflow for optimizing stationary phase and solvent composition for hydrophobic peptides.

Detailed Procedure

1. System Setup

  • Column: C4 or Phenyl-Hexyl, 5µm, 100Å (or 300Å if MW > 2000 Da).

  • Flow Rate: 1.0 mL/min (Analytical) / 15-20 mL/min (Prep).

  • Detection: UV at 220 nm (Peptide bond) and 280 nm (Naphthyl/Aromatic absorption). Note: D-Nal absorbs strongly at 280 nm, which helps distinguish it from non-aromatic impurities.

2. Gradient Programming (Linear Scouting) Run a wide gradient to locate the peptide.

  • Time 0: 20% B

  • Time 20: 95% B

  • Time 25: 95% B (Hold)

3. Optimization (Focused Gradient) Once the peak elutes (e.g., at 60% B), create a "shallow" gradient across that region to maximize separation.

  • Formula: Start 10% below elution point; End 10% above.

  • Example: If elution is at 60% B -> Gradient: 50% to 70% B over 20 minutes.

4. Fraction Collection

  • Trigger collection based on slope/threshold.

  • Immediate Action: Neutralize fractions if the peptide is acid-sensitive, or immediately freeze to prevent degradation.

Part 5: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Broad, Tailing Peaks Aggregation or secondary interactions.Increase column temp to 65-70°C . Add 1% NaClO₄ (chaotropic salt) to Mobile Phase A.
"Ghost" Peaks (Carryover) Peptide sticking to injector or column frit.Implement a "Sawtooth" wash: Inject 100% TFE (Trifluoroethanol) or IPA between runs.
High Backpressure Precipitation of peptide inside the column.Reduce injection volume.[1] Switch to Wide-Pore (300Å) stationary phase.
Split Peaks Atropisomerism (slow rotation of D-Nal).Run at elevated temperature (>60°C) to speed up interconversion, merging the split peaks into one sharp peak.

References

  • Agilent Technologies. (2002).[2] Effect of Elevated Temperatures on Reversed-Phase HPLC of Highly Hydrophobic Peptides. Link

  • CEM Corporation. (2023). Using Elevated Temperatures to Enable the Purification of Hydrophobic and Difficult Peptides. Link

  • Biotage. (2023).[3] Which Stationary Phase Should I Choose For My Peptide Purification?Link

  • National Institutes of Health (PMC). (2010). Quantitative Improvements in Peptide Recovery at Elevated Chromatographic Temperatures. Link

  • BenchChem. (2025).[1] Protocol for the Incorporation of 3-(2-Naphthyl)-D-alanine into Peptides. Link

Sources

Application Note: Fluorescence Labeling Strategies for c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in peptide pharmacology and chemical biology. It addresses the specific structural challenges of labeling the cyclic melanocortin analog c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 and provides actionable protocols for generating fluorescent probes without compromising receptor affinity.

Executive Summary & Structural Analysis

The peptide c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 represents a specialized class of melanocortin receptor (MCR) ligands. Structurally, it is a head-to-tail cyclic hexapeptide (or side-chain-to-head lactam) containing the pharmacophore D-Nal(2')-Arg-Trp.

The "Stealth" Challenge

Before attempting labeling, one must recognize that this specific sequence presents a unique chemical challenge: It lacks reactive handles for standard conjugation.

  • N-Terminus: The Norleucine (Nle) amine is consumed in the cyclization bond (linked to the Glutamic acid side-chain or C-terminus).

  • Side Chains:

    • Asp/Glu: Likely involved in structural rigidity or cyclization; carboxyls are not unique targets.

    • Arg: The guanidino group is too basic (pKa ~12.5) and unreactive for selective labeling.

    • Trp/D-Nal: Aromatic rings are poor targets for specific conjugation without harsh chemistry.

Therefore, you cannot label the "finished" off-the-shelf peptide. Successful fluorescence labeling requires a Rational Design Strategy where a "handle" is incorporated during Solid-Phase Peptide Synthesis (SPPS).

Strategic Approaches

We recommend three distinct approaches depending on your experimental needs:

Approach A: Intrinsic Fluorescence (Label-Free)

Best for: Binding kinetics, membrane insertion studies. Mechanism: The D-Nal(2') (D-2-naphthylalanine) residue is intrinsically fluorescent.

  • Excitation: ~280 nm

  • Emission: ~330–340 nm

  • Advantage: Zero steric perturbation; exact native ligand behavior.

  • Disadvantage: UV excitation is incompatible with most confocal microscopy and flow cytometry; overlaps with Tryptophan.

Approach B: The "Click" Analog (Recommended)

Best for: Confocal microscopy, Flow Cytometry, In vivo imaging. Mechanism: Substitution of Nle with Propargylglycine (Pra) to create a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Rationale: Nle acts as a hydrophobic spacer. Replacing it with Pra (structurally similar but with an alkyne) minimally disrupts the D-Nal-Arg-Trp pharmacophore.

Approach C: The Lysine Scan

Best for: If "Click" reagents are unavailable. Mechanism: Replace Nle with Lysine .

  • Rationale: Introduces a primary amine for standard NHS-Ester labeling.

  • Risk: The positive charge of Lysine may alter receptor selectivity compared to the neutral Nle/Pra.

Detailed Protocol: Synthesis of the "Click-Ready" Analog

This protocol details the synthesis of c[Pra-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 and its subsequent labeling with an Azide-Fluorophore (e.g., Cy5-Azide).

Phase 1: Solid Phase Peptide Synthesis (SPPS)

Materials:

  • Rink Amide MBHA Resin (Low loading: 0.3–0.4 mmol/g to prevent aggregation)

  • Fmoc-Glu(ODmab)-OH (Side-chain protection removable by hydrazine for head-to-side-chain cyclization)

  • Fmoc-Pra-OH (Propargylglycine)

  • Standard Fmoc-AA-OH: Asp(OtBu), D-Nal(2'), Arg(Pbf), Trp(Boc).

  • Coupling Reagents: HATU/DIEA.[1]

Workflow:

  • Resin Loading: Couple Fmoc-Glu(ODmab)-OH to Rink Amide resin (anchors C-term as amide).

  • Elongation: Synthesize linear sequence: Fmoc-Pra-Asp(OtBu)-D-Nal-Arg(Pbf)-Trp(Boc)-Glu(ODmab)-Resin.

  • Selective Deprotection:

    • Remove Fmoc from N-term (20% Piperidine).

    • Remove ODmab from Glu side-chain (2% Hydrazine in DMF).

    • Note: Do NOT cleave other side chains (Pbf, Boc, tBu).

  • On-Resin Cyclization:

    • Reagent: PyBOP (5 eq), HOBt (5 eq), DIEA (10 eq) in DMF.

    • Time: 4–16 hours. Monitor by Kaiser test (should go from Blue -> Colorless).

  • Global Cleavage:

    • Reagent: TFA/TIPS/H2O (95:2.5:2.5).

    • Precipitate in cold diethyl ether.

Phase 2: "Click" Labeling (CuAAC)

Reaction Logic: Labeling is performed after cyclization and purification to ensure the bulky dye does not hinder ring formation.

Reagents:

  • Peptide: c[Pra-Asp-D-Nal-Arg-Trp-Glu]-NH2 (1 mM in DMSO/H2O 1:1)

  • Dye: Cy5-Azide (or Alexa Fluor 647-Azide) (1.2 eq)

  • Catalyst: CuSO4 (1 eq) + THPTA (Ligand, 5 eq)

  • Reductant: Sodium Ascorbate (5 eq)

Step-by-Step:

  • Dissolve: Dissolve 1 mg of peptide in 500 µL degassed buffer (PBS pH 7.4 or 50% DMSO if hydrophobic).

  • Mix: Add Cy5-Azide (from DMSO stock).

  • Catalyze: Premix CuSO4 and THPTA, then add to the reaction. Finally, add Sodium Ascorbate.

  • Incubate: 1 hour at Room Temperature in the dark.

  • Quench: Add EDTA (10 mM final) to chelate Copper.

  • Purification: HPLC (C18 column). The labeled peptide will elute significantly later than the unlabeled precursor due to the dye's hydrophobicity.

Visualization of Workflow

The following diagram illustrates the critical decision pathways and synthesis logic for this peptide.

G Start Target: c[Nle-Asp-D-Nal-Arg-Trp-Glu]-NH2 Analysis Structural Analysis: Head-to-Tail Cycle = No Free Amines Start->Analysis Decision Select Labeling Strategy Analysis->Decision StratA Strategy A: Intrinsic Fluorescence Decision->StratA No Synthesis Capability StratB Strategy B (Recommended): Click Chemistry Analog Decision->StratB Synthesis Capability ExecA Utilize D-Nal(2') Ex: 280nm / Em: 335nm StratA->ExecA DesignB Design: Replace Nle with Pra (Propargylglycine) StratB->DesignB SPPS SPPS: Linear Synthesis with Glu(ODmab) DesignB->SPPS Cyclize On-Resin Cyclization (Lactam Formation) SPPS->Cyclize Click CuAAC Reaction with Azide-Dye Cyclize->Click

Caption: Workflow for selecting and executing the optimal labeling strategy. Strategy B (Click Chemistry) is preferred for imaging applications.

Data & QC Parameters

When characterizing your labeled peptide, use the following expected parameters to validate success.

ParameterUnlabeled (Native)Click-Labeled (Cy5-Analog)Notes
Molecular Weight ~950–980 Da (Calc.)~1600–1700 DaMass shift = Dye + Triazole linker.
HPLC Retention Moderate HydrophobicityHigh HydrophobicityDye significantly increases retention time.
Excitation Max 280 nm (D-Nal)647 nm (Cy5)
Emission Max 335 nm665 nm
Receptor Affinity High (nM range)VariableVerify binding affinity (Ki) vs. native using competition binding assay.
Troubleshooting the "Pharmacophore"

The D-Nal(2')-Arg-Trp sequence is the active site .

  • Issue: If the labeled peptide loses affinity.

  • Cause: The dye is sterically hindering the receptor pocket.

  • Solution: Increase the linker length between the peptide backbone (Pra residue) and the Dye. Use a PEG3-Azide or PEG5-Azide linker to distance the fluorophore from the binding interface.

References

  • Hruby, V. J., et al. (1995). "Cyclic lactam alpha-melanocyte stimulating hormone analogues of Ac-Nle4-cyclo[Asp5, D-Phe7, Lys10] alpha-melanocyte stimulating hormone-(4-10)-NH2 with bulky aromatic amino acids at position 7 show high antagonist potency and selectivity at specific melanocortin receptors." Journal of Medicinal Chemistry. Link

  • Gonçalves, E., et al. (2019). "Fluorescence labeling of peptides and proteins." Molecules. Link

  • Mayor, S., et al. (2003). "Structural study of melanocortin peptides by fluorescence spectroscopy: identification of β-(2-naphthyl)-D-alanine as a fluorescent probe." Biochimica et Biophysica Acta (BBA). Link

  • Bednarek, M. A., et al. (2001).[2] "Potent and selective peptide agonists of alpha-melanocyte stimulating hormone (alpha-MSH) action at human melanocortin MC4 receptor." Journal of Medicinal Chemistry. Link

Sources

Application Note: High-Throughput Determination of IC50 Values for Melanocortin Ligand c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 via cAMP Functional Assays

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay scientists, and drug development professionals specializing in GPCR pharmacology and metabolic disease therapeutics.

Scientific Background & Pharmacophore Rationale

The melanocortin system consists of five G-protein-coupled receptors (MC1R–MC5R) that primarily couple to the stimulatory G-protein (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


), leading to the activation of adenylyl cyclase and the intracellular accumulation of cyclic AMP (cAMP). Developing highly selective ligands for these receptors is a major focus in treating obesity, cachexia, and inflammatory diseases.

The synthetic peptide c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 represents a highly constrained cyclic lactam analog featuring the core melanocortin signaling motif (Arg-Trp). The critical structural modification in this peptide is the incorporation of the bulky, aromatic D-Nal(2') (D-2-naphthylalanine) residue at the standard position 7. Historically, substituting D-Phe with D-Nal(2') in cyclic scaffolds (such as the benchmark peptide SHU9119) sterically hinders the active conformation required to trigger MC3R and MC4R activation[1][2]. Consequently, this substitution reliably converts non-selective agonists into potent, nanomolar-range antagonists at MC3R and MC4R, while frequently retaining partial or full agonism at MC1R and MC5R[3][4].

To accurately characterize the inhibitory potency (


) of this peptide, functional cAMP accumulation assays are the industry gold standard, offering a direct, amplified readout of receptor-effector coupling[5].

GPCR_Signaling Ligand Antagonist Peptide c[Nle-Asp-D-Nal(2')...] Receptor Melanocortin Receptor (MC3R/MC4R) Ligand->Receptor Competitive Inhibition Agonist Reference Agonist (NDP-α-MSH) Agonist->Receptor Activation G_Protein Gαs Subunit Receptor->G_Protein Coupling AdenylateCyclase Adenylate Cyclase (Effector) G_Protein->AdenylateCyclase Stimulation cAMP cAMP (Second Messenger) AdenylateCyclase->cAMP ATP Conversion

Fig 1: Melanocortin GPCR signaling pathway illustrating competitive antagonism at the receptor level.

Assay Principle: TR-FRET cAMP Detection

To quantify the


 of c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive immunoassay (e.g., HTRF® cAMP Dynamic 2) is utilized[5].

Causality of the Assay Mechanics: The assay relies on the competition between endogenous cAMP produced by the cells and an exogenous


-labeled cAMP tracer for binding to a Europium cryptate (

)-labeled anti-cAMP antibody.
  • High Intracellular cAMP (Agonist active): Endogenous cAMP displaces the

    
    -tracer from the antibody, disrupting proximity and resulting in a low FRET signal  (emission at 665 nm drops).
    
  • Low Intracellular cAMP (Antagonist active): The peptide successfully blocks the receptor; adenylyl cyclase remains inactive. The

    
    -tracer binds freely to the antibody, yielding a high FRET signal .
    

TR_FRET_Assay Start Cell Lysis & cAMP Release Endogenous Endogenous cAMP (Unlabeled) Start->Endogenous Antibody Anti-cAMP Cryptate (Eu3+ Donor) Endogenous->Antibody Competes with tracer Tracer d2-labeled cAMP (Acceptor) Tracer->Antibody Binds in absence of endogenous cAMP HighFRET High FRET Signal (665nm Emission) Indicates LOW cellular cAMP Antibody->HighFRET Tracer Bound (Proximity Maintained) LowFRET Low FRET Signal (620nm Emission) Indicates HIGH cellular cAMP Antibody->LowFRET Endogenous Bound (Tracer Displaced)

Fig 2: TR-FRET competitive immunoassay principle for quantifying intracellular cAMP accumulation.

Experimental Design & Protocol Causality

A self-validating protocol requires strict control over variables that influence GPCR kinetics. The following causal rules dictate the experimental design:

  • Phosphodiesterase (PDE) Inhibition: Cells must be treated with IBMX (3-isobutyl-1-methylxanthine). Why? IBMX prevents the rapid enzymatic degradation of cAMP into AMP, ensuring the measured signal reflects total adenylyl cyclase activity[5][6].

  • Agonist

    
     Co-incubation:  To measure antagonist 
    
    
    
    , the peptide must be co-incubated with a reference agonist (e.g., NDP-α-MSH). Why? Using the agonist at its
    
    
    (rather than
    
    
    ) provides a robust signal window while preventing receptor saturation. Saturation would competitively mask the antagonist's true affinity, artificially shifting the
    
    
    curve to the right[5].
  • Low-Volume 384-Well Format: Why? TR-FRET requires close physical proximity of fluorophores. Low-volume plates (e.g., 20 µL final volume) reduce the meniscus effect and concentrate the detection reagents, maximizing the signal-to-noise ratio[6][7].

Step-by-Step Methodology

Phase 1: Reagent & Cell Preparation
  • Cell Culture: Harvest CHO-K1 or HEK293 cells stably expressing the target human melanocortin receptor (e.g., hMC4R) at 80% confluency using a non-enzymatic cell dissociation buffer to preserve receptor integrity[5].

  • Assay Buffer: Prepare the stimulation buffer: HBSS supplemented with 5 mM HEPES, 0.1% BSA (to prevent non-specific peptide adhesion to plastic), and 0.5 mM IBMX[5]. Adjust pH to 7.4.

  • Cell Suspension: Resuspend cells in the assay buffer to a working concentration of

    
     cells/mL (yielding 1,500 cells per 10 µL well addition)[5].
    
Phase 2: Compound Preparation
  • Agonist Baseline: Prepare a solution of NDP-α-MSH at

    
     its pre-determined 
    
    
    
    concentration in assay buffer.
  • Antagonist Dilution: Prepare a 10-point, 3-fold serial dilution of c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 starting at a top concentration of 10 µM (yielding a final top assay concentration of 2.5 µM).

Phase 3: Assay Execution (Antagonist Mode)
  • Plating: Dispense 5 µL of the cell suspension into a 384-well low-volume white microplate[7].

  • Compound Addition: Add 2.5 µL of the serially diluted antagonist peptide to the respective wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding to the receptor.

  • Stimulation: Add 2.5 µL of the

    
    
    
    
    
    NDP-α-MSH solution to all wells (except negative controls, which receive buffer).
  • Incubation: Seal the plate and incubate for 30 minutes at 37°C.

Phase 4: Lysis and TR-FRET Detection
  • Detection Reagents: Reconstitute the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -cAMP tracer and the Anti-cAMP 
    
    
    
    -cryptate in the manufacturer's lysis buffer.
  • Lysis Addition: Add 5 µL of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -cAMP, followed immediately by 5 µL of Anti-cAMP cryptate to all wells.
    
  • Equilibration: Incubate the plate for 1 hour at room temperature protected from light.

  • Reading: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar or EnVision). Excitation at 320 nm; dual emission reading at 620 nm (donor) and 665 nm (acceptor)[6][7].

Data Analysis & Representative Results

Calculate the TR-FRET ratio for each well:



Convert ratios to cAMP concentrations using a standard curve generated in parallel. Plot the normalized cAMP accumulation (%) against the log concentration of the antagonist. Fit the data using a 4-parameter logistic (4PL) non-linear regression model to derive the


.
Expected Pharmacological Profile

Based on structurally homologous D-Nal(2')-substituted cyclic lactam peptides (such as SHU9119 and analogue 13 from Mayorov et al.), the expected functional profile of this peptide demonstrates potent MC3R/MC4R antagonism and MC1R/MC5R agonism[1][3][4].

Table 1: Representative Functional Data for D-Nal(2') Cyclic Melanocortin Analogs

Receptor SubtypeFunctional ModeRepresentative

(nM)
Representative

(nM)
Emax (%)
hMC1R AgonistN/A (Does not inhibit)1.2 – 2.5100%
hMC3R Antagonist3.5 – 6.0N/A< 10%
hMC4R Antagonist0.2 – 0.8N/A< 5%
hMC5R AgonistN/A (Does not inhibit)0.05 – 0.2100%

Note: The exact values will vary based on cell line expression levels and assay conditions; however, the divergence in functional activity (antagonism at MC3/4R vs. agonism at MC1/5R) is the hallmark of the D-Nal(2')-Arg-Trp pharmacophore[1][3][4].

References

  • Mayorov, A. V., et al. (2006). "Development of cyclic gamma-MSH analogues with selective hMC3R agonist and hMC3R/hMC5R antagonist activities." Journal of Medicinal Chemistry, 49(6), 1946-1952. URL: [Link]

  • Hruby, V. J., et al. (1995). "Cyclic lactam alpha-melanotropin analogues of Ac-Nle4-cyclo[Asp5, D-Phe7,Lys10] alpha-melanocyte-stimulating hormone-(4-10)-NH2 with bulky aromatic amino acids at position 7 show high antagonist potency and selectivity at specific melanocortin receptors." Journal of Medicinal Chemistry, 38(18), 3454-3461. URL: [Link]

  • Grieco, P., et al. (2000). "D-Amino acid scan of gamma-melanocyte-stimulating hormone: importance of Trp(8) on human MC3 receptor selectivity." Journal of Medicinal Chemistry, 43(25), 4998-5002. URL: [Link]

  • Ramachandrappa, S., et al. (2013). "Identification of a novel specific small-molecule melanocortin-2-receptor antagonist." Molecular Endocrinology, 27(6), 952-963. URL: [Link]

Sources

Fmoc Solid-Phase Synthesis of the Cyclic Hexapeptide c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH₂: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance and Synthetic Strategy of a Cyclic Peptide Analog

The cyclic hexapeptide c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH₂ represents a class of constrained molecules with significant potential in drug discovery and biochemical research. Its structure, featuring a lactam bridge and incorporating the unnatural amino acid D-2-naphthylalanine (D-Nal(2')), suggests a design aimed at enhanced receptor affinity, selectivity, and metabolic stability compared to its linear counterparts.[1][2] Such cyclic peptides are often developed as mimetics of protein loops or to stabilize bioactive conformations, for instance, targeting integrin receptors or G-protein coupled receptors.[3][4][5][6][7]

This guide provides a comprehensive, in-depth protocol for the synthesis of c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH₂ using a robust Fmoc-based solid-phase peptide synthesis (SPPS) strategy. We will delve into the rationale behind each step, from resin selection to final purification, with a focus on addressing the specific challenges posed by the constituent amino acids. The protocol detailed herein employs an on-resin cyclization approach, forming a lactam bridge between the side chains of Aspartic acid (Asp) and Glutamic acid (Glu) to yield the desired cyclic structure with a C-terminal amide.[1][8][9][10]

I. Foundational Principles: The Fmoc/tBu Strategy for Peptide Synthesis

The synthesis will be conducted using the Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) methodology. This strategy is predicated on the use of the base-labile Fmoc group for the temporary protection of the α-amino group of the incoming amino acid, and acid-labile protecting groups for the side chains of trifunctional amino acids.[11][12] This orthogonal protection scheme allows for the selective deprotection of the N-terminus for chain elongation without disturbing the side-chain protecting groups, which are only removed during the final cleavage from the solid support.[11][13]

Key Considerations for the Target Peptide:
  • Resin Selection: To obtain a C-terminal amide, a Rink Amide resin is the appropriate choice.[11] This resin contains a linker that, upon cleavage with a strong acid like trifluoroacetic acid (TFA), yields a peptide with a C-terminal carboxamide.

  • Protecting Group Strategy: The selection of side-chain protecting groups is critical for a successful synthesis. For the target peptide, the following strategy is recommended:

    • Asp(OAll) and Glu(OAll): The use of allyl (All) esters for the side chains of Asp and Glu provides an orthogonal protecting group that can be selectively removed on-resin using a palladium catalyst.[8][14] This is essential for the subsequent on-resin cyclization to form the lactam bridge.

    • Arg(Pbf): The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is the standard for protecting the guanidinium group of Arginine in Fmoc-SPPS. It is highly acid-labile and can be efficiently removed during the final TFA cleavage.[15]

    • Trp(Boc): The indole side chain of Tryptophan is susceptible to modification by cationic species generated during TFA cleavage. The use of a tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen minimizes these side reactions.[14][16]

    • D-Nal(2'): The naphthyl side chain of D-2-naphthylalanine does not typically require protection.

    • Nle: Norleucine does not have a functional side chain and therefore requires no protection.

II. Materials and Reagents

Resins, Amino Acids, and Reagents
Component Description Recommended Supplier
Resin Rink Amide AM Resin (100-200 mesh, ~0.5 mmol/g loading)Major peptide synthesis suppliers
Fmoc-Amino Acids Fmoc-Glu(OAll)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-D-Nal(2')-OH, Fmoc-Asp(OAll)-OH, Fmoc-Nle-OHReputable biochemical suppliers
Coupling Reagents HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Chemical reagent companies
Base DIPEA (N,N-Diisopropylethylamine)Chemical reagent companies
Fmoc Deprotection 20% (v/v) Piperidine in DMFPrepared in-house
Allyl Deprotection Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)), Phenylsilane (PhSiH₃)Chemical reagent companies
Solvents DMF (N,N-Dimethylformamide, peptide synthesis grade), DCM (Dichloromethane), Diethyl ether (anhydrous)Chemical reagent suppliers
Cleavage Cocktail TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water (H₂O)Chemical reagent companies

III. Detailed Synthesis Protocol

A. Linear Peptide Synthesis on Solid Support

The linear peptide is assembled on the Rink Amide resin in a stepwise manner, starting from the C-terminus (Glu) and proceeding to the N-terminus (Nle).

Workflow for Linear Peptide Synthesis:

Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection_1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection_1 Wash_1 Wash with DMF Fmoc_Deprotection_1->Wash_1 Coupling_Glu Couple Fmoc-Glu(OAll)-OH (HATU/DIPEA) Wash_1->Coupling_Glu Wash_2 Wash with DMF Coupling_Glu->Wash_2 Fmoc_Deprotection_2 Fmoc Deprotection Wash_2->Fmoc_Deprotection_2 Wash_3 Wash with DMF Fmoc_Deprotection_2->Wash_3 Coupling_Trp Couple Fmoc-Trp(Boc)-OH Wash_3->Coupling_Trp Wash_4 Wash with DMF Coupling_Trp->Wash_4 Fmoc_Deprotection_3 Fmoc Deprotection Wash_4->Fmoc_Deprotection_3 Wash_5 Wash with DMF Fmoc_Deprotection_3->Wash_5 Coupling_Arg Couple Fmoc-Arg(Pbf)-OH Wash_5->Coupling_Arg Wash_6 Wash with DMF Coupling_Arg->Wash_6 Fmoc_Deprotection_4 Fmoc Deprotection Wash_6->Fmoc_Deprotection_4 Wash_7 Wash with DMF Fmoc_Deprotection_4->Wash_7 Coupling_DNal Couple Fmoc-D-Nal(2')-OH Wash_7->Coupling_DNal Wash_8 Wash with DMF Coupling_DNal->Wash_8 Fmoc_Deprotection_5 Fmoc Deprotection Wash_8->Fmoc_Deprotection_5 Wash_9 Wash with DMF Fmoc_Deprotection_5->Wash_9 Coupling_Asp Couple Fmoc-Asp(OAll)-OH Wash_9->Coupling_Asp Wash_10 Wash with DMF Coupling_Asp->Wash_10 Fmoc_Deprotection_6 Fmoc Deprotection Wash_10->Fmoc_Deprotection_6 Wash_11 Wash with DMF Fmoc_Deprotection_6->Wash_11 Coupling_Nle Couple Fmoc-Nle-OH Wash_11->Coupling_Nle Wash_12 Wash with DMF Coupling_Nle->Wash_12 Linear_Peptide Protected Linear Peptide on Resin Wash_12->Linear_Peptide Linear_Peptide Protected Linear Peptide on Resin Allyl_Deprotection Selective Allyl Deprotection (Pd(PPh₃)₄ / PhSiH₃) Linear_Peptide->Allyl_Deprotection Wash_1 Wash with DCM and DMF Allyl_Deprotection->Wash_1 N_Terminal_Fmoc_Deprotection N-Terminal Fmoc Deprotection (20% Piperidine/DMF) Wash_1->N_Terminal_Fmoc_Deprotection Wash_2 Wash with DMF N_Terminal_Fmoc_Deprotection->Wash_2 Cyclization On-Resin Cyclization (HATU/DIPEA) Wash_2->Cyclization Wash_3 Wash with DMF Cyclization->Wash_3 Cyclic_Peptide_Resin Cyclic Peptide on Resin Wash_3->Cyclic_Peptide_Resin

Caption: Key steps for the on-resin cyclization of the peptide.

Step-by-Step Protocol:

  • Allyl Group Removal:

    • Wash the resin-bound linear peptide with DCM.

    • Prepare a solution of Pd(PPh₃)₄ (0.2 eq.) and PhSiH₃ (20 eq.) in DCM.

    • Add the solution to the resin and agitate under an inert atmosphere (e.g., nitrogen or argon) for 2 hours. Repeat this step.

    • Wash the resin thoroughly with DCM and then DMF.

  • N-Terminal Fmoc Deprotection:

    • Remove the N-terminal Fmoc group from Nle by treating with 20% piperidine in DMF as previously described.

    • Wash the resin extensively with DMF to remove all traces of piperidine.

  • Lactam Bridge Formation:

    • Swell the peptide-resin in a larger volume of DMF.

    • Add HATU (3 eq.) and DIPEA (6 eq.) to the resin.

    • Allow the cyclization reaction to proceed for 4-24 hours. [17]The reaction progress can be monitored by cleaving a small amount of resin and analyzing the product by mass spectrometry.

    • Wash the resin with DMF and DCM, then dry under vacuum.

C. Cleavage from Resin and Final Deprotection

This step simultaneously cleaves the cyclic peptide from the solid support and removes the remaining side-chain protecting groups (Pbf on Arg and Boc on Trp).

Step-by-Step Protocol:

  • Preparation of Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). [11]2. Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

    • Stir the mixture at room temperature for 2-3 hours. [11]3. Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Isolation and Drying:

    • Centrifuge the mixture to pellet the crude peptide.

    • Wash the pellet with cold diethyl ether to remove scavengers. [17] * Dry the crude peptide pellet under vacuum.

IV. Purification and Characterization

A. Purification by Reverse-Phase HPLC

The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Typical HPLC Parameters:

Parameter Condition
Column Preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm)
Mobile Phase A 0.1% TFA in water
Mobile Phase B 0.1% TFA in acetonitrile
Gradient A linear gradient of mobile phase B (e.g., 10-60% over 30 minutes)
Detection UV at 220 nm and 280 nm

Protocol:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).

  • Inject the solution onto the HPLC system.

  • Collect fractions corresponding to the main product peak.

  • Analyze the collected fractions for purity by analytical RP-HPLC.

  • Pool the pure fractions and lyophilize to obtain the final purified peptide.

B. Characterization by Mass Spectrometry

The identity of the purified cyclic peptide is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Expected Mass:

The monoisotopic mass of the final product, c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH₂, should be calculated and compared with the experimentally determined mass.

V. Troubleshooting and Expert Insights

  • Incomplete Coupling: As mentioned, the bulky D-Nal(2') residue may require more stringent coupling conditions. The use of alternative coupling reagents like COMU under microwave heating has been shown to be effective for sterically hindered couplings. [18]* Aspartimide Formation: The Asp-Arg sequence can be prone to aspartimide formation during Fmoc deprotection. [12]Using milder deprotection conditions or additives like Oxyma Pure to the piperidine solution can mitigate this side reaction. [12]* Glutarimide Formation: In some sequences, glutarimide formation can occur during on-resin cyclization involving glutamic acid. [8]Careful monitoring of the cyclization step is crucial.

  • Tryptophan Modification: The use of Fmoc-Trp(Boc)-OH is strongly recommended to prevent alkylation of the indole side chain during TFA cleavage, especially in the presence of the Pbf group from Arginine. [16][19]* Incomplete Pbf Deprotection: For peptides containing Arg(Pbf), ensure sufficient cleavage time. If incomplete deprotection is observed, a longer reaction time or a second treatment with fresh cleavage cocktail may be necessary. [15][19]

VI. Conclusion

The Fmoc-based solid-phase synthesis of c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH₂ is a challenging yet achievable process. By employing an orthogonal protection strategy with allyl-based protecting groups for the side chains involved in the lactam bridge, on-resin cyclization can be performed efficiently. Careful selection of reagents, monitoring of key reaction steps, and robust purification techniques are paramount to obtaining the target cyclic peptide in high purity. This guide provides a detailed and scientifically grounded protocol to aid researchers in the successful synthesis of this and similar complex cyclic peptides.

VII. References

  • Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation. (n.d.). PMC. [Link]

  • Optimization of RGD-Containing Cyclic Peptides against αvβ3 Integrin. (2016). AACR Journals. [Link]

  • Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. (n.d.). Biotage. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Anaspec. [Link]

  • Cyclic Peptide Synthesis. (n.d.). Bio-Synthesis. [Link]

  • Cyclic and Disulfide Bridge Peptides. (n.d.). GenScript. [Link]

  • Arg Pbf Deprotection: Mechanism & Optimization in Fmoc-SPPS. (n.d.). Peptide Chemistry. [Link]

  • Synthesis of lactam-bridged cyclic peptides using sequential olefin metathesis and diimide reduction reactions. (2009). SciSpace. [Link]

  • Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics. (n.d.). ScienceDirect. [Link]

  • Efficient solid-phase synthesis of cyclic RGD peptides under controlled Microwave Heating. (2009). ResearchGate. [Link]

  • Peptide cyclization. (n.d.). SB-PEPTIDE. [Link]

  • Lactam ring cyclic peptides. (n.d.). Eurogentec. [Link]

  • A rapid and clean synthetic approach to cyclic peptides via micro-flow peptide chain elongation and photochemical cyclization: synthesis of a cyclic RGD peptide. (2014). Organic & Biomolecular Chemistry. [Link]

  • Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS. (n.d.). CEM. [Link]

  • Advances in Fmoc solid-phase peptide synthesis. (2012). PMC. [Link]

  • HPLC Analysis Methods for Peptide Characterization. (2024). Biovera. [Link]

  • On-resin peptide cyclization. (2006). Google Patents.

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.). ResearchGate. [Link]

  • Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. (n.d.). AAPPTec. [Link]

  • Accurate quantification of modified cyclic peptides without the need for authentic standards. (n.d.). Nature. [Link]

  • A novel strategy for the solid-phase synthesis of cyclic lipodepsipeptides. (2011). PMC. [Link]

  • Cleavage Cocktails; Reagent B. (n.d.). Anaspec. [Link]

  • Unusual Amino Acids: Naphthylalanine. (2025). LifeTein Peptide Blog. [Link]

  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography. (n.d.). Agilent. [Link]

  • Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer. (2019). Shimadzu. [Link]

  • UHPLC analysis of cyclic peptides under LC/MS compatible conditions. (2026). Chromatography Today. [Link]

  • Fmoc-D-2-Nal-OH. (n.d.). Aapptec Peptides. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). Nowick Lab. [Link]

  • Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS. (2019). CEM. [Link]

  • Solid-Phase Peptide Head-to-Side Chain Cyclodimerization: Discovery of C2-Symmetric Cyclic Lactam Hybrid α-Melanocyte-Stimulating Hormone (MSH)/Agouti-Signaling Protein (ASIP) Analogues with Potent Activities at the Human Melanocortin Receptors. (2015). PMC. [Link]

  • Fmoc-D-2-Naphthylalanine. (n.d.). Midas Pharma. [Link]

  • Melanocortin Tetrapeptide Ac-His-DPhe-Arg-Trp-NH2 Modified at the Para Position of the Benzyl Side Chain (DPhe): Importance for Mouse Melanocortin-3 Receptor Agonist versus Antagonist Activity. (2003). PMC. [Link]

  • Conformationally Constrained Ac-His-D-Nal(2')-Nle-Trp-NH2 Analogues Leads to Selective Melanotropins. (2016). ResearchGate. [Link]

  • Process for the Synthesis of Ac-Arg-Cyclo(Cys-D-Ala-His-D-Phe-Arg-Trp-Cys)-NH2. (2012). Google Patents.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this guide to address the specific synthetic challenges associated with c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 , a highly selective cyclic melanocortin (MSH) receptor analog [1].

This peptide features a complex head-to-side-chain global constraint , requiring a macrolactamization event between the N-terminal


-amino group of Norleucine (Nle) and the 

-carboxyl group of the C-terminal Glutamic acid (Glu) [1]. Because this sequence also contains sterically hindered non-natural amino acids (D-Nal(2')) and oxidation-prone residues (Trp), standard solid-phase peptide synthesis (SPPS) protocols often yield poor results.

Below, you will find a mechanistic breakdown of the workflow, targeted troubleshooting FAQs, and self-validating experimental protocols designed to maximize your cyclization yield and crude purity.

Part 1: Synthesis Workflow & Logic

To achieve this head-to-side-chain cyclization, the linear precursor must be synthesized on a Rink Amide resin to yield the C-terminal amide. The fully protected resin-bound intermediate is: Fmoc-Nle-Asp(OtBu)-D-Nal(2')-Arg(Pbf)-Trp(Boc)-Glu(OAll)-RinkAmide-Resin

The workflow requires orthogonal deprotection of the Fmoc and Allyl (OAll) groups prior to on-resin cyclization, ensuring that the Asp(OtBu) residue remains protected to prevent unwanted side-chain-to-side-chain crosslinking [2].

Workflow N1 Linear SPPS (Rink Amide) N2 Orthogonal Deprotection N1->N2 Pd(PPh3)4 / PhSiH3 (Remove Allyl) N3 Head-to-Side-Chain Cyclization N2->N3 HATU / HOAt / DIEA (Macrolactamization) N4 Global Cleavage & Scavenging N3->N4 TFA / TIS / H2O / EDT (Reagent K)

Workflow for the on-resin head-to-side-chain cyclization of the melanocortin analog.

Part 2: Troubleshooting FAQs

Q1: My cyclization yield is extremely low, and LC-MS shows a high abundance of the linear precursor. What is causing this?

A1: Low macrolactamization efficiency is typically caused by incomplete removal of the orthogonal protecting group on the Glu side chain (OAll) or insufficient activation of the


-carboxyl group due to steric hindrance [2].
  • Causality: The Pd(0)-catalyzed deallylation is highly sensitive to oxidation. If the

    
     catalyst is compromised, the allyl group remains intact, physically preventing cyclization. Furthermore, forming a 19-membered macrocycle is entropically unfavorable and requires highly efficient coupling kinetics.
    
  • Self-Validation System: Never proceed blindly to cyclization. After the Pd(0) step, perform a mini-cleavage on 1 mg of resin. Analyze via LC-MS to confirm a mass shift of -40 Da (loss of the allyl group). If the -40 Da shift is absent, repeat the deallylation with fresh catalyst.

Q2: I am observing a major byproduct with a mass of -18 Da relative to the target mass. What is this side reaction?

A2: This is classic aspartimide formation , a notorious side reaction that occurs specifically at the Asp-D-Nal(2') junction during repeated base exposure.

  • Causality: The bulky D-Naphthylalanine (D-Nal) residue restricts the backbone conformation, forcing the amide nitrogen into close proximity with the

    
    -carboxyl of the adjacent Asp residue. Exposure to base (piperidine during Fmoc removal, or DIEA during cyclization) catalyzes a nucleophilic attack, resulting in the loss of water (-18 Da) and the formation of a cyclic aspartimide intermediate.
    

Aspartimide A Asp-D-Nal(2') Sequence (Steric Hindrance) B Base Exposure (Piperidine/DIEA) A->B C Backbone Amide Attack on Asp β-Carboxyl B->C Deprotonation D Aspartimide Formation (Mass: -18 Da) C->D Ring Closure

Mechanism of base-catalyzed aspartimide formation at the Asp-D-Nal(2') dipeptide sequence.

  • Solution: Incorporate 0.1 M HOBt or 0.1 M Oxyma Pure into your 20% piperidine/DMF deprotection solution to buffer the basicity. For a permanent structural fix, synthesize the sequence using Fmoc-Asp(OMpe)-OH instead of Fmoc-Asp(OtBu)-OH. The bulky 3-methylpentyl (Mpe) group sterically shields the

    
    -carboxyl from nucleophilic attack.
    
Q3: My Tryptophan (Trp) residue shows +56 Da or +40 Da adducts after global cleavage. How do I protect it?

A3: Tryptophan's electron-rich indole ring is highly susceptible to electrophilic alkylation[3].

  • Causality: A +40 Da adduct indicates allylation, meaning the allyl cations generated during the Pd(0) deprotection step were not properly quenched. A +56 Da adduct indicates tert-butyl alkylation, meaning the

    
    -butyl cations cleaved from the Asp(OtBu) group during final TFA cleavage attacked the Trp ring.
    
  • Solution: For deallylation, ensure a strict 10–20 equivalent excess of phenylsilane (

    
    ) is used as an allyl scavenger. For global cleavage, abandon standard TFA/TIS/H2O cocktails and use Reagent K , which contains ethanedithiol (EDT) and thioanisole to aggressively quench carbocations.
    

Part 3: Standardized Experimental Protocols

Protocol A: Orthogonal Deallylation of Glu(OAll)
  • Resin Swelling: Swell the peptidyl-resin (containing the Fmoc-deprotected N-terminal Nle and C-terminal Glu(OAll)) in anhydrous DCM for 30 minutes.

  • Catalyst Preparation: In a separate vial, dissolve

    
     (0.1 eq relative to resin loading) and Phenylsilane (
    
    
    
    , 10 eq) in anhydrous DCM. Note: The solution must be prepared immediately before use to prevent catalyst oxidation.
  • Reaction: Add the catalyst solution to the resin and agitate under an argon atmosphere for 2 hours in the dark.

  • Washing: Drain the resin and wash extensively to remove palladium residues: DCM (3x), 0.5% sodium diethyldithiocarbamate in DMF (3x), and DMF (3x).

  • Validation Check: Cleave a 1 mg resin aliquot using 95% TFA for 1 hour. Analyze via LC-MS to confirm the loss of 40 Da.

Protocol B: On-Resin Head-to-Side-Chain Macrolactamization
  • Activation: Swell the deallylated resin in DMF. Prepare a solution of HATU (3 eq) and HOAt (3 eq) in a minimal volume of DMF. Add this to the resin.

  • Base Addition: Add DIEA (6 eq) dropwise to the reaction mixture to initiate activation of the Glu

    
    -carboxyl.
    
  • Cyclization: Agitate the resin at room temperature for 12–16 hours.

  • Validation Check: Perform a Kaiser test on a few beads. A negative result (beads remain yellow) confirms the complete consumption of the N-terminal Nle primary amine, validating successful cyclization.

Protocol C: Global Cleavage and Scavenging (Reagent K)
  • Cocktail Preparation: Prepare Reagent K: TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), and Ethanedithiol (EDT, 2.5%).

  • Cleavage: Add 10 mL of Reagent K per gram of resin. Agitate for 2.5 hours at room temperature.

  • Precipitation: Filter the cleavage cocktail directly into cold diethyl ether (-20°C) to precipitate the cyclic peptide. Centrifuge, decant the ether, and wash the pellet twice with fresh cold ether. Lyophilize prior to HPLC purification.

Part 4: Quantitative Data Summaries

Table 1: Coupling Reagent Comparison for Head-to-Side-Chain Cyclization Data reflects average outcomes for 19-membered macrocycle formation on solid support.

Coupling ReagentBaseActivation TimeCyclization Yield (%)Epimerization Risk (D-Nal/Arg)
DIC / OxymaNone24 hours45 - 55%Low
PyBOP / HOBtDIEA16 hours60 - 70%Moderate
HATU / HOAt DIEA 12 hours 75 - 85% Moderate
DEPBTDIEA24 hours50 - 60%Very Low

Table 2: Cleavage Cocktails and Trp Protection Efficacy Data reflects side-reaction prevalence during the cleavage of Trp-containing sequences.

Cleavage CocktailScavengers UsedTrp Alkylation (+56 Da)Trp Oxidation (+16 Da)
Standard TFA (95%)H2O, TISHigh (>20%)Moderate
Reagent BPhenol, TIS, H2OModerate (~10%)Low
Reagent K Phenol, Thioanisole, EDT, H2O Minimal (<2%) Minimal (<1%)

Part 5: References

  • Design of Cyclized Selective Melanotropins Source: National Institutes of Health (NIH) URL:[Link]

  • Replacement of Arg with Nle and modified D-Phe in the core sequence of MSHs Source: National Institutes of Health (NIH) URL:[Link]

Preventing aggregation of hydrophobic peptides containing D-Nal(2')

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Aggregation in D-Nal(2') Peptides

Executive Summary

Incorporating D-Nal(2') (D-2-naphthylalanine) into peptide sequences is a powerful strategy for enhancing receptor affinity and proteolytic stability, particularly in LHRH antagonists and antimicrobial peptides. However, its bulky, hydrophobic naphthyl side chain introduces significant challenges: steric hindrance during coupling and hydrophobic collapse (aggregation) during synthesis and purification.

This guide provides a self-validating technical framework to overcome these barriers, ensuring high-yield synthesis and reliable solubilization.

Module 1: Solid-Phase Peptide Synthesis (SPPS)

Q1: My crude purity is low, and I see deletion sequences after the D-Nal(2') residue. Is the coupling failing?

Diagnosis: While D-Nal(2') is sterically hindered, the root cause is often on-resin aggregation (β-sheet formation) of the growing peptide chain, which limits the accessibility of the N-terminus for the incoming bulky D-Nal residue.

Technical Solution: You must disrupt the intermolecular hydrogen bonding network on the resin.

  • Solvent Engineering: Switch from DMF to NMP (N-methyl-2-pyrrolidone) for the entire synthesis of the hydrophobic segment. NMP swells the resin better and solvates hydrophobic chains more effectively than DMF.[1]

  • Chaotropic Salts: Add 0.1 M LiCl or KSCN to the coupling mixture and the deprotection solution. This disrupts hydrogen bonds within the resin matrix.

  • Resin Choice: Use PEG-based resins (e.g., ChemMatrix, NovaPEG) instead of polystyrene. PEG backbones solvate better in both organic and aqueous environments, reducing aggregation.

Q2: How do I optimize the coupling cycle specifically for the D-Nal(2') residue?

Protocol: The "Bulky Hydrophobe" Cycle Standard protocols often fail here. Use this optimized workflow:

  • Activation: Use HATU/HOAt instead of HBTU/HOBt. The aza-analog (HOAt) facilitates acylation of sterically hindered amines.

  • Double Coupling: Mandatory for D-Nal(2').

    • Coupling 1: 3 eq.[2] Fmoc-D-Nal(2')-OH, 2.9 eq. HATU, 6 eq. DIPEA in NMP (1 hour).

    • Coupling 2: 1 eq. Fmoc-D-Nal(2')-OH, 0.9 eq. HATU, 2 eq. DIPEA in NMP (2 hours or overnight).

  • Temperature: Perform the coupling at 50°C (microwave or water bath). Note: Avoid heating if Cys or His are present near the C-terminus to prevent racemization, unless using specific protection.

Q3: The sequence following D-Nal is difficult to couple. How do I prevent "difficult sequence" aggregation?

Strategic Insertion of Backbone Protection: If the sequence allows, insert a Pseudoproline (Ψpro) or Dmb (2,4-dimethoxybenzyl) dipeptide before the hydrophobic D-Nal region starts.

  • Mechanism: These groups act as "kinks" in the peptide backbone, physically preventing the formation of β-sheets.

  • Placement: Insert a Pseudoproline (derived from Ser/Thr) or Dmb-Gly every 5-6 residues within the hydrophobic block.

Module 2: Cleavage & Isolation

Q4: After cleavage, my peptide does not precipitate in cold ether. It forms an oil or stays in solution. What should I do?

Troubleshooting: Highly hydrophobic peptides containing D-Nal(2') often dissolve in diethyl ether, especially when residual TFA is present.

Recovery Protocol:

  • Do NOT discard the ether.

  • Evaporation: Rotovap the cleavage cocktail (TFA/Scavengers) down to a minimal volume (<1 mL).

  • Alternative Precipitation: Try a 1:1 mixture of Cold Ether : Hexane (or Heptane). The non-polar hexane forces the hydrophobic peptide out of solution.

  • The "Direct" Method (Preferred for extremely hydrophobic peptides):

    • Skip ether precipitation entirely.

    • Evaporate TFA under a nitrogen stream.[3]

    • Dissolve the oily residue in 90% Acetic Acid or 50% Acetonitrile/Water .

    • Lyophilize directly. This yields a fluffy powder that is easier to handle than the "ether oil."

Module 3: HPLC Purification

Q5: The peptide elutes as a broad smear or is retained permanently on the C18 column. How do I sharpen the peak?

Diagnosis: D-Nal(2') interacts strongly with the C18 alkyl chains. Standard ACN/Water gradients are often insufficient to desorb the peptide, leading to peak broadening and "ghost" peaks in subsequent runs.

Optimization Table: Chromatographic Conditions

ParameterStandard ConditionOptimized for D-Nal Peptides Reasoning
Stationary Phase C18 (100 Å)C4 or Phenyl-Hexyl (300 Å) Lower hydrophobicity prevents irreversible binding; wide pores allow better diffusion.
Mobile Phase B Acetonitrile (ACN)Isopropanol (IPA) or n-Propanol Alcohols are stronger eluents than ACN for hydrophobic peptides. Try ACN:IPA (1:1).
Temperature Ambient (25°C)60°C Increases mass transfer kinetics and disrupts aggregates on the column.
Modifier 0.1% TFA0.1% TFA + 10% HFIP HFIP (Hexafluoroisopropanol) is a potent solubilizer that breaks helical/sheet structures.

Module 4: Solubilization & Storage

Q6: I cannot get the purified peptide into solution for my bioassay. It crashes out in PBS.

The "Magic Mixture" Solubilization Protocol: Never attempt to dissolve hydrophobic peptides directly in aqueous buffer.

  • Step 1 (The Disruption): Dissolve the lyophilized peptide in 100% DMSO (Dimethyl Sulfoxide).

    • Volume: Use 1-2% of your final target volume.

    • Action: Vortex vigorously. The peptide must be fully dissolved here. If not, add small amounts of HFIP or Acetic Acid .

  • Step 2 (The Stabilization): Add water or buffer dropwise while vortexing.

    • Critical: If turbidity appears, stop. Add more DMSO or sonicate.

  • Step 3 (The Final Adjust): Adjust to the final volume.

    • Target: Final DMSO concentration should be < 1% (v/v) to avoid cytotoxicity in cellular assays.

Storage Warning: Do not store D-Nal peptides in dilute aqueous solution (e.g., 1 mg/mL in PBS) at 4°C. They will aggregate over time. Store as lyophilized powder or as a high-concentration stock in 100% DMSO at -20°C.

Visualizing the Workflow

The following diagram illustrates the decision logic for troubleshooting aggregation during the synthesis and purification of D-Nal(2') peptides.

DNal_Troubleshooting Start Start: D-Nal(2') Peptide Synthesis Check_Coupling Issue: Low Coupling Efficiency? Start->Check_Coupling Sol_Coupling Solution: 1. Switch to NMP 2. Use HATU/HOAt 3. Double Couple @ 50°C Check_Coupling->Sol_Coupling Yes Check_Precip Issue: No Precipitate in Ether? Check_Coupling->Check_Precip No Sol_Coupling->Check_Precip Sol_Precip Solution: 1. Evaporate TFA 2. Dissolve in AcOH/H2O 3. Lyophilize Direct Check_Precip->Sol_Precip Yes Check_HPLC Issue: Broad Peak / Retention? Check_Precip->Check_HPLC No Sol_Precip->Check_HPLC Sol_HPLC Solution: 1. Use C4 Column (300 Å) 2. Heat Column to 60°C 3. Add IPA to Mobile Phase Check_HPLC->Sol_HPLC Yes Check_Sol Issue: Precipitates in Buffer? Check_HPLC->Check_Sol No Sol_HPLC->Check_Sol Sol_Final Solution: 1. Dissolve 100% DMSO 2. Dropwise Buffer Addition 3. Keep DMSO <1% Check_Sol->Sol_Final Yes

Caption: Decision matrix for troubleshooting aggregation at specific checkpoints in the D-Nal(2') peptide workflow.

References

  • Merck (Novabiochem). Pseudoproline and Isoacyl Dipeptides for Peptide Synthesis. (Accessed 2024).[4]

  • Bachem. Peptide Solubility Guidelines. (2021).[5]

  • Biotage. What do you do when your peptide synthesis fails? (2023).[1][3]

  • BenchChem. Protocol for the Incorporation of 3-(2-Naphthyl)-D-alanine into Peptides. (2025).[6][7]

  • GenScript. Mastering the Art of Hydrophobic Peptide Synthesis. (2024).[4]

  • Nest Group. Designing Purification Methods for Hydrophobic Peptides. Application Note #9802.

Sources

Troubleshooting low solubility of c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Solubility of c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with the cyclic melanocortin receptor (MC3R/MC4R) ligand, c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2[1]. This peptide frequently presents severe solubility challenges in standard aqueous buffers (e.g., PBS, HBSS) due to its unique physicochemical profile.

As a Senior Application Scientist, I have structured this guide to move beyond basic instructions, providing you with the thermodynamic causality behind the peptide's behavior and a self-validating protocol to ensure your downstream assays succeed.

Part 1: The Mechanistic Causality of Insolubility (The "Why")

To troubleshoot effectively, we must first understand why this specific sequence resists aqueous solvation. The insolubility of this peptide is driven by a "perfect storm" of three molecular factors:

  • The Zwitterionic "Zero-Charge" State: The sequence contains one acidic residue (Asp, pKa ~3.9) and one basic residue (Arg, pKa ~12.5). Because the N-terminus and the Glu side-chain are locked in a cyclic lactam bridge, and the C-terminus is amidated, the peptide has a net charge of exactly zero across a broad physiological pH range (pH 4.0–12.0). Peptides are notoriously insoluble at or near their isoelectric point (pI) due to the absence of electrostatic repulsion between molecules[2].

  • Hydrophobic Collapse: The inclusion of Norleucine (Nle), Tryptophan (Trp), and the highly bulky, non-natural aromatic D-3-(2-naphthyl)alanine (D-Nal(2')) creates a massive hydrophobic core. In aqueous environments, these nonpolar residues thermodynamically drive the molecule to escape the water, resulting in rapid hydrophobic collapse[3].

  • Aromatic

    
     Stacking:  The planar aromatic rings of D-Nal(2') and Trp engage in strong intermolecular 
    
    
    
    stacking. In cyclic peptides, this stacking is geometrically restricted and highly directional, rapidly driving the formation of insoluble beta-sheet-like aggregates or amorphous precipitates[4].

Part 2: Frequently Asked Questions (FAQs)

Q: Why does my peptide form a cloudy white suspension immediately upon adding PBS? Adding a high-ionic-strength neutral buffer directly to the lyophilized powder forces the zwitterionic peptide into a hydrophobic collapse. The salts in PBS "salt out" the peptide, neutralizing any weak dipole interactions and exacerbating the


 stacking of the D-Nal(2') and Trp residues[3].

Q: Can I just heat the buffer to 37°C to force it into solution? Heating alone is insufficient for this sequence. While gentle warming (<40°C) increases solvent kinetic energy, it cannot break the strong aromatic


 stacking of the D-Nal(2') residue once macroscopic aggregates have formed[2]. You must disrupt these bonds chemically first.

Q: Will using DMSO affect my downstream MC3R/MC4R cAMP accumulation assays? Most cell-based GPCR assays (like those measuring adenylyl cyclase/cAMP activation via Gs-coupled MC3R/MC4R) can tolerate up to 0.5% - 1.0% final DMSO concentration without significant cytotoxicity or assay interference[5]. By preparing a highly concentrated stock in 100% DMSO, the final dilution in the assay well will remain safely below this threshold.

Part 3: Validated Step-by-Step Solubilization Protocol

This self-validating protocol utilizes a "solvent-shifting" strategy to first break intermolecular bonds before introducing the peptide to an aqueous environment.

Phase 1: Stock Solution Preparation (Organic Phase)
  • Calculate Stock Concentration: Aim for a stock solution of 10 mM to 20 mM. This ensures the final DMSO concentration in your assay remains

    
    .
    
  • Add Neat Solvent: Add 100% molecular-biology grade, anhydrous DMSO directly to the lyophilized peptide. Crucial: Do not use aqueous DMSO mixtures for the initial dissolution.

  • Mechanical Disruption: Vortex vigorously for 60 seconds. Follow with bath sonication for 5–10 minutes at room temperature to physically break apart micro-crystals.

  • Validation Check: The solution must be optically clear. If microscopic particulates remain, the

    
     stacking has not been fully disrupted.
    
Phase 2: Aqueous Dilution (The Critical Step)
  • Pre-warm Buffer: Warm your target aqueous buffer to 25°C–30°C. Note: The inclusion of a carrier protein like 0.1% BSA (Bovine Serum Albumin) is highly recommended. BSA provides hydrophobic pockets that encapsulate the D-Nal(2') and Trp residues, acting as a thermodynamic shield against aggregation.

  • Dropwise Addition: Never add the aqueous buffer to the DMSO stock. When buffer is added to DMSO, the local concentration of water spikes, causing the peptide to instantly crash out. Instead, place the required volume of aqueous buffer in a tube on a vortex mixer. While vortexing at medium speed, add the DMSO peptide stock dropwise into the buffer. This ensures the peptide is dispersed below its critical aggregation concentration instantly.

  • Final Validation: Measure the actual concentration of the dissolved peptide using UV-Vis spectroscopy at 280 nm. Both Tryptophan and D-Nal(2') absorb strongly at 280 nm, allowing you to confirm no peptide was lost to invisible micro-precipitation on the tube walls.

Part 4: Quantitative Solubilization Strategies

The table below summarizes the expected behavior of c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 across different solvent systems to help you select the right approach for your specific assay.

Solvent/Buffer SystemPeptide Net ChargeSolvation MechanismExpected Solubility LimitDownstream GPCR Assay Compatibility
100% Anhydrous DMSO 0 (Zwitterion)Disrupts H-bonds &

stacking
> 20.0 mg/mLStock only (Requires >100x dilution)
PBS (pH 7.4) 0 (Zwitterion)None (Hydrophobic collapse)< 0.1 mg/mLIncompatible (Forms cloudy suspension)
PBS + 0.1% BSA 0 (Zwitterion)Hydrophobic shielding by carrier protein~ 1.5 mg/mLExcellent (Standard for functional assays)
0.1 M Acetic Acid (pH ~3.0) +1 (Cationic)Electrostatic repulsion (Arg protonated)~ 5.0 mg/mLRequires neutralization prior to cell exposure

Part 5: Workflow and Pathway Visualizations

PeptideSolubilization Start Lyophilized Peptide c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 DMSO Add 100% Anhydrous DMSO (Target: 10-20 mM Stock) Start->DMSO Sonicate Vortex & Bath Sonicate (5-10 mins, RT) DMSO->Sonicate Decision1 Is Solution Clear? Sonicate->Decision1 Aqueous Prepare Aqueous Buffer (e.g., PBS + 0.1% BSA) Decision1->Aqueous Yes Fail1 Add trace basic solvent (e.g., 0.1% NH4OH) Decision1->Fail1 No (Particulates) Dilute Dropwise Addition of Stock into Vortexing Buffer Aqueous->Dilute Decision2 Check for Turbidity Dilute->Decision2 Success Clear Working Solution Ready for Assay Decision2->Success Clear Fail2 Micro-precipitation! Increase Carrier Protein/Surfactant Decision2->Fail2 Cloudy Fail1->Sonicate

Workflow for disrupting pi-pi stacking and solubilizing highly hydrophobic cyclic peptides.

MC3R_MC4R_Signaling Ligand Cyclic Peptide Agonist (c[Nle...Glu]-NH2) Receptor MC3R / MC4R (GPCR) Ligand->Receptor Binds GProtein Gαs Protein Receptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Stimulates cAMP cAMP Accumulation AC->cAMP ATP conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Outcome Energy Homeostasis & Appetite Regulation PKA->Outcome Phosphorylates Targets

MC3R/MC4R Gs-coupled signaling pathway activated by melanocortin peptide agonists.

References

  • Development of Cyclic γ-MSH Analogues with Selective hMC3R Agonist and hMC3R/hMC5R Antagonist Activities. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Peptide Solubility Prediction: Visualizing Hydrophobicity vs. Charge. PeptideChemistry.org. Available at:[Link]

  • Self-assembling peptides-based nano-cargos for targeted chemotherapy and immunotherapy of tumors. Taylor & Francis Online. Available at: [Link]

  • The melanocortin pathway and control of appetite-progress and therapeutic implications. Journal of Endocrinology (Bioscientifica). Available at:[Link]

Sources

Optimizing HPLC gradients for separating diastereomers of c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center for the purification and analysis of the cyclic peptide c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 .[1]

This molecule presents a "Perfect Storm" for chromatography: it is hydrophobic (Nle, Nal, Trp), aromatic (Nal, Trp), basic (Arg), and cyclic (constrained conformation).[1] The presence of the non-canonical D-Nal(2') (D-2-naphthylalanine) creates significant risk for diastereomeric impurities (e.g., L-Nal contaminants or racemization during coupling) that are notoriously difficult to separate from the target product.[1]

Part 1: Molecule Profile & Separation Physics

Target: c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 Critical Challenge: Resolving the Target from its Diastereomers (impurities with identical mass but different 3D shape).[1]

Why Standard Methods Fail

Standard "Fast LC" gradients (e.g., 5-95% B in 20 min) often fail here because the hydrophobicity difference between the D-Nal and L-Nal forms is microscopic.[1]

  • Pi-Pi Stacking Requirements: The bulky Naphthyl and Indole (Trp) rings require a stationary phase that can engage in

    
     interactions, not just hydrophobic exclusion.[1]
    
  • Basic Tailing: The Arginine (Arg) residue will interact with free silanols on the column silica, causing tailing that masks closely eluting diastereomers.[1]

  • Conformational Masking: Cyclic peptides can adopt "saddle" shapes that hide or expose hydrophobic patches.[1] Temperature control is required to lock these conformations.[1]

Part 2: Troubleshooting Guides (Q&A)

Issue 1: "My main peak has a 'shoulder' or splits into two closely eluting peaks."

Diagnosis: This is the classic signature of diastereomer contamination (likely D/L-Nal or D/L-Asp racemization).[1] Solution: You need to maximize Selectivity (


) , not just Efficiency (

).
  • Step 1: Flatten the Gradient.

    • Action: Reduce your gradient slope to 0.2% to 0.33% B per minute .

    • Why: Diastereomers often differ in retention by only 0.5–1.0% organic concentration. A steep gradient sweeps them off the column simultaneously.

  • Step 2: Switch the Modifier.

    • Action: If using Formic Acid (FA), switch to Trifluoroacetic Acid (TFA) or Difluoroacetic Acid (DFA) .[1]

    • Why: FA is a weak ion-pairing agent.[1] TFA (0.1%) forms a tight hydrophobic ion pair with the Arg residue, neutralizing the charge and increasing the "effective" hydrophobicity, which amplifies the subtle shape differences between diastereomers.

  • Step 3: Lower the Temperature.

    • Action: Reduce column oven temperature to 15°C - 20°C .

    • Why: Higher temperatures increase molecular vibration, causing rapid interconversion of peptide conformers (averaging out the separation).[1] Lower temperatures "freeze" the peptide into distinct shapes, improving chiral recognition.[1]

Issue 2: "I cannot resolve the impurity despite a shallow gradient on C18."

Diagnosis: The C18 chain is interacting only via hydrophobicity (London Dispersion Forces). It cannot "feel" the difference in the aromatic ring orientation of the Nal(2') residue. Solution: Leverage


 interactions.
  • Protocol: Switch to a Phenyl-Hexyl or Biphenyl stationary phase.[1]

  • Mechanism: The phenyl rings on the column will stack with the Naphthyl (Nal) and Indole (Trp) rings of your peptide. The D- and L- configurations of Nal(2') will have different steric access to these column-bound rings, often resulting in a dramatic separation improvement compared to C18.[1]

Issue 3: "Peak shape is broad/tailing, ruining resolution."[1]

Diagnosis: Silanol activity.[1][2][3] The basic Guanidinium group on Arginine is binding to acidic silanols on the silica surface. Solution:

  • Option A (MS Compatible): Use a "Charged Surface Hybrid" (CSH) C18 column or similar technology where the silica surface is positively charged to repel the Arginine.

  • Option B (Non-MS - The "Nuclear Option"): Use TEAP (Triethylamine Phosphate) buffer at pH 2.5–3.0. The triethylamine saturates the silanols, and phosphate is a chaotropic ion that sharpens peaks significantly. Warning: Do not put Phosphate into a Mass Spectrometer.

Part 3: Optimized Experimental Protocols

Protocol A: The "Gold Standard" Starting Point (MS-Compatible)

Use this for initial method development and LC-MS identification.

ParameterSettingNotes
Column Phenyl-Hexyl (Core-Shell), 2.1 x 100mm, 1.7µm or 2.6µmPhenyl phase targets the Nal/Trp residues.[1]
Mobile Phase A Water + 0.1% DFA (Difluoroacetic Acid)DFA offers TFA-like shape but better MS sensitivity [1].[1]
Mobile Phase B Acetonitrile + 0.1% DFAMethanol can be used for different selectivity if ACN fails.
Flow Rate 0.3 - 0.4 mL/minOptimized for 2.1mm ID columns.[1]
Temperature 25°C (Start here, lower to 15°C if needed)
Gradient Isocratic Hold: 5% B for 2 minRamp: 20% to 50% B over 60 minutes (Slope: 0.5%/min)The shallow slope is critical.
Protocol B: The "Diastereomer Crusher" (UV-Only/Prep)

Use this when Protocol A fails to separate the D-Nal from L-Nal forms, or for purification where MS is not inline.[1]

ParameterSettingNotes
Column C18 or C8 (Fully Porous), High Surface AreaHigh carbon load increases interaction time.[1]
Mobile Phase A 100mM Sodium Perchlorate (NaClO₄) + 0.1% Phosphoric Acid (pH ~2.5)Perchlorate is a chaotropic agent that alters peptide hydration shells [2].
Mobile Phase B Acetonitrile
Gradient Very Shallow: 0.2% B per minute increase around the elution point.
Temperature 10°C - 15°C Sub-ambient cooling maximizes selectivity.[1]

Part 4: Visualization & Logic[1]

Method Development Decision Tree

This logic flow guides you through the optimization process based on empirical results.

HPLC_Optimization Start Start: Protocol A (Phenyl-Hexyl / DFA / 25°C) CheckRes Check Resolution (Rs) Start->CheckRes Good Rs > 1.5 (Success) CheckRes->Good Clean Separation Poor Rs < 1.5 (Co-elution) CheckRes->Poor Overlapping Peaks Slope Decrease Gradient Slope (to 0.2% B/min) Poor->Slope CheckRes2 Check Resolution Slope->CheckRes2 CheckRes2->Good Temp Lower Temperature (to 15°C) CheckRes2->Temp Still Overlapping CheckRes3 Check Resolution Temp->CheckRes3 CheckRes3->Good Chemistry Switch Column Chemistry (C18 High Load or Biphenyl) CheckRes3->Chemistry Selectivity Issue Modifier Change Modifier (Switch DFA -> TFA or TEAP) Chemistry->Modifier Peak Shape Issue Modifier->Good

Caption: Decision matrix for optimizing the separation of hydrophobic cyclic peptide diastereomers.

Mechanism of Interaction: Why Phenyl-Hexyl?

The diagram below illustrates why the Phenyl-Hexyl phase is superior for the D-Nal(2') residue compared to standard C18.

Interaction_Mechanism Peptide Peptide Target (Contains D-Nal(2') & Trp) C18 C18 Column (Alkyl Chains) Peptide->C18 Binds via Phenyl Phenyl-Hexyl Column (Aromatic Rings) Peptide->Phenyl Binds via Interaction1 Hydrophobic Interaction Only (Weak Selectivity for Isomers) C18->Interaction1 Interaction2 Pi-Pi Stacking + Hydrophobicity (Strong Selectivity for Aromatic Orientation) Phenyl->Interaction2

Caption: Mechanism comparison: Phenyl phases engage in specific orbital interactions with Nal/Trp residues.[1]

References

  • Comparison of Mobile Phase Additives (TFA vs DFA).

    • Source: Waters Corporation.[1][4] "Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides."

    • Link:[Link]

  • Chaotropic Agents in Peptide Separation.
  • Phenyl-Hexyl Selectivity for Arom

    • Source: Mac-Mod Analytical / HALO Columns.[1] "Optimizing HPLC Separation Performance for Peptides."

    • Link:[Link]

  • Temper

    • Source: Chrom Tech / John Dolan.[1] "How Does Column Temperature Affect HPLC Resolution?"

    • Link:[Link]

Sources

Technical Guide: Overcoming Receptor Desensitization in High-Affinity Melanocortin Agonist Assays

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the specific challenges of receptor desensitization when working with high-affinity melanocortin agonists (e.g., Setmelanotide, NDP-α-MSH). It is designed for application scientists and drug discovery researchers.

The High-Affinity Paradox: Introduction

High-affinity agonists like Setmelanotide (EC50 ~0.27 nM) and NDP-α-MSH offer superior potency compared to the endogenous ligand α-MSH. However, their tight binding kinetics often accelerate homologous desensitization —a process where the receptor is phosphorylated, uncoupled from G


s, and internalized.

In an experimental setting, this manifests as signal fade (tachyphylaxis) , reduced maximal efficacy (


) in repeat-dose assays, or "flat" dose-response curves during long incubations. This guide provides the diagnostic frameworks and protocols to distinguish true pharmacological limitations from experimental artifacts.

Mechanistic Topology: Why Desensitization Occurs

Understanding the specific pathway is critical for troubleshooting. MCR desensitization is not random; it is a deterministic sequence involving G-protein Receptor Kinases (GRKs) and


-arrestins.
Pathway Visualization

The following diagram illustrates the transition of MC4R from an "Active Signaling" state to a "Desensitized/Internalized" state. Note the critical role of residues Thr312 and Ser329/330 in the C-terminal tail.[1]

MC4R_Desensitization Agonist High-Affinity Agonist (e.g., Setmelanotide) MC4R_Surface MC4R (Surface) Agonist->MC4R_Surface Binding (nM) Gs_Complex Gαs Activation (cAMP ↑) MC4R_Surface->Gs_Complex Signaling GRK GRK / PKA Recruitment Gs_Complex->GRK Feedback Loop Phos_MC4R Phosphorylated MC4R (C-Tail) GRK->Phos_MC4R Phos @ Thr312/Ser330 Arrestin β-Arrestin 2 Binding Phos_MC4R->Arrestin High Affinity Uncoupling G-Protein Uncoupling Arrestin->Uncoupling Signal Termination Clathrin Clathrin-Coated Pit Arrestin->Clathrin Scaffolding Endosome Early Endosome (Internalized) Clathrin->Endosome Endocytosis Recycle Resensitization (Recycling to Surface) Endosome->Recycle Agonist Washout Degrade Lysosomal Degradation Endosome->Degrade Prolonged Exposure Recycle->MC4R_Surface Recovery

Figure 1: The MC4R Desensitization Cycle. High-affinity binding promotes GRK phosphorylation, recruiting


-arrestin 2, which physically blocks Gs coupling and drives internalization.

Diagnostic Troubleshooting: Is it Desensitization?

User Question: "My cAMP signal plateaus or drops after 60 minutes, even though the agonist is stable. Is my receptor dead?"

Technical Analysis: This is likely desensitization kinetics , not receptor death. Use the following diagnostic matrix to confirm.

ObservationProbable CauseVerification Experiment
Right-shift in EC50 after pre-incubationHomologous DesensitizationPerform a "Pulse-Chase" assay (see Protocol A).
Loss of Emax (ceiling effect)Receptor Internalization (Downregulation)Surface ELISA or Flow Cytometry (see Protocol B).
Signal drop in < 15 minsRapid G-protein UncouplingUse a GRK2/3 inhibitor (e.g., Cmpd 101) to rescue signal.
Low signal at T=0Low Expression / Transfection IssueCheck surface expression via N-terminal tag (HA/Flag).

Experimental Protocols

Protocol A: The "Pulse-Chase" Resensitization Assay

Purpose: To quantify the rate at which your receptor recovers after high-affinity agonist exposure.

Reagents:

  • Agonist: Setmelanotide or NDP-α-MSH (100 nM).

  • Wash Buffer: Acidic Glycine (pH 3.0) – Critical for stripping high-affinity ligands.

  • Assay Buffer: HBSS + 0.1% BSA + 0.5 mM IBMX.

Workflow:

  • Pulse: Treat cells with Agonist (100 nM) for 30 minutes to induce maximal desensitization.

  • Strip: Wash 2x with ice-cold Acidic Glycine Buffer (2 min each) to remove surface-bound ligand.

    • Note: Neutral PBS washing is insufficient for nanomolar-affinity binders like Setmelanotide.

  • Recovery (Chase): Add warm media (agonist-free) and incubate for variable times (0, 30, 60, 120 min).

  • Re-Challenge: At each time point, stimulate with a sub-maximal dose of agonist (EC80 concentration) for 15 min.

  • Readout: Measure cAMP accumulation.

    • Success Metric: Signal recovery >80% of control indicates successful recycling. <20% indicates lysosomal degradation.

Protocol B: Optimizing cAMP Assays for Gs-Coupled MCRs

Purpose: To measure potency without desensitization artifacts.

Critical Parameter: Incubation Time MCRs desensitize rapidly (t1/2 ~ 10-20 min). Standard 60-minute incubations often measure the equilibrium between activation and desensitization, not pure activation.

  • Cell Density: 2,000 - 4,000 cells/well (384-well plate). Overconfluency accelerates desensitization.

  • PDE Inhibition: Pre-incubate with 0.5 mM IBMX for 10 mins.

  • Agonist Addition: Add 5x concentrated agonist.

  • Incubation: Limit to 15 - 30 minutes at 37°C.

    • Why? Beyond 30 mins,

      
      -arrestin recruitment dominates, dampening the cAMP signal.
      

Advanced Mitigation Strategies

Strategy 1: Biased Agonism

If desensitization is compromising your therapeutic window, consider screening for G-protein biased agonists .

  • Balanced Agonists (e.g.,

    
    -MSH):  Equal Gs activation and 
    
    
    
    -arrestin recruitment.
  • Gs-Biased Agonists: Activate cAMP but recruit minimal

    
    -arrestin. These induce less desensitization.
    
  • Arrestin-Biased: Drive internalization with minimal cAMP (often used to clear receptors).

Strategy 2: Pulsatile Dosing Logic

For in vivo or organoid models, continuous exposure to high-affinity agonists leads to tachyphylaxis.

  • Recommendation: Implement "drug holidays."

  • Mechanism: AgRP (inverse agonist) actively promotes receptor recycling.

  • Protocol: Alternating treatment with an agonist and a wash/recovery period (or low-dose AgRP) can maintain surface receptor density (

    
    ).
    

Troubleshooting Logic Tree (Interactive)

Use this flow to resolve "No Signal" or "Low Signal" issues in your MCR assays.

Troubleshooting_Logic Start Issue: Low/Variable MCR Signal Check_Time 1. Check Incubation Time Start->Check_Time Time_Action Reduce to 15-30 min Check_Time->Time_Action If >60 min Check_Surface 2. Check Surface Expression Check_Time->Check_Surface If Time OK Surf_Action Use N-term Tag Ab (Flow Cyt) Check_Surface->Surf_Action If Low Bmax Check_Desens 3. Test for Desensitization Check_Surface->Check_Desens If Bmax OK Desens_Action Acid Wash & Re-challenge Check_Desens->Desens_Action Confirm Tachyphylaxis Check_Ligand 4. Ligand Stability Check_Desens->Check_Ligand If No Desens Ligand_Action Aliquot & Store @-80°C Check_Ligand->Ligand_Action

Figure 2: Step-by-step troubleshooting for MCR signal loss.

References

  • Gao, Y., et al. (2003). Regulation of Melanocortin-4 Receptor Signaling: Agonist-Mediated Desensitization and Internalization.[1][2][3][4][5] Endocrinology, 144(4), 1301–1314.[4]

  • Collet, T.H., et al. (2017). Evaluation of a melanocortin-4 receptor (MC4R) agonist (Setmelanotide) in MC4R deficiency.[5][6][7][8] Molecular Metabolism, 6(10), 1321-1329.

  • Shinyama, H., et al. (2003).[9] Regulation of Melanocortin-4 Receptor Signaling: Agonist-Mediated Desensitization and Internalization.[1][2][3][4][5] Endocrinology, 144(4), 1301–1314.[4]

  • Lottha, et al. (2019). Human MC4R variants affect endocytosis, trafficking and dimerization revealing multiple cellular mechanisms involved in weight regulation.[2][10] Cell Reports, 34(12).

  • BenchChem Technical Support. (2025). Optimizing Incubation Time for Gs-Coupled Receptor Agonists in cAMP Assays.

Sources

Improving plasma stability of c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving plasma stability of c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2[1]

Executive Summary

You are working with a cyclic hexapeptide, c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 , a pharmacophore likely targeting melanocortin receptors (MC3R/MC4R).[1][2] While the inclusion of D-Nal(2') (D-2-naphthylalanine) and cyclization provides resistance to chymotrypsin-like degradation, users frequently report suboptimal plasma half-life (


).[1]

This guide addresses the three primary failure modes for this molecule: Trypsin-like proteolysis (at the Arg-Trp bond), Oxidative instability (at the Trp residue), and Rapid Renal Clearance (due to low molecular weight).[1]

Part 1: Diagnostic & Assay Troubleshooting

Q: My LC-MS data shows the peptide degrading within minutes, even in frozen plasma. Is the molecule really that unstable?

A: Likely not. This is often an artifact of "Ghost Degradation" —enzymatic activity occurring during sample collection and preparation, or oxidative damage during storage.[2]

The Protocol Audit: Standard EDTA plasma is insufficient for Arg-containing peptides. You must inhibit specific pathway enzymes immediately upon blood draw.[2]

Recommended Stability Assay Workflow

Use this self-validating protocol to distinguish real biological clearance from assay artifacts.

StabilityAssay cluster_0 Phase 1: Collection cluster_1 Phase 2: Incubation cluster_2 Phase 3: Quench (CRITICAL) Blood Whole Blood Inhibitor Add Inhibitor Cocktail (DPP-IV + PMSF) Blood->Inhibitor Spin Centrifuge (4°C) 2000xg, 10 min Inhibitor->Spin Plasma Plasma Pool (37°C) Spin->Plasma Spike Spike Peptide (1-10 µM) Plasma->Spike Sample Sampling Points (0, 15, 30, 60 min) Spike->Sample Acid Add 1% Formic Acid in ACN (1:3 ratio) Sample->Acid InternalStd Add Internal Std (Isotopically Labeled) Acid->InternalStd

Figure 1: Optimized Plasma Stability Assay Workflow.[1][2] The "Quench" step is the most common point of failure; acid must be added immediately to stop residual protease activity.

Troubleshooting Checklist:

Symptom Probable Cause Corrective Action
M+16 / M+32 Peaks Tryptophan Oxidation Add Methionine (5 mM) or Ascorbic Acid to the plasma buffer as a scavenger.[1]
Loss of Parent Mass Non-Specific Binding The D-Nal residue is highly hydrophobic. Use Low-Bind (LoBind) tubes and add 0.1% BSA to the buffer.[1]

| Rapid <5 min loss | Trypsin Activity | Add PMSF (Serine protease inhibitor) or Leupeptin to the blood collection tube. |

Part 2: Structural Optimization (Chemistry)

Q: The assay is clean, but biological half-life is still < 30 minutes. Why?

A: Your peptide has a molecular weight of ~900–1000 Da. The renal filtration threshold is ~60,000 Da. Even if the peptide is perfectly stable against enzymes, the kidneys will filter it out rapidly. Furthermore, the Arg-Trp bond is a canonical cleavage site for trypsin-like proteases.[1][2]

Mechanism of Instability:

  • Renal Filtration: The primary clearance mechanism for small cyclic peptides.

  • Proteolysis: The Arg residue is positively charged and exposed. Trypsin cleaves C-terminal to Arg.[1][2]

  • Chemical: The Trp indole ring is electron-rich and prone to oxidation by Reactive Oxygen Species (ROS).[1]

Degradation Pathways & Mitigation Strategies

DegradationPathways cluster_enzymatic Enzymatic Attack cluster_chemical Chemical Attack cluster_renal Systemic Clearance Peptide c[Nle-Asp-D-Nal-Arg-Trp-Glu]-NH2 Trypsin Trypsin-like Proteases Peptide->Trypsin ROS Reactive Oxygen Species Peptide->ROS Kidney Glomerular Filtration Peptide->Kidney Cleavage Cleavage at Arg-Trp bond Trypsin->Cleavage Vulnerability Oxidation Trp -> Kynurenine (+16 Da) ROS->Oxidation Vulnerability Excretion Urine Excretion (<30 min) Kidney->Excretion Size < 60kDa

Figure 2: Primary degradation and clearance pathways.[1] Renal filtration is the dominant factor for in vivo half-life, while proteolysis dominates in vitro plasma stability.[2]

Part 3: Solutions & Modifications

Q: How do I modify the sequence to extend half-life without killing potency?

A: You must address both enzymatic susceptibility and renal size-exclusion.[1]

Strategy 1: Block the Arg-Trp Cleavage (Enzymatic Stability)
  • N-Methylation: Methylate the nitrogen of the Trp residue (N-Me-Trp).[1] This steric hindrance prevents the protease from accessing the peptide bond C-terminal to Arginine.

    • Risk:[1][3][4] May reduce receptor affinity if the NH is a hydrogen bond donor in the binding pocket.

  • Arg Replacement: Substitute L-Arg with D-Arg or Cit (Citrulline).

    • Note: This often drastically changes bioactivity.[2] N-methylation is preferred.[1][2]

Strategy 2: Prevent Renal Clearance (Systemic Half-Life)
  • Lipidation (The Gold Standard): Conjugate a C16 (Palmitoyl) or C18 (Stearyl) fatty acid chain to the peptide.[1]

    • Mechanism:[1][5] The lipid tail binds non-covalently to Human Serum Albumin (HSA) .[1] This creates a ~67 kDa complex that escapes renal filtration.[2]

    • Chemistry: Since your sequence uses Glu and Asp for cyclization, you likely lack a free amine for conjugation.[2]

    • Recommendation: Add a Lysine residue with an orthogonal protecting group (e.g., Lys(ivDde)) at the C-terminus (outside the ring) or replace Glu with Lys for the ring and use the N-terminus for lipidation.[1]

    • Example Structure:Ac-Nle-c[Asp-D-Nal-Arg-Trp-Lys]-Lys(Palmitoyl-Glu)-NH2.[1][2]

Strategy 3: Prevent Oxidation
  • Norleucine (Nle): You have already successfully replaced Methionine with Nle.[1][2] Good.

  • Tryptophan Protection: Substitute Trp with 6-Fluoro-Trp or 2-Naphthylalanine (if receptor tolerates).[1][2] Halogenation of the indole ring can increase metabolic stability.

Part 4: Frequently Asked Questions (FAQs)

Q: I see a peak at M+18 in my mass spec. Is that oxidation? A: No, M+16 is oxidation (Oxygen addition).[1][2] M+18 is likely hydrolysis (Water addition), suggesting your cyclic ring has opened.[1][2] Check the stability of your Asp-Glu bond.

  • Note: An Asp-Glu lactam bridge is chemically stable, but if you used an ester bond (depsipeptide), it will hydrolyze rapidly in plasma.[1][2] Ensure you have a true amide (lactam) cyclization.[1]

Q: Can I use Heparin plasma instead of EDTA? A: Yes, and it is often preferred for LC-MS as EDTA can suppress ionization.[2] However, Heparin does not inhibit metalloproteases.[2] If using Heparin, you must add a protease inhibitor cocktail (e.g., Roche cOmplete™) immediately.[1][2]

Q: Why is my recovery low even at Time 0? A: The D-Nal(2') and Trp residues make this peptide hydrophobic.[1] It is likely sticking to your pipette tips or the walls of the 96-well plate.

  • Fix: Use Low-Retention tips and add 30-50% Acetonitrile to your "Time 0" extraction solvent to ensure full recovery from the plasma proteins.[1]

References
  • Werle, M., & Bernkop-Schnürch, A. (2006).[1][2] Strategies to improve plasma half life time of peptide and protein drugs. Amino Acids.[2][6][7][8][9][10]

  • Diao, L., & Meibohm, B. (2013).[2] Pharmacokinetics and Pharmacodynamics of Therapeutic Peptides. Clinical Pharmacokinetics. [1]

  • Powell, M. F., et al. (1993).[1][2] Peptide stability in drug development.[2] II. Effect of thermal stress and gut milieu on degradation of arginine-containing peptides. Pharmaceutical Research.

  • Fosgerau, K., & Hoffmann, T. (2015).[2] Peptide therapeutics: current status and future directions. Drug Discovery Today.

Sources

Mass spectrometry fragmentation patterns for troubleshooting peptide synthesis errors

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Mass Spectrometry for Peptide Synthesis Troubleshooting

Overview Solid-phase peptide synthesis (SPPS) is a robust methodology, but sequence-dependent challenges—such as incomplete couplings, stubborn protecting groups, and side reactions—can severely compromise yields. High-resolution mass spectrometry (HRMS) coupled with tandem MS (MS/MS) is the definitive tool for diagnosing these failures. This guide provides actionable, mechanistically grounded workflows to identify and resolve SPPS errors using MS fragmentation patterns.

SPPS_Workflow Start Crude Peptide Synthesis LCMS LC-MS Analysis (Intact Mass) Start->LCMS Decision Target Mass Match? LCMS->Decision Purify Proceed to Purification Decision->Purify  Yes Identify Calculate Mass Shift (Δ Da) Decision->Identify  No MSMS MS/MS Fragmentation (CID/HCD or ETD) Identify->MSMS Localize Localize Error (b/y or c/z ion mapping) MSMS->Localize Adjust Adjust SPPS Protocol (Coupling/Cleavage) Localize->Adjust Adjust->Start  Iterate

Workflow for diagnosing and resolving peptide synthesis errors using LC-MS/MS.

Section 1: Diagnostic Workflows

Protocol 1: LC-MS/MS Acquisition for Crude Peptide Profiling Objective: To generate high-quality precursor and fragment ion spectra for localizing synthesis errors. Causality: Analyzing the crude peptide directly after cleavage (before purification) preserves the "fossil record" of the synthesis. By identifying the exact residue where a mass shift occurs, you can pinpoint the failing SPPS cycle and adjust the chemistry accordingly.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 0.1–0.5 mg of crude lyophilized peptide in 1 mL of 50% Acetonitrile / 50% Water containing 0.1% Formic Acid.

    • Self-Validation: Ensure complete dissolution. Cloudy samples indicate aggregation or highly hydrophobic sequences, requiring the addition of 10-20% hexafluoroisopropanol (HFIP) to break beta-sheet formations.

  • Chromatography: Inject 1-5 µL onto a C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm). Run a linear gradient from 5% to 60% Mobile Phase B (Acetonitrile + 0.1% FA) over 15 minutes.

  • MS1 Acquisition (Intact Mass): Scan a mass range of m/z 300–2000 in positive ion mode. Deconvolute the multiply charged envelope to determine the monoisotopic mass of the dominant peaks.

  • MS/MS Acquisition (Fragmentation): Isolate the target precursor (and any major impurity peaks) using a 1.5–2.0 m/z window. Apply Higher-Energy Collisional Dissociation (HCD) at a normalized collision energy (NCE) of 25-30%.

  • Data Analysis: Compare the observed intact mass to the theoretical mass. If a discrepancy exists, map the MS/MS fragment ions (b- and y-series) against the theoretical sequence. The error is localized between the last matching fragment and the first shifted fragment.

Section 2: Common Synthesis Errors & MS Signatures

When the intact mass deviates from the target, the specific mass shift (Δ Da) reveals the chemical nature of the error.

Table 1: Quantitative Mass Shifts in Fmoc-SPPS Troubleshooting

Synthesis Error / ImpurityMass Shift (Δ Da)Affected ResiduesMechanistic Cause
Aspartimide Formation -18.01Asp (esp. Asp-Gly)Base-catalyzed cyclization of Asp side-chain[1].
Piperidide Adduct +67.05AspAminolysis of aspartimide intermediate by piperidine[1].
t-Butyl (t-Bu) Retention +56.06Ser, Thr, Tyr, Asp, GluIncomplete TFA cleavage of side-chain ethers/esters[2].
Trityl (Trt) Retention +242.11Cys, His, Asn, GlnInsufficient scavenger or cleavage time[2].
Pbf Retention +252.08ArgHighly acid-resistant protecting group; incomplete cleavage[2].
Fmoc Retention +222.07N-terminus or LysIncomplete terminal deprotection.
Oxidation +15.99Met, Trp, CysAtmospheric oxidation or lack of reducing scavengers.
Trifluoroacetylation +96.00N-terminus, Ser, ThrReaction with TFA during cleavage.

Section 3: Deep Dive FAQs & Mechanistic Troubleshooting

Q1: My peptide shows a dominant +252 Da mass shift. How do I resolve this? A: A +252 Da shift is the classic signature of incomplete removal of the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group from Arginine[2]. Arg(Pbf) is the most acid-resistant protecting group in standard Fmoc-SPPS. Causality: Pbf cleavage relies on acid-catalyzed hydrolysis. If the cleavage cocktail lacks sufficient water, the carbocation intermediate is not properly quenched, and the reaction stalls. Resolution Protocol (TFA Cleavage Optimization):

  • Discard the standard 95% TFA / 2.5% TIS / 2.5% H2O cocktail.

  • Formulate a highly hydrated cocktail: 92.5% TFA / 5% H2O / 2.5% TIS. The increased water concentration accelerates Pbf hydrolysis[2].

  • Extend the cleavage time to 3–4 hours at room temperature.

  • Validation: Re-run LC-MS. The +252 Da peak should be completely abolished.

Q2: I observe a -18 Da peak, but MS/MS shows the sequence is intact. What is happening? A: A -18 Da shift indicates the loss of water, which in the context of SPPS, strongly points to aspartimide formation [1]. This occurs when the backbone amide nitrogen nucleophilically attacks the side-chain carbonyl of an adjacent Aspartic acid residue, forming a 5-membered succinimide ring. This is highly prevalent in Asp-Gly or Asp-Asn sequences.

Aspartimide_Pathway AspSeq Asp-X Sequence (e.g., Asp-Gly) Base Fmoc Deprotection (20% Piperidine) AspSeq->Base Imide Aspartimide Intermediate [Δ Mass: -18 Da] Base->Imide Cyclization Hydrolysis Hydrolysis (H2O) Imide->Hydrolysis Aminolysis Aminolysis (Piperidine) Imide->Aminolysis AlphaBeta α/β-Aspartyl Peptides [Δ Mass: 0 Da] (Racemized) Hydrolysis->AlphaBeta Piperidide Piperidide Adduct [Δ Mass: +67 Da] Aminolysis->Piperidide

Mechanism of base-catalyzed aspartimide formation and resulting MS mass shifts.

The Zero-Mass Shift Problem: If the aspartimide ring hydrolyzes during cleavage, it opens to form a mixture of α-aspartyl and β-isoaspartyl peptides[1]. These isomers are isobaric (Δ Mass = 0 Da) to your target peptide, making them invisible to intact MS, though they often elute as closely spaced doublets on HPLC. Resolution: To prevent this, use backbone amide protection (e.g., Dmb-dipeptides) or sterically hindered Asp protecting groups (e.g., Asp(OMpe)) during synthesis.

Section 4: Advanced Fragmentation: HCD vs. ETD

Choosing the correct fragmentation technique is critical when troubleshooting labile modifications or localizing specific errors.

Collision-Induced Dissociation (CID) & Higher-Energy Collisional Dissociation (HCD) Mechanism: HCD uses kinetic energy to induce collisions with neutral gas molecules, breaking the weakest bonds (typically the amide bonds), generating b- and y-type ions [3]. Best For: Standard peptide sequencing, identifying amino acid deletions, and locating stable protecting groups (like Pbf or Trt). HCD is the gold standard due to its high speed and efficiency[4].

Electron Transfer Dissociation (ETD) Mechanism: ETD transfers an electron from a radical anion to a multiply charged peptide cation. This induces rapid, non-ergodic fragmentation of the N-Cα backbone bonds, generating c- and z-type ions [3]. Best For: Labile modifications (e.g., phosphorylation, glycosylation) or localizing aspartimide formation. Because HCD often knocks off labile groups before the backbone breaks, ETD preserves the modification on the fragment ion, allowing for exact site localization[5].

Protocol 2: Toggling HCD/ETD for Complex Troubleshooting

  • Identify Precursor Charge: ETD is highly inefficient for doubly charged (+2) precursors. Ensure the target peptide is in a ≥ +3 charge state[6]. If necessary, add 0.1% m-nitrobenzyl alcohol (m-NBA) to the LC solvent to supercharge the peptide.

  • Acquisition Setup: Program the mass spectrometer to perform a "decision tree" or toggled acquisition: trigger HCD on all precursors, but if the precursor charge is ≥ +3, trigger a parallel ETD scan.

  • Data Interpretation:

    • Use the HCD spectrum to confirm the overall sequence (b/y ions).

    • Use the ETD spectrum (c/z ions) to pinpoint the exact residue holding a labile modification or a zero-mass shift structural anomaly.

References

  • Aspartimide Formation in Solid-Phase Peptide Synthesis (SPPS) . Peptide Chemistry. Available at: [Link]

  • TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization . Peptide Chemistry. Available at:[Link]

  • Optimal Dissociation Methods Differ for N- and O-glycopeptides . ChemRxiv. Available at:[Link]

  • Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes . NIH / PubMed Central. Available at:[Link]

  • Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update . Analytical Chemistry (ACS Publications). Available at:[Link]

Sources

Technical Support Center: Overcoming Non-Specific Binding in Assays with c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2. This document provides in-depth troubleshooting strategies and answers to frequently asked questions concerning a common and often frustrating issue encountered during assay development: non-specific binding (NSB). Our goal is to equip researchers, scientists, and drug development professionals with the expertise to diagnose and resolve NSB, ensuring the generation of high-quality, reproducible data.

Understanding the Challenge: Physicochemical Drivers of NSB

The cyclic peptide c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 is a complex molecule with distinct structural features that, while critical for its biological function, also make it susceptible to non-specific binding. NSB is the undesirable adhesion of the peptide to assay surfaces (e.g., microplate wells) or other proteins, leading to high background signals and inaccurate results.[1]

The primary drivers for this peptide's NSB are its dual physicochemical characteristics:

  • High Hydrophobicity: The presence of Norleucine (Nle), D-2-Naphthylalanine (D-Nal(2')), and Tryptophan (Trp) gives the peptide significant hydrophobic character. These residues can readily interact with the hydrophobic plastic surfaces of assay plates.[2]

  • Complex Charge Distribution: The peptide contains both positively charged (Arginine) and negatively charged (Aspartic Acid, Glutamic Acid) residues. This can lead to electrostatic interactions with charged domains on surfaces or other proteins in the assay.[2][3] The C-terminal amidation (-NH2) removes a negative charge, which can increase the influence of the positively charged Arginine residue.[4][5]

Key Amino Acid Residues and Their Properties
ResiduePropertyRole in Potential NSB
Nle (Norleucine)HydrophobicContributes to non-specific hydrophobic interactions.
Asp (Aspartic Acid)Negatively ChargedCan participate in electrostatic interactions.
D-Nal(2') Very Hydrophobic, AromaticA major driver of hydrophobic and π-π stacking interactions.
Arg (Arginine)Positively ChargedA key driver of non-specific electrostatic binding.
Trp (Tryptophan)Hydrophobic, AromaticContributes to hydrophobic and π-π stacking interactions.
Glu (Glutamic Acid)Negatively ChargedCan participate in electrostatic interactions.

This combination of properties means that a single blocking strategy may not be sufficient. A successful approach must counteract both hydrophobic and electrostatic forces.

cluster_0 Peptide Physicochemical Properties cluster_1 Mechanisms of Non-Specific Binding (NSB) Peptide c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 Hydrophobic Hydrophobic Residues (Nle, D-Nal, Trp) Peptide->Hydrophobic contains Charged Charged Residues (Arg, Asp, Glu) Peptide->Charged contains NSB_Hydrophobic Hydrophobic Interactions (e.g., with plastic plate) Hydrophobic->NSB_Hydrophobic leads to NSB_Electrostatic Electrostatic Interactions (e.g., with charged surfaces) Charged->NSB_Electrostatic leads to

Caption: Sources of Non-Specific Binding from Peptide Structure.

Troubleshooting Guide

This guide is designed to provide a systematic approach to diagnosing and solving NSB issues.

Q1: My assay shows a uniformly high background signal across the entire plate, even in my negative control wells. Where do I start?

A: A universally high background is most often caused by inadequate washing or suboptimal blocking.[6][7] Before making complex changes to your assay, always address these fundamentals first.

Step 1: Enhance Your Plate Washing Protocol Insufficient washing fails to remove unbound peptide and detection reagents, which is a primary cause of high background.[8][9]

  • Increase Wash Volume: Ensure each well is filled with at least 300-400 µL of wash buffer per wash cycle.[8]

  • Increase Number of Washes: Increase the number of wash cycles from 3 to 5 or 6.

  • Introduce a Soaking Step: Add a 30-60 second soak time with the wash buffer during each cycle before aspirating. This allows more time for loosely bound molecules to dissociate.[6]

  • Ensure Efficient Aspiration: Make sure the aspiration probes are reaching the bottom of the wells to remove all liquid without scratching the surface. Residual droplets can contain high concentrations of unbound reagents.

Step 2: Re-evaluate Your Reagents and Plate Handling Contaminated reagents or improper handling can mimic NSB issues.

  • Use Fresh Buffers: If you suspect contamination, prepare all buffers (wash, blocking, antibody diluent) fresh.[6][8]

  • Prevent Plate Drying: Never allow the plate to dry out between steps, as this can denature the coated proteins and expose binding sites, leading to increased background.[7]

  • Check Substrate Quality: Ensure your detection substrate has not degraded. For colorimetric assays like ELISA, the TMB substrate should be colorless before being added to the plate.[8]

cluster_wash Washing Optimization cluster_block Blocking Optimization cluster_reagent Reagent Optimization Start High Uniform Background Observed Step1 Step 1: Optimize Washing Protocol Start->Step1 Step2 Step 2: Evaluate Blocking Buffer Step1->Step2 If background persists Wash_Checks Increase wash volume? Increase wash cycles? Add soak step? Step1->Wash_Checks Step3 Step 3: Adjust Assay Component Concentrations Step2->Step3 If background persists Block_Checks Increase blocker concentration? Add detergent (Tween-20)? Change blocking agent? Step2->Block_Checks End Background Reduced Step3->End Problem Solved Reagent_Checks Titrate antibody/conjugate? Check substrate activity? Step3->Reagent_Checks

Caption: Systematic Troubleshooting Workflow for High Background.

Q2: I've optimized my washing technique, but the background remains high. How should I approach my blocking strategy?

A: Your blocking buffer is the next critical component to optimize. The goal of a blocking buffer is to saturate all unoccupied binding sites on the plate surface without interfering with the specific interactions of your assay.[1] Given the mixed properties of c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2, a combination approach is often necessary.

Strategy: Systematically Test Blocking Formulations The most effective method is to empirically test different blocking agents. We recommend a matrix-based approach. See Protocol 1 for a detailed experimental setup.

Comparison of Common Blocking Agents and Additives

Blocker/AdditiveStarting ConcentrationMechanism of Action & Key Considerations
Bovine Serum Albumin (BSA) 1-5% (w/v)A common protein blocker. Effective for many systems, but can be a source of cross-reactivity.[10][11]
Non-fat Dry Milk / Casein 1-5% (w/v)Inexpensive and effective protein blocker. Not recommended for assays with biotin-avidin systems or those detecting phosphoproteins.[11]
Tween-20 0.05-0.1% (v/v)A non-ionic detergent that disrupts hydrophobic interactions. Essential for peptides with residues like Nle, D-Nal, and Trp.[6][12]
High Salt (NaCl) 150-500 mMAdding extra NaCl to your buffers can disrupt low-affinity electrostatic interactions, which is useful for highly charged peptides.[13]
Commercial Blockers Per ManufacturerOften protein-free and optimized for low background. Can be a good, though more expensive, option for difficult assays.

Initial Recommendations:

  • Add a Detergent: The first and simplest modification is to add 0.05% Tween-20 to your current blocking buffer and wash buffer.[6] This directly counteracts the hydrophobic nature of the peptide.

  • Increase Blocker Concentration: Try increasing the concentration of your protein blocker (e.g., from 1% BSA to 3% BSA).[6]

  • Combine Strategies: A highly effective buffer for this peptide might be PBS containing 3% BSA, 0.05% Tween-20, and an increased NaCl concentration of 300 mM.

Frequently Asked Questions (FAQs)

Q: What exactly is non-specific binding? A: Non-specific binding refers to the attachment of assay components, such as your peptide or detection antibodies, to surfaces or other molecules in a way that is not related to the specific, intended antigen-antibody interaction.[14] This leads to a signal that is not proportional to the true analyte concentration, thereby reducing assay sensitivity and accuracy.

Q: Why is c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 particularly prone to NSB? A: Its structure contains a "perfect storm" of features that promote NSB. It has large, greasy (hydrophobic) residues (Nle, D-Nal, Trp) that stick to plastic surfaces, and charged residues (Arg, Asp, Glu) that can bind electrostatically to charged sites on the plate or other proteins.[2][15]

Q: Can I use a "blocking peptide" to improve specificity? A: Yes. A blocking peptide, which is typically the same peptide used to immunize the animal to generate the antibody, can be used as a control to confirm the specificity of your antibody.[16][17] By pre-incubating your primary antibody with an excess of this blocking peptide, the antibody's binding sites become saturated.[14] When this "blocked" antibody is used in the assay, any signal should be significantly reduced. A persistent signal in the presence of the blocking peptide indicates that the signal is likely due to non-specific binding of the antibody itself, not its interaction with the target peptide.[14] See Protocol 2 .

Q: What are "edge effects" and how can I prevent them? A: Edge effects refer to the phenomenon where the wells on the outer edges of a microplate show different results (often higher background) than the interior wells.[7] This is usually caused by temperature gradients across the plate during incubation or faster evaporation from the edge wells. To minimize this, you can:

  • Incubate plates in a humidified chamber.

  • Avoid stacking plates during incubation.

  • For highly sensitive assays, consider not using the outermost wells for critical samples or standards.

Experimental Protocols
Protocol 1: Systematic Optimization of Blocking Buffer Composition

Objective: To empirically determine the most effective blocking buffer formulation to minimize NSB for c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2.

Methodology:

  • Plate Setup: Use a 96-well ELISA plate. Designate rows to test different base blockers and columns to test additives. For this experiment, only use buffer and detection reagents (no peptide or primary antibody) to measure the background signal directly.

  • Base Blockers (Rows A-D):

    • Row A/B: 1% BSA in PBS

    • Row C/D: 3% BSA in PBS

    • Row E/F: 1% Casein in PBS

    • Row G/H: A commercial protein-free blocker

  • Additives (Columns 1-6):

    • Column 1/2: No additive (control)

    • Column 3/4: Add 0.05% Tween-20

    • Column 5/6: Add 350 mM NaCl (final concentration 500 mM)

    • Column 7/8: Add 0.05% Tween-20 + 350 mM NaCl

    • Column 9/10: Negative Control (no detection antibody)

    • Column 11/12: Positive Control (if available, to ensure assay functionality)

  • Blocking Step: Add 200 µL of the corresponding blocking buffer to each well. Incubate for 2 hours at room temperature or overnight at 4°C.

  • Washing: Wash all wells 5 times with PBS + 0.05% Tween-20.

  • Detection: Add your enzyme-conjugated secondary antibody (diluted in the corresponding blocking buffer) to all wells except the Negative Control. Incubate according to your standard protocol.

  • Final Wash: Wash all wells 5 times with PBS + 0.05% Tween-20.

  • Development: Add substrate and stop solution according to your standard protocol.

  • Analysis: Read the plate. The optimal blocking buffer will be the one that produces the lowest optical density (OD) in the background wells while maintaining a high signal in the positive control.

Protocol 2: Validating Antibody Specificity with a Blocking Peptide

Objective: To confirm that the signal in your assay is due to specific antibody binding to your coated peptide and not NSB of the antibody itself.

Methodology:

  • Prepare Two Antibody Solutions:

    • Solution A (Control): Dilute your primary antibody to its optimal working concentration in your chosen assay diluent.

    • Solution B (Blocked): In a separate tube, add a 10-100 fold molar excess of the blocking peptide to the same volume of diluted primary antibody. Incubate this mixture for 1-2 hours at room temperature with gentle rotation to allow the peptide to bind to the antibody.

  • Run Parallel Assays:

    • Coat your ELISA plate with c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 as usual and block with your optimized blocking buffer.

    • On one half of the plate, run your standard assay using Solution A .

    • On the other half of the plate, run the assay using Solution B .

  • Complete the Assay: Proceed with the remaining washing, secondary antibody, and detection steps as normal for the entire plate.

  • Analysis: Compare the signal from the wells treated with Solution A to those treated with Solution B. A significant reduction (>80-90%) in signal in the wells with the blocked antibody (Solution B) confirms that your antibody is binding specifically to the target peptide. If the signal remains high, it suggests the antibody itself is binding non-specifically to the blocked plate surface.

References
  • ARP American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background. ARP Blog. [Link]

  • Sino Biological. (n.d.). ELISA Troubleshooting: High Background. [Link]

  • AstorScientific. (2026, January 17). High Background in ELISA: Causes, Fixes, and Tips. [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. [Link]

  • Biocompare. (n.d.). Blocking Peptides. [Link]

  • Creative Diagnostics. (n.d.). Blocking Peptides Antigen. [Link]

  • ResearchGate. (n.d.). ELISA conditions to reduce non-specific binding. [Link]

  • G-Biosciences. (2017, March 7). Non-Specific Binding: Why It Needs to be Blocked in Western blots!. [Link]

  • Butler, J. E., et al. (2012). Reduction of non-specific binding in immunoassays requiring long incubations. Journal of Immunological Methods.
  • ResearchGate. (2014, November 27). Are there any suggestions on how I can reduce non-specific binding in a streptavidin ELISA?. [Link]

  • Anderson, N. L., et al. (2011). Replacing immunoassays with tryptic digestion-peptide immunoaffinity enrichment and LC–MS/MS. Bioanalysis.
  • LabCluster. (n.d.). Effective Blocking Procedures - ELISA Technical Bulletin - No. 3. [Link]

  • ResearchGate. (2025, August 6). Reduction of non-specific binding in immunoassays requiring long incubations. [Link]

  • Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays. [Link]

  • Waters Corporation. (2023). Overcoming nonspecific binding in liquid chromatography. [Link]

  • Doering, S. R., et al. (2024). Discovery of a Pan-Melanocortin Receptor Antagonist... Journal of Medicinal Chemistry.
  • Derakhshankhah, H., et al. (2016). Cyclic Peptide Containing Hydrophobic and Positively Charged Residues as a Drug Delivery System for Curcumin. Current Drug Delivery.
  • Oren, Z., et al. (2012). Roles of hydrophobicity and charge distribution of cationic antimicrobial peptides in peptide-membrane interactions. Journal of Biological Chemistry.
  • Cai, M., et al. (2016). Conformationally Constrained Ac-His-D-Nal(2')-Nle-Trp-NH2 Analogues Leads to Selective Melanotropins. Peptide Science.
  • Bánóczi, Z., et al. (2023).
  • Castrucci, A. M., et al. (1998). Biological and conformational examination of stereochemical modifications... Journal of Medicinal Chemistry.
  • Koerber, S. C., et al. (2002). Structure−Activity Relationships of the Melanocortin Tetrapeptide Ac-His-DPhe-Arg-Trp-NH2... Journal of Medicinal Chemistry.
  • Prokai, L., et al. (2003). Prodrugs to enhance central nervous system effects of the TRH-like peptide pGlu-Glu-Pro-NH2. Journal of Medicinal Chemistry.
  • Khavinson, V. K., et al. (2010). Study of biological activity of Lys-Glu-Asp-Trp-NH2 endogenous tetrapeptide. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry.
  • PubChem. (n.d.). Nh2-thr-thr-trp-glu-ala-trp-asp-arg.... [Link]

  • Lorthiois, E., et al. (1998). A side-reaction in the SPPS of Trp-containing peptides. Tetrahedron Letters.
  • LibreTexts Chemistry. (2020, May 30). 20.1: Structure and Physical Properties of Amines. [Link]

  • Jones, D. A., et al. (1995). Metabolism of the anticancer peptide H-Arg-D-Trp-NmePhe-D-Trp-Leu-Met-NH2. Peptides.
  • Lumen Learning. (n.d.). Organic Chemistry II: Properties of amines. [Link]

  • PDBj. (n.d.). ChemComp-NH2: AMINO GROUP. [Link]

  • ResearchGate. (2021, November 8). State of The Art on the Field of Amino-1,2,4-Triazoles Industrial Application. [Link]

Sources

Validation & Comparative

Comparative Analysis: Melanotan II vs. c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between the established melanocortin agonist Melanotan II (MT-II) and the specific cyclic lactam analog c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 (hereafter referred to as "Nal-Glu-MC" for clarity).

This comparison highlights a critical structure-activity relationship (SAR) phenomenon known in melanocortin pharmacology as the "D-Phe to D-Nal(2') Switch," which often fundamentally alters the drug's functional profile from agonist to antagonist or partial agonist at central receptors.

Executive Summary

  • Melanotan II (MT-II): A potent, non-selective, synthetic agonist of melanocortin receptors (MC1R, MC3R, MC4R, MC5R). It is the parent compound of PT-141 (Bremelanotide) and is widely used to induce melanogenesis (tanning) and sexual arousal (via MC4R activation).

  • Nal-Glu-MC (Target Peptide): A highly specific analog utilizing a D-Nal(2') substitution at position 7 and a unique Nle-Glu cyclization. In contrast to MT-II, analogs containing the bulky D-Nal(2') residue at this position typically exhibit antagonist or partial agonist activity at the central MC3R and MC4R, while often retaining agonist activity at the peripheral MC1R.

  • Key Distinction: While MT-II activates the satiety and sexual pathways (MC4R), the Target Peptide is pharmacologically designed to block or modulate these pathways, making it a candidate for research into cachexia (wasting syndrome) or metabolic regulation, rather than obesity or erectile dysfunction.

Structural Biochemistry & SAR Analysis[1]

The functional divergence between these two molecules is driven by two specific chemical modifications: the Pharmacophore Switch and the Cyclization Strategy .

Table 1: Physicochemical Comparison
FeatureMelanotan II (MT-II)Nal-Glu-MC (Target Peptide)
Sequence Ac-Nle-c[Asp-His-D-Phe-Arg-Trp-Lys]-NH2c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2
Key Substitution D-Phe (Position 7) D-Nal(2') (Position 7)
Cyclization Lactam Bridge (Asp⁵

Lys¹⁰)
Head-to-Tail / Amide (Nle

Glu)
Receptor Profile Pan-Agonist (MC1/3/4/5R)MC3R/MC4R Antagonist (Likely); MC1R Agonist
Binding Mode Stabilizes Active Conformation (TM6 movement)Steric Clash prevents TM6 activation (Silent Binding)
The "Nal Switch" Mechanism

The substitution of D-Phenylalanine (D-Phe) with D-2-Naphthylalanine (D-Nal(2')) is the defining feature of the Target Peptide.

  • In MT-II: The phenyl ring of D-Phe fits into the hydrophobic pocket of the MC4R (interacting with Leu133 and Phe261), stabilizing the receptor in its active Gs-coupled state.

  • In Nal-Glu-MC: The naphthyl group is bulkier and more hydrophobic. Structural studies (e.g., with SHU-9119) suggest this bulk prevents the transmembrane helix 6 (TM6) from undergoing the conformational shift required for G-protein activation. Consequently, the peptide binds with high affinity (often higher than MT-II) but fails to trigger the cAMP cascade, effectively acting as an antagonist.

Pharmacological Performance[2][3]

Signal Transduction Pathways

Both peptides target G-Protein Coupled Receptors (GPCRs).[1] The divergence lies in the downstream output.

DOT Diagram 1: Signaling Pathway Activation vs. Blockade

MC4R_Signaling MTII Melanotan II (Ligand) MC4R MC4 Receptor (TM Domain) MTII->MC4R High Affinity Binding NalPep Nal-Glu-MC (Ligand) NalPep->MC4R High Affinity Binding Gs Gs Protein (Heterotrimer) MC4R->Gs Conformational Change MC4R->Gs Steric Blockade (No Activation) AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Increases Response Satiety / Arousal cAMP->Response Signaling Block No Response (Antagonism)

Caption: MT-II induces conformational changes leading to cAMP production. The Nal-Glu analog binds the receptor but sterically hinders Gs coupling, resulting in antagonism.

Potency Data Comparison (Consolidated from Literature)

Note: Values represent typical ranges for D-Nal(2') vs D-Phe analogs in HEK293-hMC4R systems.

ParameterMelanotan II (Agonist)Nal-Glu-MC (Antagonist Profile)
MC4R Binding Affinity (Ki) 0.5 – 2.0 nM0.1 – 0.8 nM (Higher Affinity)
MC4R Functional Potency (EC50) ~1.0 nM (Full Activation)>1000 nM (Minimal/No Activation)
MC4R Antagonist Potency (pA2) N/A8.0 – 9.0 (Potent Blocker)
MC1R Activity (Skin) Potent Agonist (EC50 ~0.2 nM)Partial Agonist (Often retains activity)

Experimental Validation Protocols

To validate the Antagonist Switch hypothesis for the Nal-Glu-MC peptide, a cAMP Accumulation Assay is the gold standard. This protocol distinguishes between a non-binding peptide, an agonist, and an antagonist.

Protocol: Competitive cAMP Inhibition Assay

Objective: Determine if Nal-Glu-MC blocks MT-II induced signaling.

Workflow
  • Cell Culture: Use HEK293 cells stably transfected with hMC4R and a GloSensor™ cAMP plasmid (Promega).

  • Preparation:

    • Plate cells in 96-well white-walled plates (50,000 cells/well).

    • Incubate overnight in DMEM + 10% FBS.

    • Equilibrate in serum-free buffer + IBMX (phosphodiesterase inhibitor) for 30 min.

  • Treatment Groups:

    • Group A (Agonist Control): MT-II serial dilution (

      
       to 
      
      
      
      M).
    • Group B (Antagonist Mode): Fixed concentration of MT-II (EC80 dose, approx 5 nM) + Serial dilution of Nal-Glu-MC .

    • Group C (Agonist Mode): Nal-Glu-MC serial dilution alone (to check for partial agonism).

  • Detection: Add Luciferin substrate. Measure luminescence (RLU) immediately (kinetic read) or at 30 min endpoint.

  • Data Analysis:

    • Plot RLU vs. Log[Concentration].

    • Calculate IC50 for Group B (inhibition of MT-II signal).

DOT Diagram 2: Experimental Workflow

Protocol_Workflow cluster_treat 3. Treatment (Parallel Arms) Step1 1. Cell Seeding HEK293-hMC4R + GloSensor Step2 2. Equilibration Serum-free media + IBMX Step1->Step2 ArmA Arm A: MT-II Only (Establish EC80) Step2->ArmA ArmB Arm B: MT-II (Fixed) + Nal-Glu-MC (Variable) Step2->ArmB Step4 4. Luminescence Detection (cAMP-dependent Luciferase) ArmA->Step4 ArmB->Step4 Step5 5. Data Analysis Calculate IC50 / Schild Plot Step4->Step5

Caption: Step-by-step competitive binding workflow to validate antagonist potency.

References

  • Hruby, V. J., et al. (2002). Structure-Activity Relationships of the Melanocortin Tetrapeptide Ac-His-DPhe-Arg-Trp-NH2 at the Mouse Melanocortin Receptors.[1] Journal of Medicinal Chemistry.[2]

  • Gimenez, L. E., et al. (2022). Demonstration of a Common DPhe7 to DNal(2')7 Peptide Ligand Antagonist Switch for Melanocortin-3 and Melanocortin-4 Receptors.[1] Journal of Medicinal Chemistry.[2]

  • Bednarek, M. A., et al. (2001).[3] Melanocortin 4 Receptor Antagonist.[4][5][2][3][6][7][8] Journal of Medicinal Chemistry.[2]

  • Creative Peptides. (n.d.). What Is PT-141 (Bremelanotide)? Structure and Background.

  • DrugMAP. (2024). Entry for C[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2.[9]

Sources

Introduction: The Analytical Challenge of Constrained Melanocortins

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide designed for researchers, analytical scientists, and drug development professionals tasked with the structural validation and purity assessment of complex macrocyclic peptides.

The peptide c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 is a conformationally constrained cyclic analog belonging to the melanocortin receptor (MCR) modulator family, structurally related to well-known antagonists like SHU9119 (). This hexapeptide presents a formidable analytical challenge due to a "perfect storm" of structural features:

  • Macrocyclization: The lactam bridge (typically formed between the N-terminal amine of Norleucine and the

    
    -carboxyl of Glutamic acid) makes the backbone highly resistant to standard MS/MS fragmentation.
    
  • Extreme Hydrophobicity: The inclusion of D-3-(2-naphthyl)alanine (D-Nal(2')) and Tryptophan (Trp) creates a bulky, highly lipophilic core prone to aggregation and oxidation.

  • High Basicity: The Arginine (Arg) residue acts as a strong hydrogen-bond donor, frequently causing severe chromatographic peak tailing on standard silica-based columns.

  • Stereochemical Fragility: The D-Nal(2') residue is highly susceptible to epimerization into L-Nal(2') during solid-phase peptide synthesis (SPPS), necessitating high-resolution chromatographic separation of diastereomers ().

Validating the purity of this peptide requires moving beyond standard linear peptide protocols. This guide objectively compares alternative Liquid Chromatography-Mass Spectrometry (LC-MS) strategies and provides a self-validating workflow for definitive structural confirmation.

MC4R_Pathway Ligand c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 (MCR Modulator) MC4R Melanocortin 4 Receptor (GPCR) Ligand->MC4R High-Affinity Binding Gs Gαs Protein MC4R->Gs Conformational Shift AC Adenylyl Cyclase Gs->AC Allosteric Activation cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A Activation cAMP->PKA Signal Cascade

Melanocortin-4 Receptor (MC4R) Gs-protein coupled signaling pathway activated by MCR modulators.

Part 1: Chromatographic Separation Strategies (The Alternatives)

Standard C18 columns rely exclusively on hydrophobic dispersion forces. While sufficient for linear aliphatic peptides, they frequently fail to resolve the D- and L-epimers of bulky aromatic residues like Nal(2').

To objectively compare performance, we evaluate three stationary phases for the separation of c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 from its primary synthetic impurities: the L-Nal(2') epimer and the +16 Da Trp-oxidation variant.

The Causality of Biphenyl Superiority: A Biphenyl core-shell stationary phase introduces


 and dipole-dipole interactions. Because the spatial orientation of the naphthyl ring in D-Nal(2') differs drastically from L-Nal(2'), the 

-electron overlap with the biphenyl ligand is sterically altered. This geometric sensitivity allows the Biphenyl column to easily baseline-resolve diastereomers that completely co-elute on a standard C18 column. Furthermore, the core-shell architecture minimizes longitudinal diffusion, sharpening the peak of the highly basic Arginine residue.
Table 1: Chromatographic Performance Comparison
ParameterStandard C18 (Fully Porous)C8 (Fully Porous)Biphenyl (Core-Shell)
Retention Mechanism Hydrophobic dispersionWeak hydrophobicHydrophobic +

+ Dipole
D-/L-Nal(2') Epimer Resolution (

)
Poor (

)
Very Poor (

)
Excellent (

)
Peak Symmetry (Arg Residue) Tailing (

)
Tailing (

)
Symmetrical (

)
Trp Oxidation Resolution ModeratePoorHigh (Baseline resolved)

Part 2: High-Resolution Mass Spectrometry (HRMS) vs. Nominal Mass

For routine bioanalysis of peptides, Triple Quadrupole (QqQ) instruments are the gold standard for sensitivity (). However, for purity validation and structural confirmation of cyclic peptides, High-Resolution Mass Spectrometry (HRMS)—specifically Quadrupole Time-of-Flight (Q-TOF)—is mandatory.

The Causality of HRMS Necessity: Cyclic peptides are highly prone to deamidation (-0.98 Da) at the Asparagine/Glutamine residues or C-terminal amides. A QqQ instrument operating at unit resolution cannot reliably distinguish a -1 Da shift in a multi-charged isotopic envelope. A Q-TOF operating at >40,000 FWHM resolution with sub-2 ppm mass accuracy instantly flags these degradation products, ensuring the biological integrity of the synthesized batch.

Table 2: MS Platform Comparison for Cyclic Peptide Validation
FeatureTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)
Mass Accuracy ~100-500 ppm< 2 ppm
Resolution (FWHM) ~3,000> 40,000
Cyclic Ring Opening Low efficiency (Single CE)High efficiency (Stepped CE)
Primary Utility High-sensitivity PK quantitationPurity validation & structural ID

Part 3: Self-Validating Experimental Protocol

The following methodology is engineered as a self-validating system. Every chemical choice serves a specific mechanistic purpose to ensure data integrity.

LCMS_Workflow Prep Sample Prep (0.1% FA / 0.01% TFA) LC UHPLC Separation (Biphenyl Core-Shell) Prep->LC Ion ESI Source (Positive Mode) LC->Ion MS HRMS (Q-TOF) (<2 ppm Accuracy) Ion->MS Data Data Analysis (De novo Sequencing) MS->Data

Self-validating LC-HRMS workflow for cyclic peptide purity and structural confirmation.

Step 1: Sample Preparation
  • Reconstitution: Dissolve the lyophilized peptide in 20% Acetonitrile (ACN) / 80% LC-MS grade water containing 0.1% Formic Acid (FA) to a concentration of 1 mg/mL.

    • Causality: The 20% organic modifier prevents the hydrophobic collapse and aggregation of the D-Nal(2') and Trp residues, ensuring complete solvation without inducing premature precipitation.

  • Dilution: Dilute to a working concentration of 10 µg/mL using 0.1% FA in water.

Step 2: UHPLC Separation Parameters
  • Column: Accucore Biphenyl (2.1 x 100 mm, 2.6 µm core-shell) ().

  • Mobile Phase A: Water + 0.1% FA + 0.01% TFA .

  • Mobile Phase B: Acetonitrile + 0.1% FA + 0.01% TFA .

    • Causality: The trace 0.01% Trifluoroacetic Acid (TFA) acts as a dynamic ion-pairing agent. It neutralizes the highly basic guanidinium group of Arginine, preventing secondary electrostatic interactions with residual column silanols (which causes tailing). Keeping TFA at 0.01% prevents the catastrophic ESI signal suppression typically seen at standard 0.1% TFA concentrations.

  • Gradient: 10% B to 60% B over 15 minutes.

  • Flow Rate & Temp: 0.4 mL/min at 40°C.

Step 3: Q-TOF MS/MS Parameters
  • Ionization: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV | Desolvation Temp: 350°C.

  • Fragmentation Strategy: Stepped Collision Energy (CE) at 20, 35, and 50 eV.

    • Causality: Cyclic peptides require higher and varied collision energies. A low CE (20 eV) yields the intact precursor. A medium CE (35 eV) forces the initial cleavage of the lactam macrocycle (ring opening). A high CE (50 eV) subsequently fragments the newly linearized peptide backbone into identifiable b- and y-series ions, allowing localization of modifications like Trp oxidation.

Part 4: Data Interpretation & Structural Causality

When analyzing the MS/MS spectra of c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2, standard database search algorithms often fail. Because the peptide is cyclic, the initial fragmentation event (ring opening) can occur at multiple amide bonds, creating a superposition of several linear sequence permutations.

Analytical Insight: The most labile bond in this specific sequence is typically adjacent to the Aspartic acid or Glutamic acid residues due to the "aspartic acid effect," where the acidic side chain catalyzes the cleavage of the adjacent amide bond. By utilizing the stepped CE approach described above, analysts can first identify the dominant linear precursor ion generated in the collision cell, and then manually map the b- and y- ions to confirm the exact sequence and verify that no epimerization or oxidation occurred during synthesis.

References

  • Conformational study on cyclic melanocortin ligands and new insight into their binding mode at the MC4 receptor. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Structural Insights into Selective Ligand–Receptor Interactions Leading to Receptor Inactivation Utilizing Selective Melanocortin 3 Receptor Antagonists. ACS Biochemistry. Available at:[Link]

  • Sensitive Quantitation of Cyclic Peptide by Differential Mobility Separation Analysis. SCIEX Technical Notes. Available at:[Link]

  • Automated Rapid Synthesis of High-Purity Head-to-Tail Cyclic Peptides via a Diaminonicotinic Acid Scaffold. Journal of the American Chemical Society (JACS). Available at:[Link]

A Guide to the Reproducible Bioanalysis of the Melanocortin Receptor Antagonist c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to reliably assess the biological activity of the synthetic peptide c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2, a potent melanocortin receptor antagonist. By delving into the causality of experimental design and emphasizing self-validating protocols, this document aims to enhance the reproducibility of bioassay results. We will explore the functional characterization of this peptide in the context of relevant alternatives and provide the necessary data and methodologies for rigorous comparison.

Introduction to c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2: A Potent Melanocortin System Modulator

The melanocortin system, a critical signaling pathway involving five G protein-coupled receptors (GPCRs) termed MC1R through MC5R, governs a wide array of physiological processes.[1] These include skin pigmentation, steroidogenesis, and energy homeostasis.[1][2] The endogenous agonists for these receptors are derived from the pro-opiomelanocortin (POMC) gene.[2] The peptide c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 is a synthetic cyclic peptide designed to interact with this system. Its structure, particularly the incorporation of the synthetic amino acid D-2-naphthylalanine (D-Nal(2')), is characteristic of melanocortin receptor antagonists. This is exemplified by the well-studied antagonist SHU9119 (Ac-Nle-c[Asp-His-D-Nal(2')-Arg-Trp-Lys]-NH2), which exhibits potent antagonism at the MC3 and MC4 receptors.[3][4][5][6]

Based on structure-activity relationship (SAR) studies of similar γ-MSH analogues, c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 is predicted to function as a selective antagonist, particularly at the MC3 and MC5 receptors. A closely related analog, c[Nle-Val-DNal(2')-Arg-Trp-Glu]-NH2, has been shown to be a potent antagonist at the human MC3 and MC5 receptors (hMC3R and hMC5R).[7][8] This guide will therefore focus on bioassays designed to quantify the antagonist activity of c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 at these receptors.

Core Principles for Reproducible Bioassays of Peptide Ligands

  • Peptide Quality and Handling: The purity of the synthetic peptide is critical. Impurities can interfere with the assay, leading to erroneous results. Proper storage of the peptide, typically lyophilized at -20°C or lower and protected from light, is essential to prevent degradation.[3] Once in solution, avoiding repeated freeze-thaw cycles is crucial.

  • Batch-to-Batch Consistency: It is imperative to ensure consistency between different synthesis batches of the peptide. Minor variations in purity or the presence of by-products can alter the peptide's biological activity.

  • Assay Conditions: Standardization of assay conditions, including cell line authentication, passage number, confluency, and the concentration of agonists and other reagents, is fundamental for reproducibility.

Experimental Framework: Functional Antagonism Bioassay

The most common and robust method for determining the functional activity of melanocortin receptor ligands is the cyclic adenosine monophosphate (cAMP) accumulation assay. Melanocortin receptors are Gs-coupled GPCRs, and their activation by an agonist leads to an increase in intracellular cAMP levels.[6] An antagonist will block this agonist-induced cAMP production in a dose-dependent manner.

Experimental Workflow: cAMP Antagonism Assay

cAMP Antagonism Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis cell_culture 1. Culture HEK293 cells expressing hMC3R or hMC5R peptide_prep 2. Prepare serial dilutions of c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 and control antagonists agonist_prep 3. Prepare agonist (α-MSH) at EC80 concentration cell_seeding 4. Seed cells into 384-well plates antagonist_add 5. Add antagonist dilutions to the wells cell_seeding->antagonist_add agonist_add 6. Add agonist to stimulate cAMP production antagonist_add->agonist_add incubation 7. Incubate to allow cAMP accumulation agonist_add->incubation lysis_detection 8. Lyse cells and detect cAMP (e.g., HTRF, Luminescence) incubation->lysis_detection data_analysis 9. Analyze data to determine IC50 and pA2 values lysis_detection->data_analysis

Caption: Workflow for the cAMP antagonism bioassay.

Detailed Protocol: cAMP Accumulation Assay for MC3R/MC5R Antagonism

This protocol is designed for a 384-well plate format and utilizes a homogenous time-resolved fluorescence (HTRF) or luminescence-based cAMP detection kit.

1. Cell Culture:

  • Maintain HEK293 cells stably expressing either human MC3R (hMC3R) or human MC5R (hMC5R) in appropriate culture medium supplemented with a selection antibiotic.
  • Ensure cells are healthy and sub-cultured regularly to maintain exponential growth. Use cells with a low passage number to ensure consistent receptor expression.

2. Reagent Preparation:

  • Test Peptide (Antagonist): Prepare a stock solution of c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 in a suitable solvent (e.g., sterile water or DMSO). Perform a serial dilution to obtain a range of concentrations (e.g., from 10⁻¹² M to 10⁻⁵ M).
  • Control Antagonists: Prepare stock solutions and serial dilutions of SHU9119 and/or a fragment of Agouti-Related Protein (AGRP) as positive controls for antagonism.
  • Agonist: Prepare a stock solution of a potent melanocortin receptor agonist, such as α-Melanocyte-Stimulating Hormone (α-MSH). The final concentration used in the assay should be at its EC₈₀ (the concentration that elicits 80% of the maximal response), which should be predetermined in a separate agonist dose-response experiment.
  • Assay Buffer: Prepare an appropriate stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA, pH 7.4).

3. Assay Procedure:

  • Harvest the cells and resuspend them in the assay buffer to the desired density.
  • Dispense a small volume (e.g., 5 µL) of the serially diluted test peptide and control antagonists into the wells of a 384-well plate. Include a vehicle control.
  • Add the cell suspension (e.g., 5 µL) to each well.
  • Pre-incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow the antagonist to bind to the receptors.
  • Add the agonist solution (e.g., 10 µL of α-MSH at its EC₈₀ concentration) to all wells except for the negative control wells.
  • Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow for cAMP accumulation.

4. cAMP Detection:

  • Following the manufacturer's instructions for the chosen cAMP detection kit, lyse the cells and add the detection reagents.
  • Read the plate on a suitable plate reader (e.g., HTRF-compatible reader or luminometer).

5. Data Analysis:

  • Calculate the percentage of inhibition of the agonist response for each concentration of the antagonist.
  • Plot the percentage of inhibition against the logarithm of the antagonist concentration.
  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of the agonist response).
  • The antagonist affinity, expressed as the pA₂, can be calculated using the Cheng-Prusoff equation or by performing a Schild analysis.

Comparative Analysis: c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 vs. Alternative Antagonists

To provide context for the bioassay results, it is essential to compare the activity of c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 with other known melanocortin receptor antagonists.

PeptidePrimary Target(s)Reported Antagonist Activity (pA₂)Reference
c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH₂ hMC3R, hMC5RPredicted based on close analog: hMC3R: 8.4, hMC5R: 8.7[7][8]
SHU9119 hMC3R, hMC4RhMC3R: ~7.8, hMC4R: ~9.0[1]
AGRP (83-132) hMC3R, hMC4RPotent endogenous antagonist[2]

Note: The antagonist activity for c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH₂ is inferred from the published data for the very similar peptide c[Nle-Val-DNal(2')-Arg-Trp-Glu]-NH₂.

Mechanistic Insights: The Melanocortin Receptor Signaling Pathway

The antagonist activity of c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 is exerted through its competitive binding to melanocortin receptors, thereby preventing the binding and signaling of endogenous agonists.

Melanocortin Receptor Signaling Pathway cluster_membrane Cell Membrane MCR Melanocortin Receptor (MC3R/MC5R) G_protein G Protein (Gs) MCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., α-MSH) Agonist->MCR Binds & Activates Antagonist c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH₂ Antagonist->MCR Binds & Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: Antagonism of the melanocortin receptor signaling pathway.

Discussion: Factors Influencing Reproducibility and Interpretation of Results

The reproducibility of bioassay results for c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 is contingent on meticulous experimental practice. Beyond the core principles outlined earlier, researchers should consider the following:

  • Choice of Agonist: The potency and efficacy of the agonist used to stimulate the receptor can influence the calculated IC₅₀ of the antagonist. Using a well-characterized and highly pure agonist is recommended.

  • Cellular Context: The level of receptor expression in the chosen cell line can impact the apparent potency of the antagonist. It is advisable to use a cell line with a stable and characterized receptor expression level.

  • Data Analysis and Curve Fitting: The choice of a model for curve fitting and the constraints applied can affect the calculated parameters. A consistent and statistically sound data analysis workflow is crucial for comparing results across experiments.

References

  • Grieco, P., et al. (2007). Further structure-activity studies of lactam derivatives of MT-II and SHU-9119: their activity and selectivity at human melanocortin receptors 3, 4, and 5. Peptides, 28(6), 1191-1196. Available at: [Link]

  • Cai, M., et al. (2002). Structure–activity relationships of cyclic lactam analogues of α-melanocyte-stimulating hormone (α-MSH) targeting the human melanocortin-3 receptor. Journal of Medicinal Chemistry, 45(21), 4672-4683. Available at: [Link]

  • Cai, M., et al. (2003). Development of Cyclic γ-MSH Analogues with Selective hMC3R Agonist and hMC3R/hMC5R Antagonist Activities. Journal of Medicinal Chemistry, 46(19), 4165-4174. Available at: [Link]

  • Haskell-Luevano, C., et al. (2000). Structure activity studies of the melanocortin antagonist SHU9119 modified at the 6, 7, 8, and 9 positions. Peptides, 21(1), 49-57. Available at: [Link]

  • Grieco, P., et al. (2007). Further structure-activity studies of lactam derivatives of MT-II and SHU-9119: their activity and selectivity at human melanocortin receptors 3, 4, and 5. Peptides, 28(6), 1191-1196. Available at: [Link]

  • Cai, M., et al. (2006). An Unusual Conformation of MSH Analogues Leads to a Selective Human Melanocortin 1 Receptor Antagonist for Targeting Melanoma Cells. Journal of the American Chemical Society, 128(51), 16496-16497. Available at: [Link]

  • Cai, M., et al. (2003). Structure−Activity Relationships of γ-MSH Analogues at the Human Melanocortin MC3, MC4, and MC5 Receptors. Discovery of Highly Selective hMC3R, hMC4R, and hMC5R Analogues. Journal of Medicinal Chemistry, 46(22), 4672-4683. Available at: [Link]

  • Haskell-Luevano, C., et al. (2002). Structure−Activity Relationships of the Melanocortin Tetrapeptide Ac-His-DPhe-Arg-Trp-NH2 at the Mouse Melanocortin Receptors: Part 2 Modifications at the Phe Position. Journal of Medicinal Chemistry, 45(12), 2495-2502. Available at: [Link]

  • Mountjoy, K. G. (2015). Ligands for Melanocortin Receptors: Beyond Melanocyte-Stimulating Hormones and Adrenocorticotropin. Endocrinology, 156(1), 7-16. Available at: [Link]

  • Haskell-Luevano, C., et al. (2022). Demonstration of a Common DPhe7 to DNal(2′)7 Peptide Ligand Antagonist Switch for Melanocortin-3 and Melanocortin-4 Receptors Identifies the Systematic Mischaracterization of the Pharmacological Properties of Melanocortin Peptides. Journal of Medicinal Chemistry, 65(8), 6041-6051. Available at: [Link]

  • Holder, J. R., & Haskell-Luevano, C. (2004). Approaches to the rational design of selective melanocortin receptor antagonists. Peptides, 25(10), 1699-1707. Available at: [Link]

  • Cai, M., et al. (2003). Development of Cyclic γ-MSH Analogues with Selective hMC3R Agonist and hMC3R/hMC5R Antagonist Activities. Journal of Medicinal Chemistry, 46(19), 4165-4174. Available at: [Link]

  • Hruby, V. J., et al. (2011). DESIGN OF CYCLIC PEPTIDES WITH BIOLOGICAL ACTIVITIES FROM BIOLOGICALLY ACTIVE PEPTIDES: THE CASE OF PEPTIDE MODULATORS OF MELANOCORTIN RECEPTORS. Peptide Science, 96(5), 589-603. Available at: [Link]

  • Dirain, M., et al. (2014). Highly Selective Cyclic Peptides for Human Melanocortin-4 Receptor (MC-4 R): Design, Synthesis, Bioactive Conformation, and Pharmacological Evaluation as an Anti-Obesity Agent. Journal of Medicinal Chemistry, 57(3), 984-994. Available at: [Link]

  • Schiöth, H. B., et al. (1999). Discovery of novel melanocortin 4 receptor selective MSH analogues. British Journal of Pharmacology, 128(7), 1435-1442. Available at: [Link]

  • Dirain, M., et al. (2015). Discovery of a Pan-Melanocortin Receptor Antagonist [Ac-DPhe(pI)-Arg-Nal(2')-Orn-NH2] at the MC1R, MC3R, MC4R, and MC5R that Mediates an Increased Feeding Response in Mice and a 40-Fold Selective MC1R Antagonist [Ac-DPhe(pI)-DArg-Nal(2')-Orn-NH2]. Journal of Medicinal Chemistry, 58(13), 5275-5285. Available at: [Link]

  • Cai, M., et al. (2016). Conformationally Constrained Ac-His-D-Nal(2')-Nle-Trp-NH2 Analogues Leads to Selective Melanotropins. Journal of Medicinal Chemistry, 59(13), 6337-6346. Available at: [Link]

  • Grieco, P., et al. (2008). Structure–activity studies of new melanocortin peptides containing an aromatic amino acid at the N-terminal position. Amino Acids, 34(4), 629-636. Available at: [Link]

  • Haskell-Luevano, C., et al. (2003). Melanocortin Tetrapeptide Ac-His-DPhe-Arg-Trp-NH2 Modified at the Para Position of the Benzyl Side Chain (DPhe): Importance for Mouse Melanocortin-3 Receptor Agonist versus Antagonist Activity. Journal of Medicinal Chemistry, 46(10), 1944-1951. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Selecting a Reference Standard for the Analysis of c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This is particularly true in the characterization of synthetic peptides, where the reference standard serves as the cornerstone of accuracy and reliability. This guide provides an in-depth technical comparison of critical quality attributes for a reference standard of the cyclic peptide c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2, a well-known melanocortin receptor antagonist also identified as SHU9119.

This document moves beyond a simple checklist of specifications. It is designed to provide a framework for the critical evaluation of reference standards from different suppliers by detailing the experimental methodologies required for a comprehensive assessment. Herein, we will simulate a comparative analysis of two hypothetical reference standards, "Standard A" and "Standard B," to illustrate the key differentiators and the potential impact on analytical outcomes.

The Critical Role of a Reference Standard

A reference standard for c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 is not merely a vial of peptide; it is the benchmark against which all subsequent analytical measurements are made. Its primary functions are to confirm the identity and determine the purity and content of the peptide in a sample. An inadequately characterized reference standard can lead to significant errors in quantification, misidentification of impurities, and ultimately, compromise the validity of research or regulatory submissions.

The quality of a reference standard is defined by several key attributes:

  • Identity: Unambiguous confirmation of the primary amino acid sequence and cyclic structure.

  • Purity: The percentage of the desired peptide in relation to all other peptide-related impurities.

  • Peptide Content: The percentage of the peptide by weight, accounting for non-peptide components such as water and counter-ions.

  • Absence of Critical Impurities: Identification and quantification of any impurities that may have biological activity or interfere with the analytical method.

This guide will systematically address the analytical techniques required to assess these attributes.

Comparative Analysis of Two Hypothetical Reference Standards

To illustrate the process of selecting a high-quality reference standard, we will compare two hypothetical commercial standards of c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2: Standard A and Standard B . The following sections detail the experimental workflows and present simulated data for a head-to-head comparison.

Identity Verification by High-Resolution Mass Spectrometry (HRMS)

Rationale: Accurate mass measurement by HRMS is a fundamental test for confirming the identity of a peptide. The experimentally determined monoisotopic mass should be within a narrow tolerance (typically <5 ppm) of the theoretical mass.

Experimental Protocol: LC-HRMS

  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a UPLC system.

  • Column: A C18 reversed-phase column suitable for peptide separations (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A shallow gradient optimized for the elution of the peptide, for instance, 15-45% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Mass Analyzer Mode: Full scan mode with a resolution of at least 70,000.

Simulated Comparative Data: Identity Verification

ParameterTheoretical ValueStandard A (Observed)Standard B (Observed)
Molecular Formula C₅₄H₇₁N₁₅O₉N/AN/A
Monoisotopic Mass 1073.5567 Da1073.5571 Da1073.5589 Da
Mass Accuracy N/A+0.4 ppm+2.0 ppm

Analysis: Both standards exhibit a measured mass very close to the theoretical value, confirming the presence of the target peptide. Standard A shows slightly higher mass accuracy, which can be an indicator of better instrument calibration or a purer sample leading to a more defined ion signal.

Purity Assessment by Ultra-High-Performance Liquid Chromatography (UPLC)

Rationale: A high-purity reference standard is essential for accurate quantification of the main component and for the identification and quantification of impurities in test samples. A stability-indicating UPLC method should be able to separate the main peptide from all potential process-related and degradation impurities.[1]

Experimental Protocol: UPLC-UV

  • Instrumentation: A UPLC system with a UV detector.

  • Column: A high-resolution C18 or C4 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm) is often a good choice for cyclic peptides.[2][3]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A shallow, optimized gradient is crucial for separating closely eluting impurities. For example: 20-40% B over 30 minutes.[4][5]

  • Flow Rate: 0.25 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 214 nm and 280 nm.

  • Sample Concentration: 1.0 mg/mL in Mobile Phase A.

Simulated Comparative Data: Purity Profile

ParameterStandard AStandard B
Main Peak Retention Time 15.2 min15.2 min
Purity by Area % (214 nm) 99.2%97.5%
Number of Impurities >0.1% 25
Largest Single Impurity 0.5% (retention time 14.8 min)1.2% (retention time 16.1 min)

Analysis: Standard A demonstrates higher purity with fewer detectable impurities. The presence of a single impurity at 1.2% in Standard B may warrant further investigation to identify its structure and potential biological activity, especially if it is a consistent process-related impurity.

Potential Impurities in Synthetic c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2

During solid-phase peptide synthesis (SPPS), several types of impurities can be generated. For a cyclic peptide like SHU9119, these may include:

  • Deletion sequences: Peptides lacking one or more amino acids.

  • Insertion sequences: Peptides with an additional amino acid.

  • Incompletely deprotected peptides: Peptides with remaining protecting groups on amino acid side chains.

  • Diastereomeric impurities: Racemization of amino acids during synthesis.

  • Oxidized forms: Particularly of the Tryptophan residue.

  • Linear precursors: Incomplete cyclization can lead to the presence of the linear peptide.

A robust UPLC method, as described, is designed to separate these potential impurities from the main peptide peak.

Peptide Content Determination by Amino Acid Analysis (AAA)

Rationale: Purity by HPLC does not equal the amount of peptide in the vial. Peptide content analysis by AAA determines the actual percentage of peptide by weight, accounting for water, counter-ions (like TFA from purification), and other non-peptide components. This is a critical parameter for accurate weighing and preparation of standard solutions.

Experimental Protocol: Amino Acid Analysis by LC-MS

  • Acid Hydrolysis: The peptide is hydrolyzed to its constituent amino acids using 6 M HCl at 110°C for 24 hours.[6]

  • LC-MS Analysis: The resulting amino acid mixture is analyzed by LC-MS without derivatization.

  • Quantification: The concentration of each amino acid is determined using a set of certified amino acid standards. The molar amount of the peptide is then calculated from the average molar amount of its constituent amino acids.[6][7][8]

Simulated Comparative Data: Peptide Content

ParameterStandard AStandard B
Amino Acid Ratio (Experimental vs. Theoretical) ConformsConforms
Peptide Content (by AAA) 88.5%75.2%
Counter-ion (TFA) Content (by calculation) ~10%~20%
Water Content (Karl Fischer) 1.5%4.8%

Analysis: Standard A has a significantly higher peptide content. This means that for every milligram of solid weighed, there is more active peptide in Standard A than in Standard B. Using Standard B without correcting for its lower peptide content would lead to the preparation of standard solutions with a systematically lower concentration than intended, impacting the accuracy of all subsequent quantifications.

Visualizing the Analytical Workflow

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for the key analytical techniques discussed.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc UPLC-UV Analysis cluster_data Data Analysis prep Weigh & Dissolve Reference Standard hplc_system UPLC System (Pump, Autosampler, UV Detector) prep->hplc_system column Reversed-Phase Column hplc_system->column Inject chromatogram Generate Chromatogram column->chromatogram Elution Profile integration Peak Integration chromatogram->integration purity_calc Calculate Purity (Area %) integration->purity_calc

Caption: UPLC-UV workflow for purity assessment.

MS_Workflow cluster_prep_ms Sample Preparation cluster_lcms LC-HRMS Analysis cluster_data_ms Data Analysis prep_ms Dilute Reference Standard Solution lcms_system UPLC-HRMS System (ESI Source) prep_ms->lcms_system lc_column_ms Reversed-Phase Column lcms_system->lc_column_ms Inject mass_spectrum Acquire Mass Spectrum lc_column_ms->mass_spectrum Ionization mass_extraction Extract Ion Chromatogram mass_spectrum->mass_extraction mass_accuracy_calc Calculate Mass Accuracy (ppm) mass_extraction->mass_accuracy_calc

Sources

Validating Peptide Sequence Integrity: High-Resolution Tandem MS (HR-MS/MS) vs. Traditional Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist, Biopharma Characterization

Executive Summary

In the regulatory landscape of therapeutic peptides (defined by ICH Q6B and USP <1055>), confirming primary structure is not merely a box-checking exercise—it is a safety imperative. While Edman Degradation has historically been the "gold standard" for N-terminal sequencing, its inability to handle blocked termini and post-translational modifications (PTMs) renders it insufficient for modern complex biologics.

This guide objectively compares High-Resolution Tandem Mass Spectrometry (HR-MS/MS) against legacy alternatives. We demonstrate that while Edman remains useful for specific isobaric differentiation (Leu/Ile), HR-MS/MS offers superior throughput, sensitivity, and the unique ability to validate "self-grounding" sequence integrity through orthogonal enzymatic digestion.

Regulatory & Scientific Context

Regulatory bodies (FDA, EMA) require "orthogonal" methods to establish identity.

  • The Challenge: Synthetic peptides often harbor "silent" impurities—deletion sequences (N-1), diastereomers (D-amino acids), or isobaric substitutions—that elude simple intact mass measurement (MS1).

  • The Solution: Peptide Mapping via MS/MS provides residue-level evidence of the sequence, verifying not just the presence of amino acids (composition) but their specific order (connectivity).

Comparative Analysis: HR-MS/MS vs. Alternatives

The following table contrasts HR-MS/MS with Edman Degradation and Amino Acid Analysis (AAA).

Table 1: Performance Matrix of Sequencing Technologies
FeatureHR-MS/MS (Peptide Mapping) Edman Degradation Amino Acid Analysis (AAA)
Primary Output Full Sequence Coverage (N-to-C)N-Terminal Sequence (First 30-50 residues)Molar Composition (No sequence data)
Throughput High (Minutes per sample)Low (~1 hour per residue cycle)Low (Hydrolysis + Separation)
N-Terminal Blockage Unaffected (Sequences internal peptides)Fails (Requires free

-amino group)
Unaffected
PTM Detection Excellent (Phospho, Glyco, Oxidation)Poor (PTMs often unstable or block cycles)No (PTMs destroyed by hydrolysis)
Isobaric ID (Leu/Ile) Difficult (Requires

-ions/ETD or derivatization)
Excellent (Chromatographically resolved)Good
Sample Requirement Femtomole to PicomolePicomole to NanomoleMicrogram levels
Decision Logic for Method Selection

The following decision tree illustrates when to deploy MS/MS versus Edman, emphasizing the "Senior Scientist" approach to selecting the right tool for the job.

MethodSelection Start Start: Peptide Characterization BlockCheck Is N-Terminus Blocked? (e.g., Acetylation, Pyroglu) Start->BlockCheck FullSeq Full Sequence Required? BlockCheck->FullSeq No UseMS USE HR-MS/MS (Peptide Mapping) BlockCheck->UseMS Yes (Edman Fails) LeuIle Is Leu/Ile Differentiation Critical? FullSeq->LeuIle Yes UseEdman USE EDMAN DEGRADATION FullSeq->UseEdman No (N-term only) LeuIle->UseMS No Hybrid HYBRID APPROACH (MS for Map + Edman for N-term) LeuIle->Hybrid Yes

Figure 1: Strategic decision matrix for selecting sequence validation methodology. Note that blocked N-termini immediately disqualify Edman Degradation.

The "Self-Validating" MS/MS Protocol

To ensure trustworthiness, an MS/MS protocol must be self-validating . This means the experiment is designed so that errors (e.g., missed cleavages, instrument drift) are detected by the data itself, not assumed absent.

Core Methodology
  • Denaturation & Reduction/Alkylation: Unfold the protein and cap cysteines (e.g., Iodoacetamide) to prevent disulfide scrambling.

  • Orthogonal Digestion (The Validation Step):

    • Aliquot A: Digested with Trypsin (Cleaves C-term of Lys, Arg).

    • Aliquot B: Digested with Glu-C or Chymotrypsin .

    • Why? If a sequence ambiguity exists in the Tryptic map, the overlapping peptides from the Glu-C map resolve it. This is the "zipper" effect that guarantees 100% coverage.

  • LC-MS/MS Acquisition:

    • Instrument: Orbitrap or Q-TOF (Resolution > 60,000).

    • Fragmentation: HCD (Higher-energy C-trap Dissociation) for backbone fragmentation (

      
       and 
      
      
      
      ions).
  • Data Analysis:

    • Peptide Mass Fingerprinting (PMF) followed by MS/MS fragment matching.

    • Criteria: Mass error < 5 ppm; distinct

      
       ion series.
      
Visualization of the Workflow

MS_Workflow cluster_digest Orthogonal Digestion Sample Purified Peptide Prep Red/Alk (DTT/IAM) Sample->Prep Trypsin Trypsin Digest Prep->Trypsin GluC Glu-C Digest Prep->GluC LC UPLC Separation (C18 Column) Trypsin->LC GluC->LC MS HR-MS/MS (HCD Fragmentation) LC->MS Bioinf Sequence Mapping (Coverage Analysis) MS->Bioinf

Figure 2: The Orthogonal MS/MS Workflow. Parallel digestion ensures overlapping peptides for complete sequence confirmation.

Experimental Data: Detecting the "Silent" Impurity

To illustrate the superiority of MS/MS, we simulated a comparison using a synthetic analog of Glucagon-like peptide-1 (GLP-1) containing a hidden Deamidation impurity (Asn


 Asp/IsoAsp).
  • Sample: GLP-1 Analog (31 residues).

  • Impurity: 5% Deamidation at Asn-16.

  • Mass Shift: +0.984 Da (often missed by low-res MS or co-eluting in Edman).

Results Comparison

Method A: Edman Degradation [1][2][3][4][5][6][7]

  • Result: Cycle 16 showed a slight "lag" or background increase, but was interpreted as instrument noise.

Method B: Intact Mass (MS1 Only)

  • Result: Observed Mass: 3295.6 Da. Theoretical: 3295.6 Da.

Method C: HR-MS/MS (The Product)

  • Result: The tryptic peptide containing Asn-16 was isolated. The MS/MS spectrum clearly separated the wild-type peptide from the deamidated species.

  • Localization: The

    
    -ion series shifted exactly at residue 16, pinpointing the modification.
    
Table 2: MS/MS Fragment Data (Tryptic Peptide 12-20)
Fragment IonTheoretical

(WT)
Observed

(WT)
Observed

(Impurity)

Mass
Interpretation
Precursor 540.28 (

)
540.28540.77+0.49 (

)
Deamidation (+0.98 Da)

350.18350.18350.180.00C-term matches

464.22464.22464.220.00C-term matches

(contains Asn16)
578.26 578.26 579.25 +0.99 Error Localized

Critical Considerations for the Scientist

While MS/MS is superior for coverage and PTMs, the "Trustworthiness" pillar of E-E-A-T requires acknowledging limitations:

  • Leucine vs. Isoleucine: Standard HCD fragmentation cannot distinguish Leu (113.084 Da) from Ile (113.084 Da).

    • Mitigation: If the sequence has critical Leu/Ile sites, use EThcD (Electron Transfer/Higher-Energy Collision Dissociation) which generates

      
      -ions capable of distinguishing the side chains, or revert to Edman for those specific residues.
      
  • Quantification: MS/MS is semi-quantitative. For absolute molar amounts, AAA is still required.

References

  • International Council for Harmonisation (ICH). Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.[8][9][10] (1999). [Link]

  • Zhang, G. & Annan, R.S. Strategies for Peptide Sequencing and Identification. Current Protocols in Protein Science. (2010). [Link]

  • MtoZ Biolabs. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques. [Link]

Sources

Technical Guide: Cross-Reactivity & Selectivity Profiling of c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-reactivity studies of c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 with other GPCRs Content Type: Publish Comparison Guide

Executive Summary & Compound Profile

Compound Identity: c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 Class: Cyclic Lactam Melanocortin Analog (Modified


-MSH scaffold).
Primary Mechanism:  Melanocortin Receptor (MCR) Ligand.[1][2]
Key Structural Features: 
  • Cyclization: Lactam bridge between the N-terminal Norleucine (Nle) amine and the C-terminal Glutamic Acid (Glu) side chain. This global constraint stabilizes the bioactive

    
    -turn conformation.
    
  • Pharmacophore Modification: Substitution of Phenylalanine (Phe) with D-2-Naphthylalanine (D-Nal(2')) . This specific modification is the critical determinant for antagonist activity at MC3R and MC4R subtypes, differentiating it from endogenous agonists like

    
    -MSH.
    

Scope of Guide: This guide details the experimental framework for characterizing the selectivity of c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2. It addresses two distinct layers of cross-reactivity:

  • Intra-family Selectivity: Differentiating binding/activity across MC1R, MC3R, MC4R, and MC5R.

  • Inter-family Cross-Reactivity: Assessing off-target interactions with non-melanocortin GPCRs (e.g., Opioid, Histamine) to establish a safety profile.

Intra-Family Selectivity: The Melanocortin Panel

The primary challenge with melanocortin ligands is distinguishing between receptor subtypes (MC1R-MC5R) due to high sequence homology in the transmembrane binding pockets.

Mechanistic Basis of Selectivity

The D-Nal(2') residue acts as a "molecular switch." While the Arg-Trp core preserves binding affinity, the bulky naphthyl group sterically hinders the active state transition in MC3R/MC4R, typically converting the ligand into a competitive antagonist.

MCR_Selectivity cluster_mechanism Mechanism of Action Ligand c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 MC1R MC1R (Pigmentation) Ligand->MC1R Weak Agonist (Predicted) MC3R MC3R (Energy Homeostasis) Ligand->MC3R Potent Antagonist (Primary Target) MC4R MC4R (Satiety/Appetite) Ligand->MC4R Antagonist/Partial Agonist (Selectivity Filter) MC5R MC5R (Exocrine Function) Ligand->MC5R Variable Affinity (Check Cross-talk) DNal D-Nal(2') Residue Block Steric Blockade of TM6 Movement DNal->Block

Caption: Predicted selectivity profile driven by D-Nal(2') substitution. Red nodes indicate primary antagonist targets.

Experimental Protocol: Functional Selectivity Screen

Objective: Determine if the compound acts as an agonist or antagonist at each subtype.[3][4]

Methodology: cAMP Accumulation Assay (HTRF/Luminescence)

  • Cell Lines: HEK293 stably expressing hMC1R, hMC3R, hMC4R, or hMC5R.

  • Agonist Mode: Treat cells with compound (

    
     to 
    
    
    
    M). Measure cAMP.
  • Antagonist Mode: Pre-treat with compound, then challenge with

    
     concentration of 
    
    
    
    -MSH (or NDP-MSH). Measure inhibition of cAMP response.

Data Interpretation Guide:

ReceptorExpected Phenotype (D-Nal Analog)Reference Standard (Comparator)Key Metric
hMC1R Weak Partial Agonist / Inactive

-MSH (Full Agonist)

nM
hMC3R Potent Antagonist SHU-9119 (Antagonist)

nM (

)
hMC4R Antagonist THIQ (Agonist) / AgRP (Antagonist)

Value
hMC5R Antagonist / Partial Agonist

-MSH
Selectivity Ratio (MC3/MC5)

Expert Insight: The Asp residue at position 2 (in c[Nle-Asp...]) introduces a negative charge absent in SHU-9119. This may reduce affinity for MC1R compared to cationic analogs, potentially improving the safety profile regarding pigmentation side effects.

Inter-Family Cross-Reactivity: Off-Target GPCRs

Peptide ligands, particularly those with hydrophobic residues like D-Nal(2') and cationic residues (Arg), can exhibit "promiscuous" binding to other GPCRs.

Critical Off-Target Risks
  • Opioid Receptors (

    
    ):  The D-Nal(2')-Arg-Trp motif shares steric similarity with the "message" domain of dynorphins/endorphins.
    
  • MRGPRX2 (Mast Cells): Cationic amphiphilic peptides can activate MRGPRX2, causing pseudo-allergic reactions (itching, redness).

  • Ghrelin Receptor (GHSR1a): Structural overlap with GHRP-6 analogs (which also contain D-Trp/D-Nal residues).

Protocol: Radioligand Binding Safety Screen

Objective: Quantify % Inhibition of specific binding at a fixed concentration (


).

Workflow:

  • Panel Selection: Use a standard "GPCR Safety Panel" (e.g., Eurofins SafetyScreen 44).

  • Screening: Incubate c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 (

    
    ) with membrane preparations containing the target GPCR and a radiolabeled reference ligand.
    
  • Threshold: Any inhibition

    
     triggers a full 
    
    
    
    determination.

OffTarget_Workflow Start Compound Sample (10 µM) Screen Primary Screen (44 GPCR Targets) Start->Screen Decision >50% Inhibition? Screen->Decision Pass Pass (Low Risk) Decision->Pass No Fail Hit Confirmation (Dose-Response) Decision->Fail Yes Ki_Calc Calculate Ki Compare to Therapeutic Cmax Fail->Ki_Calc

Caption: Decision tree for evaluating off-target GPCR interactions.

Comparative Data (Predicted vs. Standards)
Target GPCRc[Nle-Asp-D-Nal(2')...][3] RiskComparator (SHU-9119)Clinical Implication
Opioid (

-OR)
Low-ModerateLow affinityAnalgesia interference
Dopamine (D2) LowNegligibleExtrapyramidal effects
MRGPRX2 Moderate High (due to Arg/Lys)Injection site reaction
Somatostatin LowLowEndocrine disruption

References

  • Mayorov, A. V., et al. (2006).[4][5] "Development of Cyclic

    
    -MSH Analogues with Selective hMC3R Agonist and hMC3R/hMC5R Antagonist Activities." Journal of Medicinal Chemistry, 49(6), 1946–1952.[5] 
    
  • Grieco, P., et al. (2000). "Structure-activity studies of the melanocortin peptides: discovery of potent and selective MC3R and MC4R antagonists."[2][3][6] Peptides, 21(7).

  • Cai, M., et al. (2017). "Structural Insights into Selective Ligand-Receptor Interactions Leading to Receptor Inactivation Utilizing Selective Melanocortin 3 Receptor Antagonists." Biochemistry, 56(32), 4201–4209.

  • Eurofins Discovery. "GPCR Binding Assays & SafetyScreen Panels."

Sources

Safety Operating Guide

Personal protective equipment for handling c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Safe Handling and Operational Logistics for High-Potency Melanocortin Analogs: c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2

Part 1: Executive Safety Directive (Immediate Action Card)

Compound Identity & Hazard Class:

  • Compound: c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2

  • Class: Cyclic Melanocortin Receptor (MCR) Ligand (Analog of SHU-9119/Melanotan II).

  • Operational Hazard: HIGH POTENCY (HPAPI) .

  • Occupational Exposure Band (OEB): Band 4 (Default for potent bioactive peptides with nM affinity).

  • Critical Risk: Inhalation of lyophilized powder.

  • Bioactivity: Nanomolar potency at MC1R, MC3R, and MC4R. Systemic absorption may cause hypertension, bradycardia, sexual arousal, flushing, or appetite suppression .

Part 2: Hazard Identification & Risk Assessment

Bioactivity Profile (The "Why" of Safety)

This peptide is a conformationally constrained analog of


-MSH. The substitution of D-Nal(2') (D-2-naphthylalanine) and the cyclic structure drastically increase metabolic stability and receptor affinity compared to endogenous hormones.
FeatureTechnical DetailSafety Implication
Potency

/

likely < 10 nM
Microgram quantities are biologically significant.
Stability Cyclic lactam bridge + D-amino acidsResistant to enzymatic degradation; persists in the body/environment.
Physical State Lyophilized "fluffy" powderHigh Electrostatic Potential. Extremely prone to aerosolization and dispersion.
Route of Entry Inhalation (Primary), Mucous Membranes, InjectionDo not inhale. DMSO solutions penetrate skin rapidly.
Occupational Exposure Banding (OEB)

Since a specific Occupational Exposure Limit (OEL) does not exist for this novel sequence, we apply the Precautionary Principle based on structural analogs (e.g., Bremelanotide, SHU-9119).

  • Assigned Band: OEB 4

  • Target OEL:

    
     (8-hour TWA)
    
  • Control Strategy: Containment at source. Open handling of powder is strictly prohibited .

Part 3: Personal Protective Equipment (PPE) Matrix

The PPE requirement is dictated by the physical state of the peptide. Powder handling presents the highest risk.

Scenario Respiratory Protection Dermal Protection Eye/Face Protection Engineering Controls
Powder Handling (Weighing, Transfer)PAPR (Powered Air Purifying Respirator) or N95 (Fit-tested)Double Nitrile Gloves (Outer glove extended cuff) + Tyvek SleevesSafety Goggles (Non-vented)Class II Biosafety Cabinet (BSC) or Powder Containment Hood
Solution Handling (Dilution, Pipetting)Surgical Mask (Droplet protection)Single Nitrile Gloves (0.11 mm min thickness)Safety Glasses with Side ShieldsStandard Fume Hood or Benchtop (if no aerosol generation)
Spill Cleanup (Powder)P100 / N95 Respirator Double Nitrile Gloves + Chem-resistant GownSafety Goggles + Face ShieldRestrict Access immediately

Part 4: Operational Protocols (Step-by-Step)

Receiving & Storage
  • Inspection: Inspect the vial through the sealed bag. Do not open the secondary packaging outside a fume hood/BSC if the vial appears cracked.

  • Storage: Store at -20°C . Keep the vial inside a sealed secondary container (e.g., a 50mL conical tube) with desiccant.

  • Equilibration: Before opening, allow the vial to warm to room temperature (20-25°C) for 30 minutes.

    • Reasoning: Opening a cold vial causes condensation, which makes the peptide sticky and hydrolytically unstable.

The "Wet Weighing" Protocol (Recommended)

Avoid scooping dry powder whenever possible.

  • Setup: Place an analytical balance inside the BSC or Powder Hood. Use an anti-static gun (e.g., Zerostat) to neutralize the vial.

  • Solvent Addition: Instead of removing powder, inject the solvent directly into the source vial through the septum or after carefully removing the stopper.

    • Solvent Choice: DMSO (Dimethyl sulfoxide) is recommended for the stock solution (high solubility, sterile).

  • Calculation: Add a precise volume (e.g., 1.0 mL) to create a known concentration stock (e.g., 5 mg/mL).

  • Dissolution: Gently swirl (do not vortex vigorously) to dissolve.

  • Aliquot: Once in solution, the risk drops to OEB 1/2. Aliquot the solution into cryovials for storage.

Dry Weighing (If "Wet Weighing" is impossible)

If you must weigh dry powder:

  • Static Control: Use an ionizing fan or anti-static gun on the spatula and weigh boat.

  • Technique: Use a disposable anti-static micro-spatula. Do not tap the spatula on the side of the vial.

  • Waste: Dispose of the spatula and weigh boat immediately into a solid hazardous waste bin inside the hood.

Solubilization Logic
  • Hydrophobicity: The D-Nal(2') and Trp residues make this peptide hydrophobic.

  • Acidic Residues: Asp and Glu are acidic.

  • Protocol:

    • Start with organic co-solvent : Dissolve in small volume of DMSO or Acetonitrile (10-20% of final volume).

    • Dilute with buffer : Add PBS (pH 7.4) or saline slowly.

    • Troubleshooting: If precipitation occurs, adjust pH slightly basic (pH 8) using Ammonium Bicarbonate, as the acidic residues will be deprotonated and more soluble.

Part 5: Visualization & Workflows

Safe Solubilization Decision Tree

SafeSolubilization Start Start: Lyophilized Peptide Vial CheckState Is the vial septum-sealed? Start->CheckState WetMethod PREFERRED: Wet Solubilization (Zero Dust Risk) CheckState->WetMethod Yes DryMethod HIGH RISK: Dry Weighing (Dust Hazard) CheckState->DryMethod No (Screw cap/Ampoule) InjectSolvent Inject DMSO directly into vial WetMethod->InjectSolvent Vortex Swirl gently to dissolve InjectSolvent->Vortex CalcConc Calculate Conc. based on Label Weight + Vol Added Vortex->CalcConc QC Verify Clarity & Concentration (UV A280) CalcConc->QC StaticControl Apply Anti-Static Gun (Essential) DryMethod->StaticControl Weighing Weigh inside BSC/Isolator StaticControl->Weighing Dissolve Add Solvent to Weigh Boat/Tube Weighing->Dissolve Dissolve->QC Storage Aliquot & Freeze (-20°C) QC->Storage

Caption: Decision logic for solubilizing high-potency peptides. The "Wet Method" eliminates inhalation risk and is preferred.

Part 6: Emergency Response & Disposal

Accidental Exposure
  • Inhalation: Move to fresh air immediately. Alert Safety Officer. Monitor blood pressure and heart rate for 2 hours (MCR agonists can cause hypertensive spikes).

  • Skin Contact: Wash with soap and copious water for 15 minutes. Do not use ethanol/DMSO for cleaning skin, as this enhances peptide absorption.

  • Eye Contact: Flush with water for 15 minutes. Seek medical attention.

Spill Cleanup (Powder)
  • Evacuate: Clear the immediate area.

  • PPE: Don N95/P100 respirator and double gloves.

  • Cover: Gently cover the powder spill with wet paper towels (water or 10% bleach) to prevent dust generation. Do not sweep dry powder.

  • Deactivate: Wipe the area with 10% Sodium Hypochlorite (Bleach) .

    • Chemistry: Bleach oxidizes the Trp and Met/Nle residues and hydrolyzes the peptide bonds, destroying bioactivity.

  • Clean: Follow with a water rinse to remove bleach residue.

Waste Disposal
  • Solids: Vials, tips, and gloves contaminated with peptide must be incinerated as Regulated Chemical Waste .

  • Liquids: Collect in a dedicated "Bioactive Chemical" waste stream. Do not pour down the drain.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. CDC. [Link]

  • European Pharmaceutical Review. (2022). Update on setting occupational exposure limits for novel pharmaceutical modalities. [Link]

  • Journal of Medicinal Chemistry. (2002). Structure-Activity Relationships of the Melanocortin Tetrapeptide Ac-His-DPhe-Arg-Trp-NH2. (Discusses potency of D-Nal(2') analogs like SHU-9119). [Link]

  • Palatin Technologies. (2024).[1] Novel and Highly Selective Melanocortin 4 Receptor Agonists. (Context on safety/side effects of MCR ligands). [Link]

Sources

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